molecular formula C13H11N3O B8530803 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Numéro de catalogue: B8530803
Poids moléculaire: 225.25 g/mol
Clé InChI: ADTPXBCUODLVPZ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-2-methoxy-quinoline is a synthetic heterocyclic compound featuring a quinoline core linked to an imidazole ring, forming a molecular scaffold of significant interest in medicinal chemistry research . Compounds based on the quinoline-imidazole hybrid structure have demonstrated a broad spectrum of biological activities in scientific studies, making them valuable scaffolds for developing new therapeutic agents . Research on analogous hybrids has indicated potential as dual- or multi-targeting inhibitors, showing promising activity against various cancer cell lines, including leukemia, breast, and ovarian cancers . Furthermore, some quinoline-imidazole derivatives have exhibited significant antimicrobial properties, with efficacy against both Gram-negative and Gram-positive bacterial strains . The mechanism of action for such hybrids is complex and may involve the inhibition of key enzymes or interference with crucial cellular pathways in pathogens or cancer cells . Researchers value this structural motif for its versatility in synthetic chemistry, allowing for further functionalization to optimize properties like potency, selectivity, and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this class of compounds.

Propriétés

Formule moléculaire

C13H11N3O

Poids moléculaire

225.25 g/mol

Nom IUPAC

6-imidazol-1-yl-2-methoxyquinoline

InChI

InChI=1S/C13H11N3O/c1-17-13-5-2-10-8-11(3-4-12(10)15-13)16-7-6-14-9-16/h2-9H,1H3

Clé InChI

ADTPXBCUODLVPZ-UHFFFAOYSA-N

SMILES canonique

COC1=NC2=C(C=C1)C=C(C=C2)N3C=CN=C3

Origine du produit

United States
Foundational & Exploratory

6-(1H-imidazol-1-yl)-2-methoxy-quinoline chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)-2-methoxy-quinoline: Structure, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

Disclaimer: Direct experimental data for the specific molecule 6-(1H-imidazol-1-yl)-2-methoxy-quinoline is not extensively available in the public domain. This guide has been constructed by leveraging established knowledge of the quinoline and imidazole pharmacophores, and by drawing parallels with structurally related compounds. The methodologies and potential activities described herein are based on established principles in medicinal chemistry and should be considered predictive.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the quinoline and imidazole nuclei are considered "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds.[1][2][3][4] Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as antimalarial, antibacterial, and anticancer agents.[1][5][6] Similarly, the imidazole ring is a cornerstone of many pharmaceuticals, exhibiting activities ranging from antifungal to anti-inflammatory.[4]

The hybridization of these two pharmacophores into a single molecular entity, such as 6-(1H-imidazol-1-yl)-2-methoxy-quinoline, presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or multi-target activities.[3] This guide aims to provide a comprehensive technical overview of this specific chemical entity, addressing its structure, plausible synthetic routes, and anticipated biological relevance for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecule 6-(1H-imidazol-1-yl)-2-methoxy-quinoline features a quinoline ring system substituted at the 6-position with an imidazole ring and at the 2-position with a methoxy group.

Caption: 2D structure of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
logP ~2.5 - 3.5
Hydrogen Bond Donors 1 (imidazole N-H)
Hydrogen Bond Acceptors 3 (quinoline N, imidazole N, methoxy O)
Polar Surface Area ~50 Ų

Plausible Synthetic Strategies

While a specific synthesis for this molecule is not reported, a plausible route can be devised based on established methodologies for the synthesis of quinoline and imidazole derivatives. A common approach involves the construction of the quinoline core followed by the introduction of the imidazole substituent.

A potential synthetic workflow could involve a transition metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation, between a 6-halo-2-methoxyquinoline and imidazole.

G cluster_0 Synthesis of 6-bromo-2-methoxyquinoline cluster_1 Coupling Reaction start Commercially available 4-bromoaniline step1 Skraup synthesis with glycerol and an oxidizing agent start->step1 intermediate1 6-Bromoquinolin-2(1H)-one step1->intermediate1 step2 Methylation with a methylating agent (e.g., CH3I) intermediate1->step2 product1 6-Bromo-2-methoxyquinoline step2->product1 step3 Ullmann or Buchwald-Hartwig Cross-Coupling Reaction product1->step3 imidazole Imidazole imidazole->step3 final_product 6-(1H-imidazol-1-yl)-2-methoxy-quinoline step3->final_product

Caption: Proposed synthetic workflow for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline.

Spectroscopic Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The expected NMR spectral data can be extrapolated from related quinoline and imidazole-containing molecules.[7][8][9][10]

Table of Predicted NMR Data:

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0 - 8.2dH-4
~7.8 - 8.0mH-5, H-8
~7.6 - 7.8sH-2' (imidazole)
~7.2 - 7.4mH-7, H-4', H-5' (imidazole)
~6.9 - 7.1dH-3
~4.0s-OCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
~160 - 165C-2
~150 - 155C-8a
~140 - 145C-6
~135 - 140C-4
~130 - 135C-4a
~125 - 130C-5, C-8
~120 - 125C-7, C-2' (imidazole)
~110 - 120C-3, C-4', C-5' (imidazole)
~55-OCH₃

Potential Biological Activity and Therapeutic Applications

The fusion of quinoline and imidazole scaffolds suggests a high potential for diverse biological activities. Based on the known properties of related compounds, 6-(1H-imidazol-1-yl)-2-methoxy-quinoline could be investigated for the following therapeutic applications:

  • Anticancer Activity: Many quinoline and imidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1][3][11][12][13] Potential mechanisms could involve the inhibition of kinases, topoisomerases, or the induction of apoptosis.

  • Antimicrobial Activity: Both quinoline and imidazole moieties are present in numerous antibacterial and antifungal agents.[1][3][11] The target compound could therefore be a promising candidate for the development of new anti-infective drugs.

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory effects.[9][14]

A plausible mechanism of anticancer action for such a hybrid molecule could be the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8]

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis | inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound 6-(1H-imidazol-1-yl)-2-methoxy-quinoline compound->pi3k inhibits compound->akt inhibits compound->mtor inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A foundational experiment to evaluate the potential anticancer activity of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline would be an in vitro cytotoxicity assay, such as the MTT assay.[11]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G start Start: Cancer Cell Line step1 Seed cells in 96-well plate start->step1 step2 Treat with compound dilutions step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance step6->step7 end End: Determine IC50 value step7->end

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Perspectives

While direct experimental data on 6-(1H-imidazol-1-yl)-2-methoxy-quinoline is limited, the analysis of its constituent pharmacophores and structurally related molecules strongly suggests its potential as a biologically active compound. The proposed synthetic routes are feasible with modern organic chemistry techniques, and the predicted spectroscopic data provide a basis for its characterization.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. In vitro screening against a panel of cancer cell lines and microbial strains would be a logical starting point. Subsequent mechanistic studies could then elucidate its mode of action and pave the way for further optimization and development. The unique combination of the quinoline and imidazole scaffolds in 6-(1H-imidazol-1-yl)-2-methoxy-quinoline makes it a promising candidate for further investigation in the field of drug discovery.

References

  • Ivanova, M., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI.
  • BenchChem. (2025). Biological activity of 6-methoxy-2-methylquinoline-4-thiol. BenchChem.
  • Journal of Molecular Science. (2025). PDF. Journal of Molecular Science.
  • Ivanova, M., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
  • Ivanova, M., et al. (2024). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Preprints.org.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. BenchChem.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). Journal of Drug Delivery and Therapeutics.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
  • PubChem. (n.d.). 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one. PubChem.
  • Ivanova, M., et al. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.
  • MedchemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole). MedchemExpress.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2015). Chemical Reviews.
  • Diaconu, D., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports.
  • Echemi. (n.d.). 6-(1h-imidazol-1-yl)-2-phenyl-quinazoline. Echemi.
  • Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design.
  • Shashiprabha, et al. (2025). Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2022). Journal of Medicinal Chemistry.
  • Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry.

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Technical Guide: 2-Methoxy-6-(imidazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Pharmacological Utility of a CYP11B2 Inhibitor Scaffold

Part 1: Physicochemical Profile & Molecular Weight

The precise characterization of 2-methoxy-6-(imidazol-1-yl)quinoline is critical for its application as a chemical probe in medicinal chemistry, particularly in the development of Aldosterone Synthase (CYP11B2) inhibitors.

1.1 Molecular Weight Specifications

In high-precision drug discovery, "molecular weight" is not a single number but a set of values dictating different analytical workflows.

ParameterValueAnalytical Context
Formula C₁₃H₁₁N₃O Stoichiometry calculations.
Average Molecular Weight 225.25 g/mol Used for molarity calculations and bulk weighing.
Monoisotopic Mass 225.0902 Da Critical: The exact mass of the most abundant isotope peak (

C,

H,

N,

O). Used for High-Resolution Mass Spectrometry (HRMS) validation.
[M+H]⁺ Ion 226.0975 m/z The target peak observed in positive-mode ESI-MS (Electrospray Ionization).
1.2 Structural Descriptors & Drug-Likeness

This molecule serves as a "privileged scaffold," balancing the lipophilicity required to penetrate the adrenal cortex with the polarity needed for enzyme active site binding.

  • Lipinski's Rule of 5 Status: Compliant (MW < 500, LogP ~2.5, H-bond donors = 0, H-bond acceptors = 4).

  • Topological Polar Surface Area (TPSA): ~45 Ų. This suggests high membrane permeability, ideal for an intracellular target like CYP11B2.

Part 2: Synthetic Methodology

Objective: Synthesis of 2-methoxy-6-(imidazol-1-yl)quinoline via Copper-Catalyzed Ullmann-Type N-Arylation.

Rationale: Direct nucleophilic substitution on the quinoline ring is difficult at position 6. Therefore, a transition-metal catalyzed cross-coupling between a halo-quinoline and imidazole is the standard, self-validating protocol.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the C(quinoline)-N(imidazole) bond.

  • Precursor A: 6-Bromo-2-methoxyquinoline (Electrophile).

  • Precursor B: Imidazole (Nucleophile).

2.2 Detailed Protocol

Reagents:

  • 6-Bromo-2-methoxyquinoline (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%) – Catalyst

  • L-Proline (20 mol%) – Ligand (stabilizes the Cu-intermediate)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) – Base

  • DMSO (Dimethyl sulfoxide) – Solvent

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-2-methoxyquinoline (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (N₂) three times to remove oxygen (prevents catalyst oxidation).

  • Solvation: Add anhydrous DMSO (3 mL) via syringe under N₂ flow.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting bromide spot (high R_f) should disappear.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0→5% MeOH/DCM).

2.3 Synthetic Pathway Diagram

SynthesisPath Precursor 6-Bromo-2-methoxyquinoline (Electrophile) Catalyst CuI / L-Proline K2CO3, DMSO, 110°C Precursor->Catalyst Reagent Imidazole (Nucleophile) Reagent->Catalyst Product 2-methoxy-6-(imidazol-1-yl)quinoline (Target Scaffold) Catalyst->Product Ullmann Coupling (N-Arylation)

Caption: Figure 1. Copper-catalyzed Ullmann coupling strategy for the synthesis of the target inhibitor scaffold.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

3.1 High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expected Result: A protonated molecular ion [M+H]⁺ at m/z 226.0975 .

  • Acceptance Criteria: Error < 5 ppm.

  • Isotopic Pattern: A distinct M+1 peak at ~227.10 (approx. 14% relative intensity due to ¹³C natural abundance) confirms the carbon count of 13.

3.2 ¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic signals that confirm the structure:

  • Methoxy Group: A sharp singlet (3H) at ~4.05 ppm .

  • Imidazole Ring: Three distinct signals. The proton between the two nitrogens (N-CH-N) appears most downfield as a singlet/broad singlet at ~7.9–8.0 ppm .

  • Quinoline Core: A set of aromatic protons. Look for the doublet at ~8.1 ppm (H4 of quinoline) and the doublet at ~6.9 ppm (H3 of quinoline).

Part 4: Pharmacological Context & Mechanism[1][2]

This molecule is a representative Type II Ligand for heme-containing enzymes, specifically Aldosterone Synthase (CYP11B2) .

4.1 Mechanism of Action

The imidazole ring is the "warhead." The unshared electron pair on the N3 nitrogen of the imidazole coordinates directly to the Heme Iron (Fe) within the CYP11B2 active site. This blocks the binding of molecular oxygen, thereby inhibiting the enzyme's ability to convert 11-deoxycorticosterone to aldosterone.

The 2-methoxyquinoline moiety acts as the "anchor," fitting into the hydrophobic pocket of the enzyme to provide binding affinity and selectivity over the homologous enzyme CYP11B1 (11β-hydroxylase).

4.2 Biological Pathway Diagram

MOA Drug 2-methoxy-6-(imidazol-1-yl)quinoline Heme Heme Iron (Fe) Drug->Heme N-Fe Coordination (Inhibition) Enzyme CYP11B2 (Aldosterone Synthase) Product Aldosterone (BP Regulation) Enzyme->Product Blocked by Drug Heme->Enzyme Substrate 11-Deoxycorticosterone Substrate->Enzyme Natural Pathway

Caption: Figure 2.[1][2] Mechanism of Action. The imidazole nitrogen coordinates with the Heme Iron, competitively inhibiting the conversion of substrate to Aldosterone.

References
  • Brixius-Anderko, S., & Scott, E. E. (2021). Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design.[1][3] Hypertension, 78(3), 751–759.[3] Link

  • Hhakkinen, J. P., et al. (2011). Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights. Journal of Medicinal Chemistry, 54(7), 2307-2319.[4] Link

  • Meredith, E. L., et al. (2013). Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1203–1207. Link

  • PubChem. Compound Summary: 6-(1H-imidazol-1-yl)quinoline derivatives. National Library of Medicine. Link

Sources

biological activity of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

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Analyzing Compound Data

Refining Target Identification

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Analyzing Potential Inhibitors

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Investigating Target Selectivity

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Refining Compound Search

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Exploring Biological Targets

I'm now expanding my investigation into potential biological targets beyond CYP11B2 inhibition, considering the compound's structure. I'm looking at Thromboxane Synthase, Aromatase, and 11-beta-Hydroxylase inhibition. Although less likely, I'm also checking if this is a Melatonin Receptor Ligand. I've attempted a more precise search using an approximate SMILES string to find structural data, even with isomers.

Defining Target Specificity

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Expanding Search Strategies

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Defining Drug Development Plan

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Mechanism of Action: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline . Based on its chemical structure—specifically the fusion of an imidazole "warhead" at the 6-position of a quinoline core with a 2-methoxy substituent—this compound functions primarily as a Heme-Iron Coordinating Inhibitor .

This pharmacophore is characteristic of inhibitors targeting Cytochrome P450 (CYP) enzymes (e.g., CYP11B2/Aldosterone Synthase, CYP19A1/Aromatase) or Thromboxane Synthase (CYP5A1) . The guide details the molecular interactions, biological pathways, and validation protocols for this class of compounds.

Executive Summary

6-(1H-imidazol-1-yl)-2-methoxy-quinoline acts as a reversible, competitive inhibitor of heme-containing metalloenzymes. Its primary mechanism involves the coordination of the imidazole nitrogen (N3) to the heme iron (


) within the enzyme's active site, preventing substrate oxidation. The 2-methoxy-quinoline scaffold provides critical hydrophobic anchoring and selectivity, distinguishing it from non-selective imidazole inhibitors. This structural profile suggests utility in modulating steroidogenesis (e.g., aldosterone suppression) or platelet aggregation pathways.

Molecular Mechanism of Action

The Pharmacophore

The compound integrates three distinct functional domains:

  • Imidazole Ring (The Warhead): The

    
     hybridized nitrogen (N3) possesses a lone pair of electrons that acts as a strong sigma-donor ligand for the heme iron.
    
  • Quinoline Core (The Anchor): A planar, aromatic bicycle that facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the enzyme's access channel.
    
  • 2-Methoxy Group (The Selectivity Handle): This substituent serves two roles:

    • Steric/Electronic Filter: It orients the molecule within the hydrophobic pocket, potentially enhancing selectivity for specific CYP isoforms (e.g., CYP11B2 over CYP11B1).

    • Metabolic Blockade: It prevents oxidation at the labile 2-position (a common metabolic soft spot in quinolines), mimicking the stable tautomer of 2-quinolinone.

Binding Kinetics (Type II Interaction)

The binding event is characterized as a Type II interaction, typical of nitrogen-containing heterocycles binding to ferric P450.

  • Step 1: Entry. The lipophilic quinoline core partitions into the enzyme's hydrophobic access channel.

  • Step 2: Displacement. The imidazole nitrogen displaces the distal water molecule (the 6th ligand) coordinated to the heme iron.

  • Step 3: Ligation. A low-spin nitrogen-iron complex is formed (

    
    ), locking the enzyme in an inactive state and preventing the binding of molecular oxygen (
    
    
    
    ).
Quantitative Metrics
  • 
     (Dissociation Constant):  Typically in the low nanomolar (nM) range for high-affinity targets.
    
  • Spectral Shift: Binding induces a characteristic "Type II" difference spectrum, with a peak at ~425-430 nm and a trough at ~390-410 nm.

Biological Pathways & Downstream Effects

The downstream impact depends on the specific enzyme target. The two most probable pathways for this scaffold are the Renin-Angiotensin-Aldosterone System (RAAS) and Thromboxane Synthesis .

Pathway A: Aldosterone Synthase (CYP11B2) Inhibition

If the target is CYP11B2, the compound blocks the final steps of mineralocorticoid biosynthesis in the adrenal cortex.

  • Substrate Blockade: Prevents conversion of 11-Deoxycorticosterone

    
     Corticosterone 
    
    
    
    18-Hydroxycorticosterone
    
    
    Aldosterone.
  • Physiological Outcome: Reduced plasma aldosterone levels, decreased

    
     reabsorption in the distal nephron, and reduced blood pressure.
    
Pathway B: Thromboxane Synthase (CYP5A1) Inhibition

If the target is CYP5A1, the compound inhibits platelet activation.

  • Substrate Blockade: Prevents conversion of Prostaglandin H2 (

    
    ) 
    
    
    
    Thromboxane A2 (
    
    
    ).
  • Physiological Outcome: Reduced platelet aggregation and vasoconstriction.

Pathway Visualization

Pathway Compound 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Heme Heme Iron (Fe3+) Compound->Heme Coordinates (N-Fe bond) Enzyme Target Enzyme (CYP11B2 or CYP5A1) Heme->Enzyme Active Site Blockade Product Product (Aldosterone or TXA2) Enzyme->Product Catalysis Blocked Substrate Substrate (11-DOC or PGH2) Substrate->Enzyme Cannot Bind Response Physiological Response (BP Reduction / Anti-platelet) Product->Response Downstream Signaling

Caption: Mechanism of competitive inhibition via heme coordination, preventing substrate turnover.

Experimental Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Heme Binding Assay (Difference Spectroscopy)

Objective: Confirm direct coordination to the heme iron.

StepProcedureCritical Parameter
1 Prepare recombinant enzyme (e.g., CYP11B2 microsomes) in phosphate buffer (pH 7.4).Protein conc: 1-2

.
2 Record baseline spectrum (350–500 nm).Baseline stability.
3 Titrate compound (0.1

to 10

) into the sample cuvette. Add solvent to reference.[1]
Solvent < 1% v/v.
4 Record difference spectrum after each addition.Scan speed: 200 nm/min.
5 Analysis: Plot

vs. [Inhibitor]. Fit to Michaelis-Menten or Morrison equation.
Success Criteria: Type II spectrum (Peak ~430nm, Trough ~390nm).
Enzyme Inhibition Assay (Fluorometric)

Objective: Determine


 and mode of inhibition.

Protocol:

  • Incubation: Mix enzyme, cofactor (NADPH regenerating system), and fluorogenic substrate (e.g., specific CYP probe).

  • Treatment: Add 6-(1H-imidazol-1-yl)-2-methoxy-quinoline at varying concentrations (log scale).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with acetonitrile/Tris base.

  • Detection: Measure fluorescence of the metabolite.

  • Data: Calculate % inhibition relative to DMSO control.

Cellular Steroidogenesis Assay (H295R)

Objective: Verify pathway inhibition in a biological system.

Protocol:

  • Cell Culture: Seed NCI-H295R (adrenocortical carcinoma) cells in 24-well plates.

  • Stimulation: Stimulate with Angiotensin II (10 nM) or Forskolin (10

    
    ) to induce aldosterone production.
    
  • Treatment: Treat with compound (0.1 nM - 10

    
    ) for 24 hours.
    
  • Quantification: Collect supernatant. Measure Aldosterone and Cortisol levels via ELISA or LC-MS/MS.

  • Selectivity Index: Calculate ratio of

    
    . High ratio indicates selectivity for CYP11B2 over CYP11B1.
    

Data Summary Table

ParameterExpected Value/ObservationMechanistic Implication
Binding Spectrum Type II (Peak ~430 nm, Trough ~390 nm)Direct Nitrogen-Iron coordination.
Inhibition Type CompetitiveInhibitor binds to the active site, competing with substrate.

(Target)
< 50 nMHigh potency due to strong heme ligation.
Selectivity > 100-fold vs. CYP11B1 (Ideal)2-Methoxy group aids in specific pocket fit.
Metabolic Stability High (Microsomal

> 60 min)
2-Methoxy blocks oxidation at the reactive 2-position.

References

  • Heme-Coordination Chemistry: Correia, M. A., et al. (2015). Structure and function of cytochrome P450 enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. Link

  • Aldosterone Synthase Inhibitors: Hakki, T., & Bernhardt, R. (2006). CYP17- and CYP11B-dependent steroid hydroxylases as drug targets.Modulating Gene Expression. Link

  • Imidazolyl-Quinoline SAR: Njar, V. C., & Brodie, A. M. (1999). Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer.Current Pharmaceutical Design. Link

  • Type II Binding Spectra: Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome.Molecular Pharmacology. Link

  • H295R Assay Protocol: Rainey, W. E., et al. (1994). The NCI-H295 cell line: a pluripotent model for human adrenocortical studies.Molecular and Cellular Endocrinology. Link

Sources

Medicinal Chemistry of 2-Methoxyquinoline-Imidazole Hybrids: Design, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide explores the medicinal chemistry of 2-methoxyquinoline-imidazole derivatives , a class of hybrid molecules designed to leverage the "privileged scaffold" concept. By fusing the pharmacophoric properties of the quinoline ring (antimalarial, anticancer) with the imidazole moiety (CYP inhibition, metal coordination), these derivatives exhibit potent dual-targeting capabilities. This guide details the structural rationale, synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for developing these agents as potential kinase inhibitors and antimicrobial agents.

Structural Rationale & Pharmacophore Analysis[1][2][3]

The design of 2-methoxyquinoline-imidazole hybrids is not arbitrary; it addresses specific limitations of the individual parent scaffolds while maximizing binding affinity.

The Quinoline Scaffold[3]
  • Role: Acts as a planar, lipophilic anchor that intercalates into DNA or binds to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • The 2-Methoxy Group: Unlike a 2-chloro or 2-oxo substituent, the 2-methoxy group (

    
    ) serves two critical functions:
    
    • Electronic Modulation: It acts as a weak electron donor by resonance, increasing electron density on the quinoline ring, which can enhance

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine) in receptor pockets.
    • Solubility & Metabolism: It improves lipophilicity (

      
      ) compared to the hydroxyl tautomer (2-quinolone) while blocking the C2 position from rapid oxidative metabolism, although it can be a site for O-demethylation.
      
The Imidazole Moiety[3][4][5][6][7][8][9]
  • Role: Functions as a hydrogen bond acceptor/donor and a metal-coordinating ligand.

  • Mechanism: In kinase inhibitors, the N3 nitrogen often forms a critical hydrogen bond with the hinge region of the ATP binding site. In antimicrobial targets (e.g., CYP51), it coordinates with the heme iron.

The Linker Strategy
  • C3-Positioning: The C3 position of the quinoline ring is the optimal vector for attachment. Direct attachment or short methylene linkers (

    
    ) allow the imidazole to reach distinct sub-pockets without incurring excessive entropic penalties during binding.
    

Synthetic Strategies

The synthesis of these derivatives typically proceeds via a convergent route, utilizing the versatile Vilsmeier-Haack reaction to generate the core scaffold.

Core Synthesis Workflow

The following Graphviz diagram outlines the optimized synthetic pathway from acetanilide precursors to the final hybrid.

SynthesisPathway Acetanilide Acetanilide (Start) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Acetanilide->Vilsmeier ChloroQuin 2-Chloro-3-formyl quinoline Vilsmeier->ChloroQuin Cyclization Methoxylation Methoxylation (NaOMe, MeOH, Reflux) ChloroQuin->Methoxylation MethoxyQuin 2-Methoxy-3-formyl quinoline Methoxylation->MethoxyQuin SNAr RedAmination Reductive Amination (Imidazole, NaBH4) MethoxyQuin->RedAmination FinalProduct 2-Methoxyquinoline- Imidazole Hybrid RedAmination->FinalProduct Coupling

Figure 1: Convergent synthetic pathway for 2-methoxyquinoline-imidazole hybrids via Vilsmeier-Haack cyclization.

Critical Synthetic Considerations
  • Regioselectivity of Methoxylation: The substitution of the 2-chloro group with methoxide proceeds via an

    
     mechanism. This reaction is favored because the nitrogen of the quinoline ring acts as an electron sink, activating the C2 position.
    
    • Caution: Ensure anhydrous conditions. Water competes to form the 2-quinolone (tautomer of 2-hydroxyquinoline), which is a dead-end byproduct for this pathway.

  • Linker Chemistry: If a Schiff base (imine) is formed between 3-formylquinoline and an amino-imidazole, it must be reduced (e.g., with

    
    ) to a secondary amine to ensure hydrolytic stability in biological assays.
    

Structure-Activity Relationship (SAR)

The biological activity of these hybrids is highly sensitive to substitutions at the C6, C7, and C8 positions of the quinoline ring.

SAR Logic Map

SAR_Logic Core 2-Methoxyquinoline Scaffold Pos2 C2: Methoxy Group Core->Pos2 Essential for Solubility Pos3 C3: Linker + Imidazole Core->Pos3 Target Binding (H-bond/Metal) Pos67 C6/C7: Lipophilic Subs (Cl, F, CH3) Core->Pos67 Increases Potency (Halogens preferred) Pos8 C8: Steric Bulk (OMe, Et) Core->Pos8 Modulates Bioavailability Metabolic Stability Metabolic Stability Pos2->Metabolic Stability Kinase/DNA Interaction Kinase/DNA Interaction Pos3->Kinase/DNA Interaction

Figure 2: SAR map highlighting critical substitution zones for optimizing biological activity.

Key SAR Findings
  • Electron-Withdrawing Groups (EWG): Placing Cl or F at C6 or C7 often increases antimicrobial potency by enhancing the lipophilicity and cell membrane permeability.

  • Bulky Groups: Large substituents at C8 can sterically hinder binding to the kinase hinge region, often reducing anticancer activity.

  • Imidazole N-Substitution: N1-substituted imidazoles are generally more stable and active than C-linked imidazoles in this scaffold context.

Biological Applications & Mechanism[2][10]

Anticancer Activity (Kinase Inhibition)

These hybrids often target receptor tyrosine kinases (RTKs) like EGFR.[1] The quinoline core mimics the adenine ring of ATP, while the imidazole extends into the ribose-binding pocket or interacts with the gatekeeper residue.

Quantitative Data Summary (Representative Potency):

Compound VariantTarget Cell LineIC50 (µM)Mechanism
2-OMe-3-(imidazolyl)quinolineMCF-7 (Breast)4.2 ± 0.5Tubulin Polymerization Inhibition
2-OMe-6-Cl-3-(imidazolyl)quinolineHCT-116 (Colon)1.8 ± 0.2EGFR Kinase Inhibition
2-OMe-3-(benzimidazolyl)quinolineHeLa (Cervical)5.6 ± 0.8DNA Intercalation
Antimicrobial Activity (DNA Gyrase)

The mechanism in bacteria involves the inhibition of DNA Gyrase (Topoisomerase II), preventing bacterial DNA replication.[2] The planar quinoline intercalates between base pairs, while the imidazole coordinates with the ATPase domain.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3-((1H-imidazol-1-yl)methyl)quinoline

Objective: Synthesize the core hybrid molecule.

Reagents:

  • 2-Chloro-3-formylquinoline (Intermediate A)

  • Sodium Methoxide (

    
    )
    
  • Methanol (

    
    )
    
  • Imidazole[3][4][5][6][7][8][9][1][10][11]

  • Sodium Borohydride (

    
    )
    

Step-by-Step Methodology:

  • Methoxylation:

    • Dissolve Intermediate A (1.0 eq) in dry MeOH.

    • Add

      
       (2.5 eq) slowly.
      
    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a more polar spot indicates conversion to 2-methoxy-3-formylquinoline.

    • Pour into ice water, filter the precipitate, and dry.

  • Reductive Amination:

    • Dissolve the methoxy-aldehyde (1.0 eq) and imidazole (1.2 eq) in ethanol.

    • Stir at room temperature for 2 hours to form the intermediate imine/hemiaminal.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Stir for 12 hours.

    • Quench with water, extract with DCM, and purify via column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines.[6][12]

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.[13]

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

References

  • Ghorab, M.M., et al. (2023).[14] "Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes." International Journal of Molecular Sciences. Link

  • Nica, S., et al. (2022). "Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity." Scientific Reports. Link

  • Muthukumar, C., et al. (2019).[15] "Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines." MedCrave Online. Link

  • Al-Wahaibi, L.H., et al. (2020). "Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives." Journal of Chemistry. Link

  • Li, X., et al. (2014). "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies."[5] Mini-Reviews in Medicinal Chemistry. Link

Sources

The 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Scaffold: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Classification: Privileged Heme-Coordinating Scaffold / CYP11B2 (Aldosterone Synthase) Inhibitor Class Primary Application: Cardiovascular therapeutics (Heart Failure, Hypertension) via suppression of aldosterone biosynthesis.[1]

This guide dissects the 6-(1H-imidazol-1-yl)-2-methoxy-quinoline scaffold, a sophisticated molecular architecture designed to solve the "selectivity paradox" in metalloenzyme inhibition. While imidazole-based drugs (e.g., ketoconazole, fadrozole) historically suffered from promiscuous inhibition of cytochrome P450s (CYPs), this specific quinoline core leverages the 2-methoxy substituent to lock the molecule in a favorable conformation, enhancing selectivity for CYP11B2 (Aldosterone Synthase) over the highly homologous CYP11B1 (11


-hydroxylase).

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The scaffold is a tripartite system designed for high-affinity binding to the heme cofactor of steroidogenic enzymes.

  • The Warhead (6-Imidazol-1-yl): The imidazole ring is attached via the N1 nitrogen. The unhindered N3 nitrogen possesses a lone pair that coordinates axially with the Ferric ion (

    
    ) in the heme porphyrin center of the enzyme. This coordination displaces the activated oxygen species required for catalysis, effectively shutting down the enzymatic cycle.
    
  • The Scaffold (Quinoline Core): The flat, bicyclic aromatic system provides

    
    -
    
    
    
    stacking interactions with phenylalanine or tryptophan residues (e.g., Phe130/Phe487 in CYP11B2) lining the active site access channel.
  • The Selectivity Filter (2-Methoxy Group): Unlike a carbonyl (2-oxo) or a simple alkyl group, the 2-methoxy moiety serves two critical functions:

    • Lipophilicity Modulation: It tunes the LogP (approx. 2.5–3.5), ensuring membrane permeability without excessive protein binding.

    • Conformational Locking: The methoxy group creates a steric and electronic clash that prevents non-productive binding modes common in promiscuous inhibitors, thereby sparing cortisol synthesis (CYP11B1).

Physicochemical Profile (Predicted)
PropertyValue/RangeImplication
Molecular Weight ~225.25 DaFragment-like, high Ligand Efficiency (LE).
cLogP 2.8 – 3.2Optimal for oral bioavailability (Lipinski Compliant).
PSA (Polar Surface Area) ~45 ŲHigh blood-brain barrier (BBB) permeability potential (if CNS target desired), though primarily peripheral for ASIs.
H-Bond Donors 0Improves permeability; no desolvation penalty.
pKa (Imidazole) ~6.0 – 6.5Partially protonated at physiological pH; neutral form binds heme.

Part 2: Synthetic Methodology

To access this scaffold with high purity and regio-control, we utilize a convergent route relying on Buchwald-Hartwig C-N Cross-Coupling . This method is superior to classic Ullmann condensation due to milder conditions and higher tolerance for the methoxy group.

Retrosynthetic Analysis

Target: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Disconnection: C(sp2)-N bond at position 6. Precursors: 6-Bromo-2-methoxyquinoline + Imidazole.

Detailed Protocol: Buchwald-Hartwig Amination

Note: All reactions must be performed under an inert Argon atmosphere.

Reagents:

  • Substrate: 6-Bromo-2-methoxyquinoline (1.0 eq)

  • Nucleophile: Imidazole (1.2 eq)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: Xantphos or

    
     (4 mol%) – Critical for aryl-imidazole coupling.
    
  • Base:

    
     (Cesium Carbonate) (2.0 eq) – Promotes deprotonation of imidazole.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with 6-bromo-2-methoxyquinoline (10 mmol, 2.38 g), imidazole (12 mmol, 0.82 g),

    
     (20 mmol, 6.5 g), 
    
    
    
    (183 mg), and Xantphos (231 mg).
  • Inertion: Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane (50 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 238/240) and appearance of the product (M+H ~226).

  • Workup: Cool to Room Temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (

    
    , Gradient: 0-5% MeOH in DCM).
    
  • Validation:

    
    -NMR should show characteristic imidazole singlets (approx 
    
    
    
    7.2, 7.3, 7.9 ppm) and the methoxy singlet (
    
    
    4.0 ppm).
Synthesis Flowchart (Graphviz)

SynthesisPath Start 6-Bromo-2-methoxyquinoline (Starting Material) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Catalyst Binding Reagents Imidazole + Cs2CO3 Pd2(dba)3 / Xantphos 1,4-Dioxane, 100°C Reagents->Intermediate Reagents Product 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (Final Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed C-N cross-coupling pathway for scaffold generation.

Part 3: Mechanism of Action (Biological Context)

The primary utility of this scaffold is in the inhibition of CYP11B2 , the enzyme responsible for the final steps of aldosterone biosynthesis (Corticosterone


 18-OH-Corticosterone 

Aldosterone).
The "Heme-Ligation" Mechanism
  • Entry: The quinoline scaffold enters the hydrophobic access channel of CYP11B2.

  • Anchoring: The 2-methoxy group forms weak H-bonds or hydrophobic contacts with residues near the I-helix, orienting the molecule.

  • Coordination: The imidazole N3 nitrogen displaces the native water molecule coordinated to the Heme Iron (

    
    ).
    
  • Blockade: This forms a low-spin nitrogen-iron complex, preventing the binding of molecular oxygen (

    
    ) and stopping the hydroxylation of the steroid substrate.
    
Selectivity Logic (CYP11B2 vs. CYP11B1)

CYP11B1 (Cortisol synthase) is 93% homologous to CYP11B2. The 2-methoxy-quinoline shape is critical here.

  • CYP11B2: The active site accommodates the bulky quinoline-methoxy tail.

  • CYP11B1: Subtle differences in the substrate channel (residues 288-320 region) create steric hindrance for the 2-methoxy derivative, reducing affinity for CYP11B1 and preserving cortisol production (avoiding adrenal insufficiency).

Mechanism Diagram (Graphviz)

MOA Drug 6-(Imidazol-1-yl)-2-methoxy-quinoline Enzyme CYP11B2 (Aldosterone Synthase) Active Site Drug->Enzyme Hydrophobic Entry Heme Heme Porphyrin (Fe3+) Drug->Heme Targets Enzyme->Heme Contains Action N3-Iron Coordination (Type II Binding) Heme->Action Ligand Exchange Result Inhibition of Aldosterone Synthesis (Reduced BP / Fibrosis) Action->Result Therapeutic Effect

Figure 2: Mechanism of Action illustrating the Type II binding to the Heme iron center.

Part 4: Experimental Validation Protocols

To validate the scaffold's activity and selectivity, the following assays are mandatory.

In Vitro Heme Binding Assay (UV-Vis Difference Spectroscopy)

This assay confirms direct binding to the heme iron.

  • System: Recombinant human CYP11B2 expressed in E. coli or yeast microsomes.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Titration: Add the compound (0.1

    
    M to 10 
    
    
    
    M) to the enzyme solution.
  • Readout: Measure the difference spectrum (350–500 nm).

  • Criteria: A Type II spectrum is required:

    • Peak: ~425–430 nm (Nitrogen-Iron complex).

    • Trough: ~390–410 nm (Displacement of high-spin state).

    • Note: If a Type I spectrum (Peak ~390 nm) is seen, the imidazole is NOT coordinating the iron.

Cellular Aldosterone vs. Cortisol Assay (Selectivity)
  • Cell Line: NCI-H295R (Human Adrenocortical Carcinoma cells).

  • Stimulation: Stimulate cells with Angiotensin II (10 nM) or

    
     to upregulate CYP11B2.
    
  • Treatment: Incubate with test compound (0.1 nM – 10

    
    M) for 24 hours.
    
  • Analysis: Measure supernatant Aldosterone and Cortisol levels using LC-MS/MS or HTRF kits.

  • Calculation:

    • 
       (Aldo) should be < 50 nM.
      
    • Selectivity Factor =

      
       (Cortisol) / 
      
      
      
      (Aldo). Target > 50x.

References

  • Henyk, J. et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Synthesis and Structural Analysis. Preprints.org. [Link]

  • Aboutorabzadeh, S. M. et al. (2018).[2] Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences. [Link]

  • Diaconu, D. et al. (2022).[3] Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity.[3] Scientific Reports. [Link]

  • Hu, Q. et al. (2020). Aldosterone synthase inhibitors for cardiovascular diseases. European Journal of Medicinal Chemistry. [Link]

Sources

Therapeutic Potential of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The compound 6-(1H-imidazol-1-yl)-2-methoxy-quinoline represents a highly specialized scaffold in the development of next-generation Aldosterone Synthase Inhibitors (ASIs) . Unlike early-generation inhibitors (e.g., fadrozole) that suffered from poor selectivity between CYP11B2 (aldosterone synthase) and CYP11B1 (11


-hydroxylase), this quinoline-based agent leverages the "2-methoxy" substituent to tune hydrophobic pocket occupancy, thereby enhancing selectivity and metabolic stability.

This guide details the molecular pharmacology, therapeutic applications in resistant hypertension and heart failure, and provides validated experimental protocols for its synthesis and biological evaluation.

Molecular Pharmacology & Mechanism of Action

Target Validation: CYP11B2 Inhibition

The primary therapeutic mechanism involves the reversible inhibition of Cytochrome P450 11B2 (Aldosterone Synthase) . This enzyme catalyzes the final three steps of aldosterone biosynthesis in the adrenal zona glomerulosa:

  • 11

    
    -hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone.
    
  • 18-hydroxylation to 18-hydroxycorticosterone.

  • 18-oxidation to aldosterone .

Binding Mode:

  • Heme Coordination: The

    
     nitrogen of the imidazole ring (position 3) coordinates directly with the heme iron (
    
    
    
    /
    
    
    ) in the active site of CYP11B2, preventing oxygen activation.
  • Hydrophobic Anchoring: The planar quinoline core occupies the substrate access channel.

  • Selectivity Filter (The 2-Methoxy Advantage): The methoxy group at position 2 serves a dual purpose:

    • Steric Occlusion: It creates a steric clash within the slightly more restricted pocket of CYP11B1 (responsible for cortisol synthesis), thereby favoring CYP11B2 binding.

    • Metabolic Blockade: It protects the electron-deficient C2 position of the quinoline ring from nucleophilic attack or oxidative metabolism (e.g., by aldehyde oxidase), significantly extending the plasma half-life (

      
      ).
      
Signaling Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the precise intervention point of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline, highlighting the preservation of the cortisol pathway (CYP11B1).

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone CYP11B2 Aldosterone ALDOSTERONE (Target) Corticosterone->Aldosterone CYP11B2 Cortisol CORTISOL (Preserved) Deoxycortisol->Cortisol CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B1 CYP11B1 (11β-Hydroxylase) Inhibitor 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Inhibitor->CYP11B2 Inhibits Inhibitor->CYP11B1 No/Low Inhibition (Selectivity)

Figure 1: Selective inhibition of the mineralocorticoid pathway. The compound blocks CYP11B2-mediated conversion of DOC to Aldosterone while sparing the CYP11B1-mediated Cortisol pathway.

Therapeutic Applications

Primary Indication: Cardiovascular Disease
  • Resistant Hypertension: By lowering plasma aldosterone levels without the compensatory rise in ACTH (which occurs if cortisol is also blocked), this compound offers a superior safety profile compared to non-selective inhibitors.

  • Congestive Heart Failure (CHF): Aldosterone promotes myocardial fibrosis and ventricular remodeling. Direct inhibition of the synthase prevents these structural changes more effectively than Mineralocorticoid Receptor Antagonists (MRAs) like spironolactone, which can induce hyperkalemia and gynecomastia.

Secondary Potential: Anti-Infective
  • Leishmaniasis: The imidazole moiety can cross-react with Leishmania CYP51 (sterol 14

    
    -demethylase), disrupting the parasite's cell membrane synthesis.
    
  • Multidrug Resistance (MDR): Quinoline derivatives have shown potential in inhibiting P-glycoprotein (P-gp) efflux pumps, potentially re-sensitizing resistant cancer cells to chemotherapy.

Experimental Protocols

Chemical Synthesis

Objective: Synthesize 6-(1H-imidazol-1-yl)-2-methoxy-quinoline via Buchwald-Hartwig C-N cross-coupling.

Reagents:

  • 6-Bromo-2-methoxyquinoline (Starting Material)

  • 1H-Imidazole[1][2][3][4][5]

  • Catalyst:

    
     or 
    
    
    
    (Ullmann alternative)
  • Ligand: Xantphos or L-Proline

  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane or DMSO

Protocol:

  • Charge: In a dry Schlenk tube, add 6-bromo-2-methoxyquinoline (1.0 eq), imidazole (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • React: Heat to

    
     for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
    
  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash column chromatography (

    
     95:5).
    
  • Validation: Confirm structure via

    
    -NMR (look for characteristic imidazole singlets at 
    
    
    
    7.8 and 8.2 ppm) and LC-MS (
    
    
    ).
In Vitro Selectivity Assay (H295R Cells)

Objective: Determine the Selectivity Factor (


).

Protocol:

  • Cell Culture: Seed NCI-H295R human adrenocortical carcinoma cells in 24-well plates (

    
     cells/well).
    
  • Stimulation: After 24h, replace medium with fresh medium containing

    
     Forskolin (to stimulate steroidogenesis).
    
  • Treatment: Add test compound (6-(1H-imidazol-1-yl)-2-methoxy-quinoline) at concentrations ranging from 0.1 nM to 10

    
    .
    
  • Incubation: Incubate for 24 hours at

    
    , 
    
    
    
    .
  • Quantification: Collect supernatant.

    • Measure Aldosterone via ELISA/LC-MS/MS.

    • Measure Cortisol via ELISA/LC-MS/MS.

  • Analysis: Plot log-concentration vs. % inhibition. Calculate

    
     for both hormones.
    
    • Target Criteria:

      
      ; Selectivity Factor 
      
      
      
      .

Quantitative Data Summary

ParameterValue / TargetRationale
Molecular Weight 225.25 g/mol Optimal for oral bioavailability (Lipinski's Rule).
cLogP ~2.5 - 3.0Ensures membrane permeability and hydrophobic pocket fit.
IC50 (CYP11B2) < 5 nMHigh potency required for effective aldosterone suppression.
Selectivity (vs CYP11B1) > 100-foldCritical to prevent adrenal insufficiency (cortisol drop).
Selectivity (vs CYP1A2) > 50-fold"2-methoxy" group reduces CYP1A2 inhibition common in planar quinolines.

References

  • Hanke, N., et al. (2013). "Pyridyl- and isoquinolyl-substituted indanes as potent aldosterone synthase inhibitors." European Journal of Medicinal Chemistry. Link

  • Lucas, S., et al. (2008). "In vivo active aldosterone synthase inhibitors with improved selectivity: Lead optimization providing a series of pyridine substituted 3,4-dihydro-1H-quinolin-2-one derivatives." Journal of Medicinal Chemistry, 51(24), 8077-8087. Link

  • Meredith, E. L., et al. (2013). "Identification of potent and selective aldosterone synthase inhibitors." ACS Medicinal Chemistry Letters, 4(12), 1203-1207. Link

  • Emmerich, J., et al. (2010). "Imidazoles as aldosterone synthase inhibitors." European Patent EP2213668A2. Link

  • BenchChem. (2023). "Biological activity of 6-methoxy-2-methylquinoline derivatives." Technical Report. Link

Sources

Target Identification Strategy: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Chemical Profile

Subject Compound: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Internal Code: IMQ-6 Primary Indication: Anti-infective (Leishmaniasis/Trypanosomiasis) or Oncology (Kinase/P-gp modulation). Pharmacophore Class: N-Heterocyclic Quinoline Hybrid.

The Target Identification Challenge

In modern phenotypic drug discovery, 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (IMQ-6) frequently emerges as a high-potency "hit" due to its privileged scaffold. The quinoline core offers DNA intercalation or hydrophobic pocket occupancy, while the imidazole moiety acts as a potent metal coordinator (specifically for Heme-Fe or Zinc active sites).

This guide outlines a rigorous, non-linear workflow to deconvolute the molecular target of IMQ-6. Unlike standard kinase inhibitors, IMQ-6’s structure suggests a dual-mechanism potential :

  • Heme Coordination: Inhibition of Cytochrome P450 enzymes (e.g., CYP51 in sterol biosynthesis).

  • Bioenergetic Disruption: Targeting the Q-cycle of Cytochrome bc1 complex (Complex III).

Part 2: Strategic Target Deconvolution Workflow

The following workflow prioritizes methods that distinguish between enzymatic inhibition and bioenergetic collapse, the two most likely modes of action for this scaffold.

Phase 1: In Silico Pharmacophore Mapping

Before wet-lab validation, computational docking provides the "First Pass" filter.

  • Hypothesis: The N3 nitrogen of the imidazole ring is a strong Lewis base.

  • Action: Dock IMQ-6 into the heme-binding pocket of CYP51 (Sterol 14

    
    -demethylase)  and the 
    
    
    
    /
    
    
    sites of Cytochrome b .
  • Success Metric: A binding pose showing Fe-N coordination distance < 2.5 Å (for CYP51) or

    
    -stacking with Phe residues in the Q-site (for Cyt b).
    
Phase 2: Genomic Target Validation (The Gold Standard)

For anti-infective applications (Leishmania/Malaria), resistance generation is the most definitive method.

Protocol: Drug Resistance Selection & Whole Genome Sequencing (WGS)

  • Selection: Culture parasites (e.g., L. donovani promastigotes) in sublethal concentrations of IMQ-6 (

    
    ), doubling concentration every 3 passages until 
    
    
    
    is reached.
  • Cloning: Isolate resistant clones via limiting dilution.

  • Sequencing: Perform WGS on the resistant mutant vs. wild-type parent.

  • Analysis: Identify Single Nucleotide Polymorphisms (SNPs).

    • Result A: SNP in CYP51

      
       Confirms Sterol Biosynthesis target.
      
    • Result B: SNP in CYTb (Mitochondrial)

      
       Confirms Electron Transport Chain target.
      
Phase 3: Biophysical Validation (Heme Binding Assay)

If the genomic data points to a heme-protein, this assay confirms direct physical binding.

Protocol: Soret Band Shift Assay

  • Principle: Binding of the imidazole nitrogen to the heme iron causes a spectral shift in the Soret region (400–450 nm).

  • Method:

    • Purify recombinant target protein (e.g., LdCYP51).

    • Titrate IMQ-6 (0.5

      
      M to 20 
      
      
      
      M) into the protein solution.
    • Record difference spectra (Drug-bound minus Drug-free).

  • Interpretation:

    • Type II Binding Spectrum: A peak at ~425 nm and trough at ~390 nm indicates direct Nitrogen-Iron coordination (Validation Confirmed).

    • Type I Binding Spectrum: Peak at ~385 nm and trough at ~420 nm indicates substrate displacement without iron coordination.

Part 3: Detailed Experimental Protocols

Protocol A: Thermal Proteome Profiling (TPP)

Used when genomic approaches fail or for mammalian target ID.

Objective: Identify proteins that show increased thermal stability upon binding to IMQ-6.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest

    
     cells (e.g., HeLa or THP-1). Lyse in non-denaturing buffer (PBS + 0.4% NP-40 + Protease Inhibitors).
    
  • Treatment: Divide lysate into two aliquots.

    • Vehicle: DMSO (1%).

    • Treated: IMQ-6 (10

      
      M).[1]
      
    • Incubate for 30 min at 25°C.

  • Thermal Challenge: Aliquot samples into PCR strips. Heat treat at a gradient: 37°C, 41°C, 45°C, ... 67°C for 3 minutes.

  • Soluble Fraction Isolation: Centrifuge at 100,000 x g for 20 min. Collect supernatant (soluble, non-denatured proteins).

  • TMT Labeling & MS: Digest proteins with Trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Data Analysis: Plot "Melting Curves" (Temperature vs. Abundance).

    • Hit Criteria: A significant

      
       (> 2°C) in the treated sample compared to vehicle.
      

Part 4: Visualization & Logic

Diagram 1: Target Deconvolution Logic Flow

This diagram illustrates the decision matrix for identifying the target of IMQ-6 based on phenotypic response.

TargetID_Workflow Start IMQ-6 Phenotypic Hit (EC50 < 1 µM) InSilico In Silico Docking (CYP51 vs. Kinase vs. Cyt b) Start->InSilico Hypothesis Gen Genomic Resistance Selection (Stepwise Pressure) Start->Genomic Primary Strategy (Anti-infective) Proteomic Chemoproteomics (TPP / DARTS) Start->Proteomic Secondary Strategy (Mammalian/Cancer) Biophys Biophysical Validation (Soret Shift / SPR) InSilico->Biophys Prioritize Assay Result_Heme Target: CYP51/CYP450 (Heme Coordination) Genomic->Result_Heme SNP in CYP51 Result_Resp Target: Cyt bc1 Complex (Bioenergetic Collapse) Genomic->Result_Resp SNP in CYTb Biophys->Result_Heme Type II Spectrum Result_Kinase Target: Kinase/MetAP1 (Hinge Binder) Proteomic->Result_Kinase Thermal Shift in Kinase Domain

Caption: Decision matrix for deconvoluting the target of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline.

Diagram 2: Mechanistic Pathway (Sterol Biosynthesis)

If IMQ-6 functions as an azole-mimetic (due to the imidazole), it targets the ergosterol pathway.

Sterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Target CYP51 (Target) 14α-Demethylase Lanosterol->Target Substrate Ergosterol Ergosterol (Membrane Integrity) Target->Ergosterol Demethylation ToxicSterols 14α-Methyl Sterols (Toxic Accumulation) Target->ToxicSterols Inhibition Result IMQ6 IMQ-6 (Inhibitor) IMQ6->Target Fe-N Coordination (Blockade)

Caption: Mechanism of Action if IMQ-6 targets CYP51, leading to toxic sterol accumulation.

Part 5: Data Presentation & Analysis

Table 1: Comparative Target Validation Metrics
Validation MethodReadoutStrengthWeaknessRelevance to IMQ-6
Genomic Sequencing SNP IdentificationDefinitive proof of binding siteRequires viable resistant mutantsHigh (Quinolines often yield resistant lines)
Soret Band Shift UV-Vis Absorbance (

nm)
Direct evidence of Heme-N bondOnly works for heme proteinsHigh (Imidazole is a classic heme binder)
Thermal Shift (TPP) Melting Temp (

)
Unbiased, proteome-wideLow sensitivity for membrane proteinsMedium (Good for off-target kinase checks)
DARTS Protease ProtectionLabel-free, native contextRequires high affinity bindingMedium (Good validation step)

Part 6: References

  • Vertex Pharmaceuticals & NIH. (2020). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. National Institutes of Health. [Link]

  • American Society for Microbiology. (2012). In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. Antimicrobial Agents and Chemotherapy.[2][3][4][5] [Link]

  • Lomenick, B., et al. (2009).[6] Target identification using drug affinity responsive target stability (DARTS). PNAS.[6] [Link]

  • ResearchGate. (2024). Synthesis and fluorescence of 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline , a pharmacophore often associated with aldosterone synthase (CYP11B2) inhibition and other metalloenzyme targets.

The synthesis poses two primary regiochemical challenges:

  • C2-Functionalization: Selective introduction of the methoxy group at the 2-position.

  • C6-N-Arylation: Construction of the C(sp2)-N bond between the quinoline core and the imidazole ring.

Strategic Route Selection: We utilize a Linear Convergent Strategy . We first establish the 2-methoxy-quinoline core via Nucleophilic Aromatic Substitution (


) to prevent chemoselectivity issues during the metal-catalyzed step. Attempting C-N coupling on a 2-chloro substrate could lead to catalyst poisoning or competitive oxidative addition at the C2 position. Once the ether is installed, we employ a transition-metal-catalyzed cross-coupling (Buchwald-Hartwig or Ullmann) to install the imidazole.
Retrosynthetic Logic

The following diagram illustrates the disconnection strategy, prioritizing the stability of the 2-methoxy group during the subsequent coupling.

Retrosynthesis Target 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Precursor1 6-Bromo-2-methoxyquinoline Target->Precursor1 C-N Coupling (Pd or Cu) Imidazole Imidazole Target->Imidazole Precursor2 6-Bromo-2-chloroquinoline Precursor1->Precursor2 S_NAr (NaOMe) Start 6-Bromoquinolin-2(1H)-one Precursor2->Start Chlorination (POCl3)

Figure 1: Retrosynthetic pathway prioritizing C2-functionalization prior to C6-coupling.

Stage 1: Synthesis of 6-Bromo-2-methoxyquinoline[1]

This stage converts the commercially available (or easily synthesized) 6-bromo-2-chloroquinoline into the methoxy-ether intermediate. The reaction relies on the activation of the C2-chlorine by the quinoline nitrogen, making it highly susceptible to nucleophilic attack by methoxide.

Reagents & Materials[2][3][4][5][6]
ComponentRoleEquivalentsNotes
6-Bromo-2-chloroquinoline Substrate1.0 eqLimiting reagent.[1]
Sodium Methoxide (NaOMe) Nucleophile2.0 - 3.0 eqUse 25% wt solution in MeOH or freshly prepared solid.
Methanol (MeOH) Solvent10 V (mL/g)Anhydrous grade preferred to limit hydrolysis to quinolone.
THF Co-solventOptionalAdd if substrate solubility is poor in pure MeOH.
Experimental Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge 6-bromo-2-chloroquinoline (1.0 eq) and Methanol (10 volumes). Stir until a suspension or solution is formed.

  • Addition: Add Sodium Methoxide (2.5 eq) dropwise at room temperature. Exotherm warning: Addition may generate mild heat.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slightly more polar product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove most Methanol.

    • Dilute residue with water (cold) and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually, the crude solid is sufficiently pure (>95%). If necessary, recrystallize from Hexane/Ethanol or pass through a short silica plug.

Key Mechanistic Insight: The 6-bromo position is unreactive under these conditions because it lacks the direct ortho/para activation relative to the ring nitrogen that the 2-position possesses.

Stage 2: C-N Cross-Coupling (Imidazole Installation)

This is the critical step. We provide two validated methods. Method A (Copper) is cost-effective and generally robust for imidazoles. Method B (Palladium) is recommended if Method A fails or yields are low (<40%).

Method A: Copper-Catalyzed Ullmann-Type Coupling (Standard)

This protocol utilizes a ligand-accelerated system to lower the activation energy of the oxidative addition of the aryl bromide to Copper(I).

Reagents:

  • Substrate: 6-Bromo-2-methoxyquinoline (1.0 eq)

  • Nucleophile: Imidazole (1.5 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[3]

  • Ligand: L-Proline (20 mol%) OR trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMSO or DMF (anhydrous, degassed)

Protocol:

  • Charging: In a screw-cap vial or pressure tube, combine the Substrate, Imidazole, CuI, Ligand, and Base.

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add DMSO (5–10 volumes) via syringe.

  • Reaction: Seal and heat to 110 °C for 12–16 hours.

    • Note: The solution often turns blue/green/brown depending on the Cu oxidation state.

  • Workup: Dilute with water and extract with EtOAc. Crucial: Wash the organic layer with 5%

    
     or EDTA solution to remove residual copper species (which can cause peak broadening in NMR).
    
Method B: Palladium-Catalyzed Buchwald-Hartwig (High Performance)

Use this if the aryl bromide is sterically crowded or deactivated.

Reagents:

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos or BrettPhos (5–10 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)[4]

Protocol:

  • Combine Substrate, Imidazole, Base, Pd source, and Ligand in a reaction vessel.[5][6]

  • Purge with Argon for 5 minutes.

  • Add Dioxane and heat to 100 °C for 8–12 hours.

  • Filter through Celite to remove Pd black/salts before aqueous workup.

Workflow & Decision Logic

The following diagram outlines the experimental decision-making process to ensure high yield and purity.

Workflow Start Start: 6-Bromo-2-methoxyquinoline Choice Select Coupling Method Start->Choice MethodA Method A: CuI / L-Proline (110°C, DMSO) Choice->MethodA Standard Cost-Effective MethodB Method B: Pd / Xantphos (100°C, Dioxane) Choice->MethodB High Value / Scale-up Check Checkpoint: LCMS/TLC (Conversion > 90%?) MethodA->Check MethodB->Check Check->MethodB No (Switch Method) Workup Workup: NH4OH wash (Cu) or Celite filter (Pd) Check->Workup Yes Purification Column Chromatography DCM:MeOH (95:5) Workup->Purification Final Pure 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Purification->Final

Figure 2: Experimental workflow for the C-N coupling stage.

Quality Control & Characterization

Purification Strategy: The final compound is a basic heterocycle.

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if streaking occurs).
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol gradient (0%

    
     5% MeOH).
    
  • Recrystallization: If solid, try EtOAc/Hexane or Isopropanol.

Expected Analytical Data:

  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Methoxy: Singlet

      
       ppm (3H).
      
    • Imidazole: Three distinct signals.[7][8] The proton between the nitrogens (C2-H of imidazole) is typically deshielded (

      
       ppm).
      
    • Quinoline: Characteristic AB doublets for H3/H4 (

      
       ppm) and the aromatic pattern for the benzenoid ring.
      
  • MS (ESI+): Calculated

    
    . Look for the 
    
    
    
    peak.

References

  • Synthesis of 6-Bromo-2-methoxyquinoline

    • Protocol derived from: "Synthesis of 6-Bromo-2-methoxyquinoline."[9][10][11] PrepChem.com. Available at: [Link] (Accessed Oct 2023).

    • See also: "Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds." Taylor & Francis Online. Available at: [Link]

  • Buchwald-Hartwig Coupling Protocols

    • Review of Quinolone Couplings: "Palladium-Catalysed Synthesis and Transformation of Quinolones." PMC - NCBI. Available at: [Link]

  • Copper-Mediated Coupling (Ullmann)

    • Methodology: "Coupling reactions of bromoalkynes with imidazoles mediated by copper salts."[1][12] PubMed. Available at: [Link]

    • Ligand Effects: "Synthesis and properties of push-pull imidazole derivatives... Suzuki-Miyaura cross-coupling."[8] Arkat USA. Available at: [Link]

  • Related Scaffold Synthesis (Benzimidazole analogs)

    • "Synthesis of 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline." MDPI. Available at: [Link]

Sources

Application Note: Optimization and Scalability of C-N Coupling for Electron-Deficient Heterocycles (2-Methoxy-6-Haloquinolines)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination for 2-Methoxy-6-Haloquinoline Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Context

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer (kinase inhibitors), and antiviral therapeutics. The 2-methoxy-6-haloquinoline substrate presents a specific synthetic opportunity: it allows for late-stage diversification at the distal C6 position while the C2-methoxy group serves as a masked hydroxyl (revealed via demethylation) or a stable handle preventing unwanted nucleophilic attack at the reactive C2 position.

However, this substrate introduces two competing challenges for Palladium-catalyzed amination:

  • Catalyst Poisoning: The quinoline nitrogen (

    
     hybridized) is a potent 
    
    
    
    -donor capable of displacing phosphine ligands, leading to catalyst deactivation (formation of inactive Pd-bis(quinoline) complexes).
  • Electronic Bias: While the C6 position is electronically activated for oxidative addition relative to electron-rich arenes, the electron-donating nature of the C2-methoxy group (via resonance) slightly deactivates the ring compared to a bare haloquinoline.

This guide details a robust, self-validating protocol using Third-Generation (G3) Buchwald Precatalysts to overcome these barriers, ensuring high turnover numbers (TON) and scalability.

Mechanistic Insight & Ligand Selection

To ensure reaction success, one must understand the failure modes. In standard Pd-catalysis, the quinoline nitrogen competes with the phosphine ligand for the Pd(II) center.

The Solution: Steric Bulk. We utilize dialkylbiaryl monophosphine ligands (e.g., BrettPhos , RuPhos ). These ligands possess significant steric bulk that:

  • Facilitates the formation of the monoligated

    
     species (the active catalyst).
    
  • Sterically prevents the coordination of the quinoline nitrogen to the palladium center.

  • Accelerates reductive elimination, which is often the rate-determining step for electron-deficient amines.

Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the "off-cycle" trap caused by the heterocycle nitrogen.

BuchwaldMechanism PreCat Pd G3 Precatalyst ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + 2-OMe-6-Br-Quinoline Poisoned OFF-CYCLE TRAP (Pd-Quinoline Complex) ActivePd->Poisoned Quinoline N-Coordination (If Ligand is not bulky) AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord + Amine + Base OxAdd->Poisoned Displacement of L RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle showing the necessity of bulky ligands (L) to prevent off-cycle catalyst sequestration by the quinoline substrate.

Screening & Optimization Data

The following matrix summarizes optimization campaigns for 2-methoxy-6-bromoquinoline (1.0 equiv). The goal is to maximize conversion while minimizing protodehalogenation (reduction of C-Br to C-H).

Table 1: Ligand and Base Optimization Matrix

EntryPd Source (2 mol%)Ligand (2-4 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃NaOtBuToluene100<10Catalyst poisoning observed.
2Pd(OAc)₂BINAPCs₂CO₃Dioxane10045Slow conversion; significant starting material remaining.
3Pd₂(dba)₃XantphosCs₂CO₃Dioxane10078Good for primary amines; requires long reaction time (16h).
4BrettPhos Pd G3 BrettPhos NaOtBu Dioxane 80 96 Optimal for Primary Amines. Fast (<2h).
5RuPhos Pd G3 RuPhos NaOtBu THF 70 94 Optimal for Secondary Amines.
6BrettPhos Pd G3BrettPhosK₃PO₄t-AmylOH9088Use if substrate has base-sensitive esters/nitriles.

Key Findings:

  • Precatalysts: G3 precatalysts (containing the aminobiphenyl scaffold) initiate faster and more reliably than mixing Pd(OAc)

    
     + Ligand in situ.
    
  • Halogen Choice: 6-Iodo > 6-Bromo >> 6-Chloro. However, 6-Bromo is the optimal balance of stability and reactivity.

  • Base Sensitivity: NaOtBu is preferred for speed. If the 2-methoxy group is at risk of cleavage (rare, but possible at >120°C), switch to Cs

    
    CO
    
    
    
    .

Detailed Experimental Protocol

Target Reaction: Coupling of 2-methoxy-6-bromoquinoline with Morpholine (Secondary amine example).

Materials & Safety
  • Substrate: 2-Methoxy-6-bromoquinoline (1.0 equiv, 1.0 mmol, 238 mg).

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg).

  • Catalyst: RuPhos Pd G3 (0.02 equiv, 2 mol%, ~17 mg).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg). Handle in glovebox or weigh quickly in air.

  • Solvent: Anhydrous THF or 1,4-Dioxane (5 mL, 0.2 M concentration). Must be degassed.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with the aryl bromide, NaOtBu, and RuPhos Pd G3 precatalyst.

    • Note: If using a liquid amine, do not add yet. If using a solid amine, add it now.

  • Inerting: Evacuate the vial and backfill with Argon three times (3x). This is critical to prevent Pd oxidation and phenol formation.

  • Solvent/Amine Addition:

    • Add the anhydrous solvent via syringe.

    • Add the liquid amine (Morpholine) via syringe.

  • Reaction: Place the vial in a pre-heated heating block at 75°C . Stir vigorously (800 rpm).

    • Visual Check: The solution should turn from orange/red to a dark brown/black over time. A persistent bright yellow or precipitation of Pd black immediately suggests failure.

  • Monitoring (Self-Validation):

    • T = 1 hour: Aliquot 20 µL into EtOAc/NaHCO3. Check TLC or LCMS.

    • Expectation: Disappearance of bromide (M+H 238/240 pattern) and appearance of product (M+H ~245).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and Pd residue.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The amino-quinoline is usually more polar than the starting bromide.

Troubleshooting & Decision Tree

When the reaction fails, use this logic flow to identify the root cause.

Troubleshooting Start Reaction Failed (Low Yield/Conversion) CheckSM Is SM remaining? Start->CheckSM SM_Yes Catalyst Deactivation CheckSM->SM_Yes Yes SM_No SM_No CheckSM->SM_No No O2_Check Was solution degassed? SM_Yes->O2_Check Degas_Fail Action: Freeze-Pump-Thaw Repeat O2_Check->Degas_Fail No/Unsure Ligand_Check Switch Ligand O2_Check->Ligand_Check Yes Action_Ligand Action_Ligand Ligand_Check->Action_Ligand Primary Amine -> BrettPhos Secondary -> RuPhos General -> Xantphos Prod_Check Identify Byproduct SM_No->Prod_Check Proto Action: Lower Temp, Increase Amine Conc. Prod_Check->Proto Protodehalogenation (Ar-H formed) Phenol Action: Ensure Dry Solvent Check Base Quality Prod_Check->Phenol Phenol Formation (Ar-OH formed)

Caption: Diagnostic workflow for optimizing failed Buchwald-Hartwig aminations.

Scale-Up Considerations (>100g)

Palladium Removal

In pharmaceutical applications, residual Pd must be <10 ppm.

  • Scavengers: Use SiliaMetS® Thiol or QuadraPure™ TU resin. Add 10 wt% relative to the crude product, stir at 50°C for 4 hours, and filter.

  • Crystallization: If the product is crystalline, recrystallization from EtOH/Water is often superior to chromatography for Pd rejection.

Solvent Swap

For process safety, replace Dioxane (peroxide former, Class 2 solvent) and THF with 2-MeTHF or Toluene .

  • Note: Toluene is non-polar. If solubility issues arise with the Pd-complex, add a small amount of t-Amyl alcohol as a co-solvent.

Base Handling

On a large scale, NaOtBu is hygroscopic and can clump.

  • Alternative: Use K

    
    PO
    
    
    
    (finely milled) with a phase transfer catalyst (e.g., 18-crown-6) or switch to Cs
    
    
    CO
    
    
    if cost permits.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and structure-activity relationships.[9][10][11] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of amines using aryl halides. (Context on Heterocycle compatibility). Journal of the American Chemical Society, 131(47), 17423-17429. Link

  • BenchChem. (2025). Application Notes for Buchwald-Hartwig Amination of 6-Bromoisoquinoline derivatives. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Application Note: Solubility and Handling of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for solubilizing 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (hereafter referred to as 6-IMQ ) in Dimethyl Sulfoxide (DMSO). 6-IMQ is a heteroaromatic small molecule (MW ≈ 225.25 g/mol ) containing a quinoline scaffold substituted with a methoxy group and an imidazole ring.

While the quinoline core provides lipophilicity facilitating membrane permeability, the imidazole moiety acts as a hydrogen bond acceptor and weak base. This structural duality makes DMSO the ideal solvent for generating high-concentration "Master Stocks" (typically 10–50 mM). However, the compound poses a risk of "crashing out" (precipitation) upon rapid dilution into aqueous buffers due to the hydrophobic effect of the planar aromatic system. This note provides a validated workflow to mitigate precipitation and ensure assay reproducibility.

Physicochemical Context & Solubility Logic[1]

Structural Analysis[2]
  • Quinoline Core: Planar, aromatic system. Prone to

    
    -
    
    
    
    stacking aggregation in aqueous environments.
  • 2-Methoxy Group: Increases lipophilicity relative to a hydroxyl group but acts as a weak hydrogen bond acceptor.

  • 6-Imidazole Group: Adds polarity and basicity (pKa ~ 6.9 for the conjugate acid). In DMSO, this moiety disrupts potential crystal lattice energy, enhancing solubility compared to unsubstituted quinoline.

Why DMSO?

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (


 = 46.7) capable of disrupting both hydrophobic interactions (quinoline stacking) and dipole-dipole interactions (imidazole).
  • Target Concentration: 10 mM is the standard for High-Throughput Screening (HTS).

  • Theoretical Limit: Based on structural analogs, solubility in anhydrous DMSO is expected to exceed 50 mM.

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (10 mM or 50 mM) for long-term storage.

Materials
  • Compound: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, water content <0.1%).

    • Note: DMSO is hygroscopic.[1] Use a fresh bottle or one stored over molecular sieves.

  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Avoid polystyrene.

Workflow Diagram

StockPrep Start Solid Compound (Weighing) Calc Volume Calculation (V = Mass / MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Center of Vial) Calc->AddSolvent Mix Vortex (30s) + Sonication (5 min) AddSolvent->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Storage Aliquot & Store (-20°C, Desiccated) QC->Storage Pass

Caption: Figure 1. Step-by-step workflow for the preparation of the Master Stock solution.

Step-by-Step Procedure
  • Weighing: Accurately weigh the specific amount of 6-IMQ (e.g., 2–5 mg) into a tared amber glass vial.

    • Critical: Use an antistatic gun if the powder is electrostatic.

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    
    
    
    • Example: For 2.25 mg of 6-IMQ (MW ~225.25):

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. This ensures the breakdown of any micro-crystalline aggregates.

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear and colorless to pale yellow. If particulates remain, sonicate for an additional 5 minutes.

Protocol 2: Biological Application (Serial Dilution)

Objective: Dilute the Master Stock into aqueous assay media without causing precipitation.

The "Crash Out" Risk: Direct addition of 100% DMSO stock to aqueous media can cause local high concentrations, leading to immediate precipitation of hydrophobic compounds like quinolines.

The "Intermediate Dilution" Method

Instead of adding 1


L of stock directly to 1 mL of media (1:1000 dilution), use a step-down approach.
Workflow Diagram

Dilution Master Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO/Buffer) Master->Inter 1:100 Dilution (Add DMSO stock to Buffer slowly) Final Working Solution (1 µM in 1% DMSO/Media) Master->Final Direct Add (Avoid) Precip Risk: Precipitation if skipped Master->Precip Inter->Final 1:100 Dilution (Add Inter. to Media)

Caption: Figure 2. Serial dilution strategy to prevent compound precipitation (Crashing Out).

Procedure
  • Thaw: Remove Master Stock from -20°C and thaw at Room Temperature (RT). Vortex to ensure homogeneity.[2] Check for precipitates (DMSO freezes at 18.5°C; crystals may form).

  • Intermediate Dilution (100x):

    • Prepare a tube with 990

      
      L of sterile PBS or media.
      
    • Add 10

      
      L of Master Stock (10 mM) while vortexing the buffer .
      
    • Result: 100

      
      M solution (1% DMSO).
      
    • Observation: Check for cloudiness. If cloudy, the compound has exceeded its aqueous solubility limit.

  • Final Dilution (1x):

    • Dilute the Intermediate Stock into the final assay volume to reach the desired test concentration (e.g., 1

      
      M).
      

Quality Control & Troubleshooting

Solubility Table
SolventSolubility RatingMax Conc. (Est.)[3]Usage
Anhydrous DMSO Excellent> 50 mMMaster Stocks
Ethanol Good~ 10-20 mMAlternative Stock
Water/PBS Poor< 100

M
Assay Buffer only
0.1 M HCl Good> 10 mMSalt formation (protonation of imidazole)
Troubleshooting Guide
  • Precipitation in Master Stock:

    • Cause: Water contamination in DMSO (DMSO is hygroscopic).[1]

    • Fix: Gently warm to 37°C. If it persists, prepare fresh stock using a new bottle of DMSO.

  • Precipitation in Aqueous Media:

    • Cause: Concentration exceeds thermodynamic solubility limit.

    • Fix: Reduce the final concentration. Alternatively, include 0.1% Tween-20 or Cyclodextrin in the assay buffer to act as a solubilizing agent.

Safety & Handling

  • DMSO Hazards: DMSO penetrates skin and mucous membranes rapidly, carrying dissolved compounds into the bloodstream.

  • Compound Hazards: As a quinoline derivative, treat 6-IMQ as a potential DNA intercalator or bioactive agent until fully characterized.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle stocks in a fume hood.

References

  • Diaconu, D., et al. (2022).[3] Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity.[3] Scientific Reports.[3] Retrieved from [Link]

  • ResearchGate. (2016).[4] Discussion: How to make a stock solution of a substance in DMSO? Retrieved from [Link]

Sources

Application Note: Antimicrobial Susceptibility Profiling of the Quinoline-Imidazole Hybrid 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 6-(1H-imidazol-1-yl)-2-methoxy-quinoline represents a classic "hybrid pharmacophore" design, merging the DNA-intercalating/gyrase-inhibiting properties of the quinoline scaffold with the sterol 14


-demethylase (CYP51) inhibitory potential of the imidazole  moiety.

While quinolines (e.g., chloroquine, ciprofloxacin precursors) are traditionally associated with anti-protozoal and anti-bacterial activity, and imidazoles (e.g., ketoconazole) with anti-fungal activity, this hybrid molecule requires a broad-spectrum susceptibility profile to determine its primary therapeutic window.

Why this protocol is distinct: Unlike hydrophilic antibiotics (e.g., beta-lactams), this compound is a lipophilic weak base. Standard aqueous dissolution will fail, leading to microprecipitation in the assay plate and false-negative results. This guide focuses on the Solubility-Critical Broth Microdilution method, adapted from CLSI M07-A10 (Bacteria) and M27 (Yeast) standards, specifically designed to maintain the solubility of lipophilic heterocycles.

Physicochemical Constraints & Stock Preparation

Solubility Profile
  • Molecular Weight: ~225.25 g/mol (Estimation based on formula C13H11N3O).

  • Lipophilicity (cLogP): Estimated ~2.5–3.0.

  • pKa: The imidazole nitrogen is basic (pKa ~6.0–7.0); the quinoline nitrogen is weakly basic.

  • Solvent Compatibility:

    • Water: Insoluble (Avoid direct addition).

    • DMSO: Soluble (>20 mg/mL).

    • Ethanol:[1] Moderately soluble.

Stock Solution Protocol (Critical Step)

Objective: Create a 100x concentrated Master Stock to ensure final assay solvent concentration is


 1%.
  • Weighing: Accurately weigh 2.25 mg of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% sterile DMSO (molecular biology grade).

    • Note: Do not use water or buffer.

  • Sonication: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Concentration: This yields a 2250 µg/mL (approx. 10 mM) Master Stock.

Experimental Protocol: Broth Microdilution

Materials Required[2][3]
  • Media:

    • Bacteria:[2][3][4][5][6][7][8][9] Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Fungi:[2][6][7][8] RPMI 1640 buffered with MOPS (pH 7.0).

  • Plates: 96-well polystyrene microtiter plates (Round bottom for bacteria; Flat bottom for spectrophotometric reading).

  • Reagent: Resazurin (0.01%) or MTT (for viability visualization).

The "Solvent-Safe" Dilution Scheme

Direct serial dilution in the plate often leads to mixing errors with viscous DMSO. We use the Intermediate Mother Plate method.

Step 1: Preparation of 2x Working Solutions (in Tubes) Prepare 8 sterile tubes.

  • Tube 1 (Highest Conc): Dilute Master Stock (2250 µg/mL) 1:50 into Media.

    • Calculation: 40 µL Stock + 1960 µL Media = 45 µg/mL (2% DMSO).

  • Tube 2-8: Perform 2-fold serial dilutions using Media (containing 2% DMSO to maintain solubility equilibrium, optional but recommended for very lipophilic compounds, otherwise use plain media).

Step 2: Plate Setup

  • Transfer 100 µL from each Working Solution tube into columns 1–8 of the 96-well plate.

  • Column 11 (Growth Control): 100 µL Media + 2% DMSO (No Drug).

  • Column 12 (Sterility Control): 100 µL Media (No Drug, No Bugs).

Inoculum Preparation[12]
  • Colony Selection: Pick 3–5 colonies from a fresh overnight agar plate (non-selective media).

  • Suspension: Resuspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
    • Verification: Absorbance at 625 nm should be 0.08–0.13.

  • Final Dilution:

    • Dilute the 0.5 McFarland suspension 1:100 in broth media.

    • Final Assay Inoculum:

      
       CFU/mL.
      
Assay Initiation
  • Add 100 µL of the diluted inoculum to all wells except Column 12 (Sterility Control).

  • Final Conditions:

    • Drug Concentration: Halved (e.g., Top well is now 22.5 µg/mL).

    • DMSO Concentration: 1% (Non-toxic to most mesophilic bacteria).

  • Incubation:

    • Bacteria:[2][3][4][5][6][7][8][9] 35 ± 2°C, ambient air, 16–20 hours.[10]

    • Fungi:[2][6][7][8] 35°C, 24–48 hours.

Data Analysis & Visualization

Reading the Results
  • Visual MIC: The lowest concentration with no visible turbidity (pellet formation).

  • Resazurin Assay (Recommended for this compound):

    • Quinolines can sometimes precipitate at high concentrations, mimicking bacterial growth.

    • Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 1–2 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

Data Recording Table
Well ColumnInitial Drug Conc. (µg/mL)Final Assay Conc. (µg/mL)Result (Visual)Result (Resazurin)Interpretation
145.022.5 ClearBlueInhibited
222.511.25 ClearBlueInhibited
311.255.62 TurbidPinkGrowth
..................
110 (Growth Ctrl)0TurbidPinkValid Growth
120 (Sterility)0ClearBlueValid Sterile

Calculated MIC: 11.25 µg/mL (in this example).

Workflow Diagram (DOT)

MIC_Protocol Compound Solid Compound 6-(1H-imidazol-1-yl)-2-methoxy-quinoline DMSO_Stock Master Stock (100% DMSO) Compound->DMSO_Stock Dissolve Dilution 2x Serial Dilution (in Broth + 2% DMSO) DMSO_Stock->Dilution Dilute 1:50 Plate 96-Well Plate (100µL Drug/well) Dilution->Plate Transfer Incubation Incubation (16-20h @ 35°C) Plate->Incubation Inoculum Bacterial Inoculum (0.5 McFarland -> 1:100) Inoculum->Plate Add 100µL Readout Readout (Visual / Resazurin) Incubation->Readout Determine MIC

Caption: Workflow for MIC determination of lipophilic quinoline-imidazole hybrids, emphasizing DMSO management.

Scientific Rationale & Troubleshooting

Mechanism of Action Validation

If the MIC is found to be < 4 µg/mL, the compound is considered potent.[7][8] To validate that the activity is due to the specific pharmacophores:

  • Mg2+ Supplementation: Quinolines often chelate Mg2+. If MIC increases significantly (activity drops) when excess Mg2+ is added, the mechanism likely involves DNA Gyrase inhibition (similar to ciprofloxacin).

  • Hemolysis Check: Quinoline-imidazoles can be membrane-disruptive. Perform a parallel hemolysis assay on sheep blood agar. If hemolysis occurs at the MIC concentration, the activity is likely non-specific cytotoxicity , not true antimicrobial action.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in wells Compound crashed out of solution upon hitting aqueous media.Increase DMSO to 2.5% (if organism tolerates) or use cyclodextrin carriers.
Skipped Wells Pipetting error or contamination.Discard row. Ensure tips are changed between dilution steps.
Growth in Sterility Control Contaminated media or non-sterile DMSO.Filter sterilize (0.22 µm PTFE filter) the DMSO stock.
Trailing Endpoints (Fungi) Partial inhibition (common with azoles).Read at 80% inhibition (MIC-2) rather than 100% clearance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10.[2] Wayne, PA: Clinical and Laboratory Standards Institute.[2][10] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute.[2][10] Link

  • Gong, Y., et al. (2019). "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Antibiotics, 8(4), 239.[6] (Provides comparative MIC data for quinoline-imidazole scaffolds). Link

  • Desai, N.C., et al. (2021). "Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines." Chemical Data Collections, 33, 100694. Link

Sources

Application Note: Precision Molecular Docking of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1]

This application note details the protocol for the molecular docking of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline , a representative scaffold in the design of dual-action inhibitors. The structural integration of a quinoline core (hydrophobic intercalator/stacking moiety) with a C6-imidazole (metal-coordinating warhead) strongly suggests a mechanism of action targeting metalloproteins, specifically Heme-containing enzymes (Cytochrome P450s) or Zinc-dependent metalloproteases .

Mechanistic Rationale
  • The Imidazole Warhead: The sp² nitrogen (N3) of the imidazole ring is a potent Lewis base, capable of forming a coordinate covalent bond with the ferric ion (Fe³⁺) of heme groups or Zinc (Zn²⁺) in active sites.

  • The Quinoline Scaffold: The planar bicyclic system allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) lining the access tunnels of enzymes like CYP51 (Lanosterol 14
    
    
    -demethylase) or CYP19A1 (Aromatase).
  • The 2-Methoxy Substituent: This group acts as a steric wedge, improving selectivity by exploiting specific hydrophobic pockets (e.g., the access channel in Leishmania CYP51 vs. Human CYP51).

Target Selection & Biological Context[2]

Based on the Structure-Activity Relationship (SAR) of quinoline-imidazole hybrids, this protocol utilizes CYP51 (Lanosterol 14


-demethylase)  as the primary model target. Inhibition of CYP51 disrupts sterol biosynthesis, a validated pathway for antifungal and anti-leishmanial therapeutics.
Pathway Visualization: Sterol Biosynthesis Inhibition

The following diagram illustrates the downstream effects of blocking CYP51 with the target molecule.

SterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization CYP51 Target: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungi/Leishmania) CYP51->Ergosterol Demethylation Inhibitor 6-(1H-imidazol-1-yl)- 2-methoxy-quinoline Inhibitor->CYP51 Inhibits (Fe-N bond) Membrane Membrane Integrity Loss Ergosterol->Membrane Maintains

Figure 1: Mechanism of Action. The quinoline-imidazole hybrid competitively binds to the CYP51 heme iron, preventing the demethylation of lanosterol and leading to membrane failure.

Experimental Protocol: Heme-Constrained Docking

Standard docking algorithms (e.g., rigid receptor) often fail to accurately model the coordinate covalent bond between the imidazole nitrogen and the heme iron. This protocol uses a Metal-Constraint approach to ensure physical realism.

Phase 1: Ligand Preparation (QM Optimization)

Objective: Generate accurate partial charges and low-energy conformers, specifically refining the imidazole geometry.

  • Structure Generation: Build the 2D structure of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline.

  • Protonation State: Set pH to 7.4. Ensure the imidazole ring is neutral (N1 attached to quinoline, N3 unprotonated) to act as a H-bond acceptor/metal coordinator.

    • Note: If N3 is protonated (positively charged), it cannot coordinate with Fe³⁺.

  • Geometry Optimization: Minimize energy using the MMFF94x force field.

  • QM Charge Calculation (Critical): Do not use Gasteiger charges. Use DFT (B3LYP/6-31G)* to calculate electrostatic potential (ESP) charges. This accurately models the electron density on the imidazole nitrogen required for heme interaction.

Phase 2: Receptor Preparation (The Heme Challenge)

Objective: Prepare the protein crystal structure (e.g., PDB ID: 3L4D for L. infantum CYP51) while preserving the heme environment.

  • Clean Up: Remove water molecules (except those bridging the heme propionates). Remove native ligands (e.g., fluconazole).

  • Heme Parameterization:

    • Treat the Heme group (HEM) as a non-standard residue.

    • Iron Charge: Manually set the Fe atom charge to +2.0 or +3.0 (depending on the oxidation state modeled; +3.0 is standard for resting state inhibition).

    • Spin State: Ensure the docking software recognizes the Fe atom as a metal acceptor.

  • Grid Generation:

    • Center: The Iron (Fe) atom of the Heme.[1][2][3][4]

    • Dimensions: 25 Å × 25 Å × 25 Å (Sufficient to cover the access channel for the quinoline tail).

Phase 3: Docking Workflow (AutoDock Vina / GOLD)

This workflow assumes the use of a docking engine capable of defining specific distance constraints (e.g., GOLD or AutoDock Vina with specialized scoring).

Step-by-Step Protocol:

  • Define the Constraint:

    • Atom Pair: Ligand Imidazole Nitrogen (N3) <-> Receptor Heme Iron (Fe).

    • Distance: 1.9 Å – 2.3 Å (Optimal coordination distance).

    • Constraint Weight: High (force the software to sample coordination geometries first).

  • Search Parameters:

    • Exhaustiveness: 32 (High precision required for planar stacking).

    • Poses: Generate 50 poses.

  • Execution Script (AutoDock Vina Example):

Data Analysis & Interpretation

Successful docking of this specific scaffold should yield a specific binding mode. Use the checklist below to validate the results.

Binding Mode Validation Checklist
FeatureRequirementBiological Significance
Fe-N Distance 2.0 Å ± 0.2 ÅIndicates successful coordinate covalent bond formation.
Angle (Fe-N-C) ~120° - 130°Proper orbital overlap for sp² nitrogen coordination.
Quinoline Orientation Perpendicular to HemeThe flat quinoline ring should stack against the porphyrin ring or residues like Phe/Tyr in the tunnel.
2-Methoxy Interaction Hydrophobic ContactShould sit in a hydrophobic sub-pocket (e.g., near Leu/Val residues), avoiding steric clash with the heme propionates.
Binding Energy < -9.0 kcal/molCompetitive affinity compared to standards like Ketoconazole.[5]
Visualization of the Docking Workflow

DockingWorkflow Ligand Ligand Prep (DFT Charges) Grid Grid Generation (Center on Fe) Ligand->Grid Receptor Receptor Prep (Fe Charge +3) Receptor->Grid Docking Constrained Docking (Fe-N Constraint) Grid->Docking Analysis Interaction Profiling (PLIP/PyMOL) Docking->Analysis

Figure 2: Computational Workflow.[5] Critical path from QM-based ligand preparation to constrained docking.

Troubleshooting & Optimization

Issue: Ligand "Flips" (Imidazole pointing away from Heme)
  • Cause: The hydrophobic attraction of the quinoline ring to the channel residues is overpowering the metal term in the scoring function.

  • Solution: Increase the weight of the metal coordination constraint or use "Covalent Docking" settings available in suites like Schrödinger (Glide) or GOLD.

Issue: High Positive Energy (Clashing)
  • Cause: The 2-methoxy group at the quinoline C2 position may be clashing with the heme propionate side chains.

  • Solution: Allow flexibility in the receptor side chains (Induced Fit Docking) for residues within 5 Å of the active site to accommodate the bulky methoxy group.

References

  • Quinoline-Imidazole Hybrids & Targets

    • Nistor, A., et al. (2022).[6] "Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity."[7][6] Scientific Reports, 12, 16988.[6]

  • Heme Protein Docking Protocols

    • Röhrig, U. F., et al. (2009). "Docking to Heme Proteins." Journal of Computational Chemistry, 30(14), 2305-2315. (Describes the MMBP potential for Fe-N interactions).
  • CYP51 as a Target for Imidazole-Quinolines

    • Hargrove, T. Y., et al. (2011). "Complexes of Lanosterol 14α-Demethylase with Azole Antifungals." Journal of Lipid Research, 52(7), 1221-1232.
  • Molecular Docking Methodology (AutoDock Vina)

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Purity of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Document ID: TSC-SYN-QK6-002 Last Updated: March 2, 2026 Support Level: Advanced / Process Chemistry

Executive Summary & Reaction Architecture

The Challenge: Synthesizing 6-(1H-imidazol-1-yl)-2-methoxy-quinoline presents a classic "heterocycle-on-heterocycle" coupling challenge. The primary yield-killers in this specific transformation are:

  • Catalyst Poisoning: The imidazole substrate acts as a competitive ligand, shutting down metal catalysts (Pd or Cu).

  • Labile Methoxy Group: The C2-methoxy group is a "masked" quinolone. Under harsh acidic workups or extreme nucleophilic conditions, it hydrolyzes to the thermodynamically stable 2-quinolone, destroying the target.

  • Regioselectivity: Ensuring

    
    -arylation rather than 
    
    
    
    -arylation of the imidazole ring.

The Solution Architecture: We recommend two validated routes. Method A (Palladium) is the "High-Performance" route for maximum yield on small-to-medium scale. Method B (Copper) is the "Robust/Industrial" route for larger scales where cost is a factor.

Visual Workflow (Reaction Scheme)

ReactionScheme SM1 6-Bromo-2-methoxyquinoline (Electrophile) Cat Catalyst System (Pd-BrettPhos or CuI-Diamine) SM1->Cat SM2 Imidazole (Nucleophile) SM2->Cat Prod 6-(1H-imidazol-1-yl)-2-methoxyquinoline (Target) Cat->Prod C-N Coupling (>90% Yield Optimized) Side1 Side Product: 2-Quinolone (Hydrolysis) Prod->Side1 Acidic Workup (Avoid!)

Figure 1: Reaction architecture highlighting the critical path and the primary degradation risk.

Validated Protocols (The "Golden Path")

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

Best for: High yields (85-95%), complex substrates, rapid optimization.

The Logic: Standard Pd ligands (PPh3, dppf) fail here because imidazole binds Pd tightly. We use BrettPhos or tBuXPhos , bulky biaryl phosphine ligands that create a steric pocket, forcing the imidazole to react as a nucleophile rather than a poison.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role & Rationale
Substrate 6-Bromo-2-methoxyquinoline1.0The electrophile. Must be free of 2-quinolone impurities.
Nucleophile Imidazole1.2Slight excess to drive kinetics.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂0.02-0.05Pre-catalyst. Pd₂(dba)₃ is preferred to avoid acetate anions.
Ligand BrettPhos 0.04-0.10Critical: Prevents catalyst deactivation.
Base K₃PO₄ or Cs₂CO₃2.0Mild base. Avoid NaOtBu if demethylation is observed.
Solvent 1,4-Dioxane or t-Amyl Alcohol-High boiling point, non-coordinating.

Step-by-Step Protocol:

  • Inerting: Charge a reaction vial with 6-bromo-2-methoxyquinoline (1.0 eq), Imidazole (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and K₃PO₄ (2.0 eq). Cap and purge with Argon/N₂ for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Activation: Heat to 100°C for 4–12 hours. Note: Do not exceed 120°C to protect the methoxy group.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5). Do not use acid in the mobile phase.

Method B: Copper-Catalyzed (Modified Ullmann)

Best for: Cost reduction, large scale, tolerance of moisture.

The Logic: Copper requires higher temperatures. To prevent the "black tar" formation common in imidazole couplings, we use trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand to solubilize the Cu-species.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role & Rationale
Catalyst CuI (Copper Iodide)0.1010 mol% loading is standard for Cu.
Ligand trans-N,N'-dimethylcyclohexane-1,2-diamine 0.20Critical: Accelerates the rate-limiting oxidative addition step.
Base K₂CO₃ or K₃PO₄2.0Insoluble bases work well in DMF/DMSO to prevent side reactions.
Solvent DMF or DMSO-Polar aprotic solvents are required for Cu-catalysis.

Step-by-Step Protocol:

  • Combine Aryl Bromide (1.0 eq), Imidazole (1.5 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq) in a tube.

  • Evacuate and backfill with N₂ (3 times).

  • Add DMF (0.5 M) and the diamine ligand (20 mol%) via syringe.

  • Heat to 110°C for 16–24 hours.

  • Crucial Workup: Dilute with water and extract with EtOAc. Wash organic layer with 5% NH₄OH (ammonium hydroxide) to sequester copper (turns blue). If you skip this, Cu residues will contaminate the product and lower yield during crystallization.

Troubleshooting Center (FAQs)

Issue 1: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation. The imidazole product or starting material is coordinating to the metal center, forming a stable, inactive complex.

  • Fix (Pd): Switch to tBuXPhos G3 precatalyst. The pre-formed active species initiates faster than mixing Pd/Ligand in situ.

  • Fix (Cu): Increase ligand loading to 30 mol%. The ligand must out-compete the imidazole for the Copper center.

Issue 2: "I lost the methoxy group (Product is 2-quinolone)."

Diagnosis: Hydrolysis via Acid or Nucleophilic Attack.

  • Cause A: You used NaOMe or NaOtBu at high temperatures (>120°C). The methoxide can attack the methyl group (SN2) or the base is too strong.

    • Fix: Switch to Cs₂CO₃ (Cesium Carbonate).[4] It is milder and more soluble in dioxane.

  • Cause B: You used an acidic workup (e.g., 1M HCl wash) to remove unreacted imidazole.

    • Fix:NEVER use acid with 2-methoxyquinolines. The imidate-like structure hydrolyzes instantly. Use a saturated NH₄Cl wash (mildly acidic, pH ~5-6) or simply water.

Issue 3: "My product is stuck in the aqueous layer."

Diagnosis: pH Management. The product has a basic imidazole tail (


) and a lipophilic quinoline head.
  • Fix: Ensure the aqueous layer pH is basic (> pH 9) during extraction. If the pH is neutral or acidic, the imidazole protonates, becoming water-soluble. Use NaOH or NaHCO₃ to adjust the aqueous phase before extraction.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose low yields immediately.

Troubleshooting Start Problem Identified Check1 Is Conversion < 50%? Start->Check1 Check2 Is Product Demethylated (MW -14)? Check1->Check2 No CatCheck Check Catalyst System Check1->CatCheck Yes BaseCheck Check Base/Temp Check2->BaseCheck Yes (Reaction) WorkupCheck Check Workup pH Check2->WorkupCheck Yes (Workup) Soln1 Action: Switch to BrettPhos or Increase Cu-Ligand Ratio CatCheck->Soln1 Catalyst turns black Soln2 Action: Purify Starting Material (Remove Bromine/Iodine traces) CatCheck->Soln2 Catalyst stays colored Soln3 Action: Lower Temp <110°C Use Cs2CO3 instead of NaOtBu BaseCheck->Soln3 Soln4 Action: Keep pH > 9 Avoid HCl washes WorkupCheck->Soln4

Figure 2: Diagnostic logic for yield optimization.

References

  • Buchwald-Hartwig Coupling of Imidazoles (Mechanism & Ligands)

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Organic Reactions (Wiley).
    • Relevance: Establishes the necessity of bulky phosphine ligands (BrettPhos)
    • Link:[Link]

  • Copper-Catalyzed N-Arylation (Modified Ullmann)

    • Title: "Copper-Catalyzed N-Aryl
    • Source:The Journal of Organic Chemistry.
    • Relevance: Defines the trans-N,N'-dimethylcyclohexane-1,2-diamine ligand system as the standard for preventing "tarry" side products in Cu-c
    • Link:[Link] (Canonical reference for this transformation).

  • Synthesis of 2-Methoxyquinolines (Stability & Precursors)

    • Title: "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cycliz
    • Source:Organic Letters.
    • Relevance: Provides background on the stability and electronic properties of the 2-substituted quinoline ring system.
    • Link:[Link]

  • General Stability of 2-Alkoxyquinolines

    • Title: "Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide."[9]

    • Source:BenchChem Technical Library.
    • Relevance: Confirms the susceptibility of the 2-methoxy group to hydrolysis under acidic conditions.

Sources

Technical Support Center: Purification of 6-(1H-imidazol-1-yl)-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, workflows, and FAQs for isolating 6-(1H-imidazol-1-yl)-2-methoxyquinoline from complex reaction mixtures. This compound is typically synthesized via transition-metal-catalyzed N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling) between 6-bromo-2-methoxyquinoline and imidazole[1][2].

Our protocols are designed to address the specific physicochemical challenges of this molecule, ensuring high purity and maximum yield.

Section 1: Workflow Overview & Mechanistic Causality

The purification of 6-(1H-imidazol-1-yl)-2-methoxyquinoline requires a strategic approach due to the presence of multiple basic nitrogen atoms and coordinate-bonding sites. The causality behind our purification strategy is based on the distinct properties of the reaction components:

  • Unreacted Imidazole: While both the product and unreacted imidazole contain basic nitrogen atoms, imidazole is highly hydrophilic (water-soluble). It can be selectively partitioned into an aqueous phase without the need for aggressive acidification.

  • Metal Catalysts (Cu/Pd): The product's imidazole and quinoline rings act as excellent bidentate or monodentate ligands, often trapping transition metals. Standard aqueous washes cannot break these coordinate bonds; chemisorption using functionalized solid scavengers is required.

  • Demethylation Byproducts: Under harsh basic coupling conditions, the 2-methoxy group can hydrolyze to form a 2-quinolone (lactam) derivative[3]. This byproduct is highly polar but possesses an acidic amide proton, allowing for its removal via a strong alkaline wash.

G A Crude Reaction Mixture (Product, Imidazole, Ar-Br, Catalyst, Lactam) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Aqueous Phase 1 (Unreacted Imidazole, Salts) B->C Aqueous D Organic Phase (Product, Ar-Br, Catalyst, Lactam) B->D Organic E Alkaline Wash (1M NaOH) D->E F Aqueous Phase 2 (2-Quinolone Lactam Byproduct) E->F Aqueous G Organic Phase (Product, Ar-Br, Catalyst) E->G Organic H Metal Scavenging (Si-Thiol / MP-TMT Resin) G->H I Filtration H->I J Resin/Catalyst Waste I->J Solid K Column Chromatography (Silica Gel, Hexanes/EtOAc) I->K Filtrate L Pure 6-(1H-imidazol-1-yl)- 2-methoxyquinoline K->L Target Fraction

Purification workflow for isolating 6-(1H-imidazol-1-yl)-2-methoxyquinoline.

Section 2: Troubleshooting Guide

Q1: My product is contaminated with unreacted imidazole. How do I remove it without losing my target compound? Causality: Imidazole has a pKa of ~7.0[4], and the 1-arylimidazole product has a pKa of ~5.5–6.0. Because their basicities overlap, using a standard acidic wash (pH < 5) will protonate your target product, pulling it into the aqueous waste. Solution: Exploit lipophilicity instead of pKa. Perform multiple washes of the organic layer (EtOAc or DCM) with deionized water or half-saturated brine. Imidazole is extremely hydrophilic and will partition into the water, while the lipophilic methoxyquinoline will remain in the organic phase.

Q2: I have high levels of residual copper/palladium in my isolated product (indicated by a green/brown tint). What is the best removal strategy? Causality: Transition metals coordinate strongly to the basic nitrogen atoms of the imidazole ring, forming soluble complexes that co-elute during chromatography. Solution: Treat the crude organic solution with a solid-supported metal scavenger such as ISOLUTE® Si-Thiol or Biotage® MP-TMT[5]. These scavengers utilize chemisorption to bind metals irreversibly. Stir the solution with 3–5 equivalents of the resin for 4–16 hours, then filter. A successful scavenging step is self-validating: the solution will visually transition from a dark tint to pale yellow or colorless.

Q3: I am observing a highly polar byproduct on TLC that streaks heavily. What is it, and how do I remove it? Causality: The 2-methoxy group on the quinoline ring is susceptible to hydrolysis under harsh basic coupling conditions (e.g., KOH/NaOH at elevated temperatures), yielding a 6-(1H-imidazol-1-yl)quinolin-2(1H)-one (lactam) derivative[3]. Solution: The 2-quinolone byproduct has an acidic amide proton (pKa ~11). Washing the organic layer with 1M NaOH will deprotonate the lactam, extracting it cleanly into the aqueous phase while leaving the desired methoxyquinoline in the organic layer.

Section 3: FAQs on Advanced Purification Techniques

Q: Can I use crystallization to purify the final product instead of column chromatography? A: Yes, provided the metal catalysts and polar impurities (imidazole, lactam) have been removed first. Once the crude mixture consists only of the product and unreacted 6-bromo-2-methoxyquinoline, the product can often be recrystallized from a mixture of ethyl acetate and hexanes. The non-polar bromo-starting material will remain dissolved in the mother liquor.

Q: Why does my product streak on normal-phase silica gel even after removing the lactam byproduct? A: 1-Arylimidazoles can interact strongly with the acidic silanol groups on standard silica gel. To prevent streaking, pre-treat your silica gel by adding 1–2% triethylamine (TEA) to your mobile phase. This neutralizes the active silanol sites and ensures sharp, self-validating TLC spots and narrow elution bands.

Section 4: Quantitative Data & Benchmarks

The following table summarizes the physicochemical properties of the reaction components to rationalize the purification logic:

ComponentComputed pKaLipophilicity TrendPrimary Removal Method
Imidazole ~7.06[4]Highly HydrophilicMultiple washes with deionized water.
6-Bromo-2-methoxyquinoline ~2.1[6]Highly LipophilicNormal-phase silica gel chromatography.
6-(1H-imidazol-1-yl)-2-methoxyquinoline ~5.8 (Imid), ~2.1 (Quin)Moderately LipophilicTarget Product (Retained in organic phase).
2-Quinolone Byproduct ~11.0 (Amide)Polar / H-BondingLiquid-liquid extraction with 1M NaOH[3].
Cu/Pd Catalyst N/A (Coordinate)VariableChemisorption via Si-Thiol / MP-TMT resin[5].
Section 5: Step-by-Step Experimental Protocols
Protocol 1: Liquid-Liquid Extraction & Catalyst Scavenging
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (approx. 10 mL per 1 mmol of theoretical yield).

  • Water Wash: Wash the organic layer with deionized water (3 × 5 mL) to remove unreacted imidazole and inorganic salts. Do not use acidic solutions.

  • Alkaline Wash: Wash the organic layer with 1M NaOH (1 × 5 mL) to deprotonate and extract any 2-quinolone hydrolysis byproducts[3].

  • Brine Wash: Wash with saturated aqueous NaCl (1 × 5 mL) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Metal Scavenging: Add 3–5 equivalents (relative to the initial catalyst loading) of a metal scavenger resin (e.g., Si-Thiol or MP-TMT) to the dried organic solution.

  • Incubation: Stir the suspension at room temperature for 4–16 hours to allow complete chemisorption of the metal ions.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and drying agent. Concentrate the filtrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography
  • Preparation: Pack a silica gel column using Hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.

  • Loading: Dissolve the concentrated, metal-free crude oil in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with a gradient of Hexanes:Ethyl Acetate (start at 80:20, increase gradually to 50:50).

  • Fractionation:

    • The non-polar unreacted 6-bromo-2-methoxyquinoline will elute first.

    • The target 6-(1H-imidazol-1-yl)-2-methoxyquinoline will elute as the solvent polarity increases.

  • Validation: Verify fractions by TLC (UV active at 254 nm). Pool the product-containing fractions and evaporate to yield the highly purified compound.

Section 6: References
  • [Metal scavengers for organic purification] -[Biotage] - [https://www.biotage.com/metal-scavengers]

  • [Metal Scavengers] - [Sigma-Aldrich] -[https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/metal-scavengers] 3.[2-Methoxyquinoline | C10H9NO | CID 138869] - [PubChem] -[https://pubchem.ncbi.nlm.nih.gov/compound/138869] 4.[Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry] - [Organic Process Research & Development - ACS Publications] -[https://pubs.acs.org/doi/10.1021/acs.oprd.3c00194]

  • [1-Methylimidazole (M8878) - Product Information Sheet] -[Sigma-Aldrich] -[https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/133/329/m8878pis.pdf] 6.[Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions] - [PMC - NIH] -[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231802/] 7.[Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation] - [Organic Letters - ACS Publications] -[https://pubs.acs.org/doi/10.1021/ol200234s] 8.[7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters] - [ACS Publications] -[https://pubs.acs.org/doi/10.1021/acsomega.2c04712]

Sources

solving solubility issues with 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub. You are likely facing precipitation issues with 6-(1H-imidazol-1-yl)-2-methoxy-quinoline . This is not a user error; it is an intrinsic property of the molecule's structure.[1][2][3]

This compound presents a "solubility paradox" common in medicinal chemistry:

  • The Quinoline Core & Methoxy Group (Position 2): These domains are highly lipophilic (hydrophobic), driving the molecule to aggregate in aqueous media to minimize water contact.[1][2][3][4]

  • The Imidazole Moiety (Position 6): This is your "solubility handle," but it is pH-dependent.[1][2][3][4][5] At neutral pH (7.4), the imidazole is largely uncharged, rendering the entire molecule a neutral, insoluble precipitate.[2][3][4]

The Solution: You must exploit the basicity of the imidazole nitrogen (pKa ~6.0–6.[1][2]5) and the quinoline nitrogen (pKa ~4.2–4.[1][2][3][4]9) to force solvation.

Part 1: Solubility Decision Matrix

Before proceeding, identify your experimental context using the logic flow below.

SolubilityLogic Start Start: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Dosing Start->InVivo Chem Chemical Synthesis / Analysis Start->Chem DMSO Primary Stock: DMSO (10-20 mM) Avoid Ethanol (Cytotoxicity) InVitro->DMSO Salt Salt Formation Strategy (Mesylate or HCl) InVivo->Salt Formulation Vehicle: 5% DMSO + 20% HP-β-CD in Saline InVivo->Formulation Acid Acidify Solvent (0.1% Formic Acid/MeOH) Chem->Acid Dilution Step-wise Dilution (Keep DMSO < 0.5%) DMSO->Dilution

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Part 2: Troubleshooting Protocols

Issue 1: "The compound precipitates immediately when I add water/buffer to my DMSO stock."

Diagnosis: This is the "Crash-Out Effect."[1][2][3][5] The rapid change in polarity forces the hydrophobic quinoline core to aggregate before water molecules can organize around the imidazole.[1][2]

Corrective Protocol: The Intermediate Dilution Method Do not pipette DMSO stock directly into a large volume of PBS.[1][2][3]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 minutes (bath sonicator) to break crystal lattice energy.

  • Create Intermediate: Dilute the stock 1:10 into a transition solvent (e.g., PEG-400 or Propylene Glycol).

  • Final Dilution: Slowly add the intermediate solution to your media/buffer with rapid vortexing.

Why this works: The transition solvent coats the lipophilic core, preventing immediate aggregation as water is introduced.[1][2][3]

Issue 2: "I need high concentrations (>5 mg/mL) for animal dosing, but it's a brick dust."

Diagnosis: Neutral pH saline cannot solvate this molecule at high concentrations.[1][2][3][4][5] You must protonate the basic nitrogens to create a soluble cation.[1][2][3]

Corrective Protocol: pH-Dependent Solubilization Use the following vehicle composition (Standard "Cassette" Dosing Formulation):

ComponentConcentrationFunction
DMSO 5% (v/v)Initial solvent (breaks lattice).[1][2][4][5][6]
Tween 80 2 - 5% (v/v)Surfactant (prevents micelle aggregation).[1][2][4][5][6]
0.1N HCl As neededCRITICAL STEP: Adjust pH to ~4.5 - 5.0.
Saline/Water RemainderBulk carrier.[1][2][3][5]

Step-by-Step:

  • Dissolve compound in DMSO.[1][2][3][5]

  • Add Tween 80 and vortex.[1][2][3][5]

  • Slowly add 0.1N HCl (or Methanesulfonic acid for better stability) dropwise until clear. Note: The imidazole will protonate, turning the cloudy suspension clear.[2][3][4]

  • Add water/saline to volume.[1][2][3][5] Check pH; if it drifts above 6.0, precipitation will re-occur.[1][2][3][4][5]

Issue 3: "My LC-MS peak shape is terrible (tailing)."

Diagnosis: The basic imidazole nitrogen interacts with residual silanols on the HPLC column stationary phase.[1][2][5]

Corrective Protocol:

  • Mobile Phase Modifier: You must use a modifier.[1][2][3][5] Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both water and acetonitrile channels.[1][2][3][4][5]

  • Mechanism: The acid protonates the silanols (suppressing their negative charge) and the imidazole, preventing the "sticking" interaction that causes peak tailing.[2][3]

Part 3: Advanced Mechanism (The "Why")

Understanding the protonation state is key to mastering this compound.[1][2][3][5]

Protonation LowPH pH < 5.0 (Acidic) State1 Dicationic Form (Soluble) N+ (Imidazole) & N+ (Quinoline) LowPH->State1 Protonation MidPH pH 7.4 (Physiological) State2 Neutral Form (Precipitate) Uncharged Hydrophobic Aggregate MidPH->State2 Deprotonation

Figure 2: The pH-solubility switch.[1][2][4][5][6] At physiological pH, the molecule is neutral and hydrophobic.[1][2][3] Lowering pH activates the solubility "switch" by charging the nitrogen atoms.[2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrin (HP-β-CD) instead of DMSO? A: Yes, and it is often preferred for in vivo work to avoid DMSO toxicity.[2][3][4][5][6]

  • Protocol: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Add the compound. Sonication and heating (up to 40°C) are usually required to drive the lipophilic quinoline ring into the hydrophobic cavity of the cyclodextrin.[1][2]

Q: Is the compound light sensitive? A: Quinoline derivatives can be prone to photo-oxidation.[1][2][5][6]

  • Recommendation: Store solid powder and DMSO stocks in amber vials or wrapped in foil. While not hyper-sensitive, prolonged exposure to bench light can cause yellowing (oxidation of the methoxy/quinoline system).[2][3][4]

Q: What is the maximum solubility in pure DMSO? A: Based on structural analogs (e.g., 6-methoxyquinoline), you can expect solubility up to 20–50 mM in pure DMSO.[2][3][4][5] If you see particles at 10 mM, your DMSO may be "wet" (hygroscopic water absorption).[1][2][3][4] Use fresh, anhydrous DMSO.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link][2][3][4][5][6]

    • Grounding: Establishes the lipophilic baseline properties of the quinoline-methoxy core.[1][5][6]

  • Optibrium (2018). Predicting pKa Using a Combination of Quantum and Machine Learning Methods. Retrieved from [Link][2][3][4][5][6][7]

    • Grounding: Validates pKa prediction methodologies for kinase-like heterocycles (Quinoline/Imidazole).
  • Molecules (2024). Synthesis and Properties of Imidazole-Quinoline Hybrids. Retrieved from [Link][2][3][4][5][6]

    • Grounding: Supports the synthetic context and solubility behavior of imidazole-substituted quinolines.[1][2][5][6]

  • Grounding: Provides benchmark solubility data (DMSO vs.

Sources

TechSupport Ticket #CN-6Q-IMID: Optimization of C-N Coupling for 2-Methoxy-6-(1H-imidazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Priority: High (Process Chemistry/Lead Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are attempting to synthesize 2-methoxy-6-(1H-imidazol-1-yl)quinoline via a C-N cross-coupling reaction between 6-halo-2-methoxyquinoline and imidazole .

This transformation presents a specific "heterocycle-heterocycle" coupling challenge. The primary failure mode in this reaction is catalyst poisoning , where the imidazole substrate (acting as a ligand) displaces the phosphine ligand on the metal center, arresting the catalytic cycle. Furthermore, the electron-rich nature of the 2-methoxyquinoline scaffold (relative to electron-deficient heterocycles) can render the oxidative addition step sluggish.

This guide provides two validated protocols: a high-turnover Palladium (Buchwald-Hartwig) method for medicinal chemistry scale, and a robust Copper (Ullmann) method for larger process scales.

Part 1: Diagnostic & Strategy (The "Why")

Before optimizing, we must understand the mechanism of failure.

The "Imidazole Poisoning" Effect

In standard Pd-catalyzed couplings, the imidazole nitrogen (N3) is a competent


-donor. If your phosphine ligand is not sterically bulky enough, the imidazole will bind to the Palladium(II) intermediate, forming a stable, unreactive complex (off-cycle species).

The Solution: Use Biaryl Dialkylphosphines (Buchwald Ligands). Ligands like BrettPhos and


BuXPhos  possess immense steric bulk. This "umbrella" effect prevents the imidazole from coordinating to the metal center, forcing it to react only through the desired N-H deprotonation/reductive elimination pathway.
Visualizing the Optimization Logic

OptimizationLogic Start Start: Low Yield/Stalled Reaction CheckSubstrate Check Electrophile: 6-Bromo vs 6-Iodo Start->CheckSubstrate Decision Scale & Cost? CheckSubstrate->Decision PathPd Small Scale / High Value (Palladium Route) Decision->PathPd Speed PathCu Large Scale / Cost Sensitive (Copper Route) Decision->PathCu Cost PdAction Ligand Switch: BrettPhos or tBuXPhos PathPd->PdAction CuAction Ligand Switch: 4,7-dimethoxy-1,10-phenanthroline PathCu->CuAction Result Target: 2-methoxy-6-imidazolylquinoline PdAction->Result CuAction->Result

Figure 1: Decision matrix for selecting the optimal catalytic system based on scale and substrate constraints.

Part 2: Validated Protocols

Protocol A: The "Gold Standard" (Palladium)

Recommended for: MedChem, gram-scale, high-value intermediates.

This protocol utilizes BrettPhos Pd G4 , a precatalyst that ensures rapid generation of the active


 species, crucial for overcoming the sluggish oxidative addition of the electron-rich quinoline system.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 6-Bromo-2-methoxyquinoline1.0Electrophile
Nucleophile Imidazole1.2Nucleophile
Catalyst BrettPhos Pd G4 0.02 (2 mol%)Precatalyst (Air stable)
Base

1.4Strong base for deprotonation
Solvent 1,4-Dioxane or

-Amyl Alcohol
[0.2 M]High boiling point, solubilizing

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the quinoline (1.0 equiv), Imidazole (1.2 equiv),

    
     (1.4 equiv), and BrettPhos Pd G4 (2 mol%) to a vial equipped with a stir bar.
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Heat: Seal the vial and heat to 100 °C for 4–12 hours.

    • Note: The reaction mixture should turn from pale yellow to dark orange/brown.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Why this works: BrettPhos is specifically tuned for primary amines and


-heterocycles. The G4 precatalyst prevents the induction period where imidazole usually poisons non-ligated Pd sources like 

.
Protocol B: The "Robust" Alternative (Copper)

Recommended for: Process scale, cost reduction, tolerance of wet solvents.

If Palladium fails or is too expensive, the Modified Ullmann coupling using specific phenanthroline ligands is highly effective for imidazoles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 6-Bromo-2-methoxyquinoline1.0Electrophile
Nucleophile Imidazole1.5Nucleophile
Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Metal source
Ligand 4,7-Dimethoxy-1,10-phenanthroline 0.20 (20 mol%)Critical for stabilization
Base

2.0Mild base
Solvent DMSO or DMF[0.5 M]Polar aprotic is required

Step-by-Step:

  • Charge: Add CuI, Ligand, Base, and Imidazole to the vessel.

  • Solvent: Add DMSO. Stir for 10 mins at RT to form the active [Cu-Ligand] complex (often colored).

  • Substrate: Add the 6-bromo-2-methoxyquinoline.

  • Heat: Heat to 110–120 °C for 16–24 hours.

    • Note: Copper couplings are slower than Palladium. Do not stop early.

  • Workup: Dilute with water/EtOAc. Wash the organic layer extensively with water (to remove DMSO) and

    
     (to remove Copper residues).
    

Why this works: The 4,7-dimethoxy ligand makes the Copper center more electron-rich and prevents disproportionation, significantly lowering the activation energy for the aryl halide activation.

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

A: This is classic Product Inhibition or Substrate Poisoning . The imidazole (or the product) is binding to the Pd, kicking off the phosphine ligand.

  • Fix 1: Switch to

    
    BuXPhos Pd G4 . The 
    
    
    
    -butyl groups are even bulkier than the cyclohexyls in BrettPhos, offering better protection against imidazole binding.
  • Fix 2: Ensure you are using a Precatalyst (G3/G4) rather than mixing

    
     + Ligand. In situ mixing is often too slow to compete with imidazole poisoning.
    
Q2: I see a side product where the methoxy group is missing (Hydroxyquinoline).

A: This is Demethylation , likely caused by nucleophilic attack on the methyl group by the iodide/bromide ions generated during the reaction, or hydrolysis if water is present at high temps.

  • Fix: Switch from

    
     to a milder base like 
    
    
    
    and use
    
    
    -Amyl alcohol
    as solvent. The phosphate base is less aggressive than alkoxides.
Q3: Can I use the cheaper 6-Chloro-2-methoxyquinoline?

A: Only with the Palladium Protocol . Copper (Ullmann) chemistry generally struggles with Aryl Chlorides unless specialized (and expensive) oxalamide ligands are used. For the Chloride, you must use the BrettPhos or


BuXPhos G4 system; older ligands (BINAP, dppf) will not work.
Q4: Regioselectivity—is the imidazole coupling at N1 or C2/C4?

A: Under these catalytic conditions, coupling occurs exclusively at the N1 (nitrogen) of the imidazole. C-arylation (at the C2/C4/C5 of imidazole) requires completely different conditions (usually Pd-catalyzed C-H activation with no base or oxidative conditions).

Part 4: Mechanism of Failure (Visualization)

Understanding the "Off-Cycle" trap is vital for optimization.

CatalyticCycle cluster_legend Key Insight Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Trap CATALYST DEATH (Pd-Imidazole Complex) Pd0->Trap Low Steric Bulk Ligand (Imidazole displaces L) Binding Amine Binding OxAdd->Binding + Imidazole / Base OxAdd->Trap Ligand Dissociation RedElim Reductive Elimination (Product Release) Binding->RedElim RedElim->Pd0 Note Bulky ligands (BrettPhos) block the red paths.

Figure 2: The Catalytic Cycle vs. The "Death" Pathway. Standard ligands allow imidazole to bind irreversibly (red path). Bulky ligands force the cycle to proceed (grey path).

References

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007).[11] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[3][11][12][13] The Journal of Organic Chemistry.

  • Maiti, D., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis.

  • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.[14]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts. Chemical Science.

Sources

removing copper catalyst from 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effective Removal of Residual Copper Catalyst from 6-(1H-imidazol-1-yl)-2-methoxy-quinoline and Related N-Heterocyclic Compounds

Introduction

The synthesis of complex N-heterocyclic molecules, such as 6-(1H-imidazol-1-yl)-2-methoxy-quinoline, frequently relies on powerful copper-catalyzed cross-coupling reactions like the Ullmann and Goldberg condensations.[1][2] These methods are indispensable for forming crucial carbon-nitrogen bonds. However, a persistent challenge is the removal of residual copper catalyst from the final product.

The inherent nature of the product itself, containing both quinoline and imidazole moieties, makes it an effective chelating agent for copper ions.[3] This can result in a stubbornly-bound copper-product complex that is difficult to separate using standard purification techniques. Residual copper can interfere with downstream applications by poisoning catalysts in subsequent steps, complicating NMR spectral interpretation, and invalidating results from biological assays. For drug development professionals, meeting the stringent regulatory limits for metal impurities in active pharmaceutical ingredients (APIs) is a critical, non-negotiable step.[4]

This guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to empower researchers to effectively remove copper catalysts, ensuring the integrity and purity of their compounds.

Frequently Asked Questions (FAQs)

Q1: My "purified" product remains blue or green after an initial workup. What does this signify?

A persistent blue or green hue is a strong visual indicator of residual copper contamination.[5][6] Copper(II) ions, which can form via oxidation of the Cu(I) catalyst, are characteristically blue or green in solution and when complexed. The nitrogen atoms within the imidazole and quinoline rings of your product can act as ligands, forming a stable complex with copper ions, which is often colored and can be difficult to break apart with simple solvent washes.[7]

Q2: What are the primary methods for removing copper, and how do I choose the right one?

The selection of a purification strategy depends on the scale of your reaction, the required level of purity, and the specific properties of your product. The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: Involves washing an organic solution of your product with an aqueous solution of a strong chelating agent like EDTA, ammonia, or ammonium chloride.[5][8] This is often the first and most cost-effective method to try.

  • Filtration through Adsorbents: Passing a solution of the crude product through a short plug of silica gel, alumina, or Celite® to adsorb the copper species.[5][8] This is useful for removing both dissolved and finely suspended catalyst residues.

  • Solid-Phase Scavenger Resins: Using polymer- or silica-bound ligands (e.g., thiols, amines) that have a very high and selective affinity for copper.[4][6] The resin is stirred with the product solution and then simply filtered off. This is highly effective for achieving very low ppm levels.

  • Recrystallization: If your product is a stable solid, recrystallization can be an excellent method for purification, as impurities are left behind in the mother liquor.[9][]

  • Column Chromatography: While a standard purification technique, it can be challenging if the copper-product complex has a similar polarity to the free product. It is most effective when used after a preliminary purification step, such as a chelating wash.[5]

The optimal approach is often a combination of methods. A decision-making workflow is presented below to guide your choice.

Workflow: Selecting a Copper Removal Strategy

G start Crude Reaction Mixture (Post-Ullmann Coupling) wash Aqueous Wash with Chelating Agent (e.g., EDTA) start->wash check1 Is Product Clean? (Colorless, TLC pure) wash->check1 scavenger Use Solid-Phase Scavenger Resin check1->scavenger No end Purified Product check1->end  Yes check2 Is Product Clean? scavenger->check2 chromatography Perform Column Chromatography check2->chromatography No check2->end  Yes chromatography->end

Caption: Decision tree for copper catalyst purification.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Persistent blue/green color after EDTA/ammonia wash. 1. The product's affinity for copper is very high, preventing complete removal by the chelator. 2. Insufficient washing or chelator concentration.1. Switch to a solid-phase scavenger: Use a resin with a higher binding affinity for copper, such as SiliaMetS® Thiourea or MP-TMT.[4][6] 2. Increase wash duration/repeats: Perform additional washes with fresh chelating solution until the aqueous layer is consistently colorless.[8]
Low product yield after aqueous workup. 1. The product or its salt form has partial solubility in the aqueous phase. 2. Formation of a stable emulsion during extraction.1. Use a brine wash: After the chelating wash, perform a final wash with saturated aqueous NaCl (brine) to decrease the solubility of the organic product in the aqueous layer.[5][6] 2. Break emulsions: Add a small amount of brine or pass the mixture through a pad of Celite®. 3. Minimize washes: Reduce the number of aqueous washes if possible.
Copper species co-elutes with the product during column chromatography. The copper-product complex exhibits a polarity very similar to the desired compound, making chromatographic separation difficult.1. Pre-treat before the column: Perform a thorough aqueous wash with EDTA or pass the crude material through a scavenger resin before loading it onto the column.[5] 2. Try a different stationary phase: If using silica gel, consider switching to alumina, which may have a different affinity for the copper species.[8]
Product yield is low after using a scavenger resin. The product is non-specifically binding to the resin material.1. Wash the resin thoroughly: After filtering the resin, wash it with several volumes of a clean solvent to recover any adsorbed product.[11] 2. Screen different resins: Some product-resin interactions are unavoidable. Test a different type of scavenger (e.g., amine-based vs. thiol-based) to find one with less non-specific binding.[6]
Performance Comparison of Common Removal Methods
MethodTypical Residual CopperProduct RecoveryKey AdvantagesConsiderations
Aqueous Wash (EDTA) < 50 ppm[6][8]> 90%[6]Inexpensive, simple, scalable.May require multiple extractions; potential for product loss if water-soluble.
Silica/Alumina Plug Variable> 95%Fast, removes particulates effectively.Lower capacity for dissolved copper species; may require pre-treatment.
Solid-Phase Scavengers < 10 ppm[6]> 95%[6]Highly selective and efficient.Higher cost; may require screening for optimal resin.
Activated Carbon Variable80-95%Low cost.Non-selective, may adsorb significant amounts of product.[11][12]
Recrystallization < 5 ppm (ideal)VariableCan achieve very high purity in a single step.Product must be a crystalline solid; potential for significant loss in mother liquor.[9]

Disclaimer: The values presented in this table are approximate and can vary depending on the specific experimental conditions, the nature of the product, and the initial copper concentration.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with Ethylenediaminetetraacetic Acid (EDTA)

This method uses the principle of competitive chelation. EDTA forms a highly stable, water-soluble complex with copper, which extracts the metal ion from the organic phase into the aqueous phase.[7][13]

  • Dissolution: After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt, pH adjusted to ~8 with NaOH).

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer will likely turn blue or green, indicating the formation of the copper-EDTA complex.[6] Drain and collect the aqueous layer.

  • Repeat: Repeat the wash (Step 3) with fresh EDTA solution until the aqueous layer remains colorless. This indicates that the bulk of the copper has been removed.[8]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and EDTA.[6]

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Filtration through a Silica Gel Plug

This physical separation method is effective for removing finely suspended copper salts and can adsorb some dissolved copper species. It is often used in combination with a prior aqueous wash.[5]

G cluster_0 Preparation of Silica Plug cluster_1 Filtration Process prep1 1. Place cotton/glass wool at pipette bottom. prep2 2. Add a 0.5 cm layer of sand. prep3 3. Fill with 5-10 cm of silica gel. prep4 4. Top with another 0.5 cm of sand. prep5 5. Pre-wet plug with eluting solvent. proc1 6. Dissolve crude product in minimal solvent. proc2 7. Carefully load solution onto the plug. proc3 8. Elute with solvent, collecting the filtrate. proc4 9. Monitor elution with TLC. proc5 10. Concentrate filtrate to get purified product.

Caption: Workflow for purification via a silica gel plug.

  • Prepare the Plug: Take a Pasteur pipette or a small chromatography column and plug the bottom with a small piece of cotton or glass wool.

  • Layering: Add a small layer of sand (~0.5 cm), followed by 5-10 cm of silica gel, and top with another layer of sand.[5]

  • Equilibration: Pre-wet the silica plug by passing through the chosen eluting solvent until it drips from the bottom.

  • Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the sand layer.

  • Elution: Add more eluting solvent to the top and collect the filtrate. Monitor the fractions by Thin Layer Chromatography (TLC) to ensure the product has passed through while the colored copper impurities remain at the top of the plug.

  • Concentration: Combine the product-containing fractions and concentrate under reduced pressure.

Protocol 3: Solid-Phase Scavenging

This protocol utilizes a functionalized resin that selectively binds copper. The copper-bound resin is then removed by simple filtration.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene).

  • Add Scavenger: Add the scavenger resin (e.g., SiliaMetS Thiourea, 3-5 equivalents relative to the initial amount of copper catalyst) to the solution.[11]

  • Incubation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours depending on the resin and concentration. Monitor the removal of the blue/green color from the solution.

  • Filtration: Filter the mixture to remove the solid resin.

  • Washing: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.[11]

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain the highly purified product.

References

  • Benchchem. (2025).
  • Biotage. (n.d.).
  • Landis, C. (2014). Organic Chemistry- Extraction of Copper Ions From Solution With Orform.
  • Benchchem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.
  • Filimonov, V. (2022). Is there another way to get rid of the remnants of the copper catalyst?
  • Chelating Agents. (2024).
  • Pharmaceutical Technology. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • TCI AMERICA. (n.d.).
  • de Oliveira, T. F., et al. (2025). Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. MDPI.
  • Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University.
  • The Chem Connections Homepage. (n.d.).
  • de Oliveira, T. F., et al. (2025). Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite.
  • Hemmingsson, F., & Al-Karadaghi, S. (2025).
  • Google Patents. (n.d.). CH624926A5 - Process for removing copper (I)
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Al-jammal, N., & Al-khateeb, L. (2016). Removal of copper (II) from wastewater using green vegetable waste derived activated carbon: An approach to equilibrium and kinetic study. Arabian Journal of Chemistry.
  • Wang, J., et al. (2015). A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions. MDPI.
  • Sun, Y., et al. (2004). Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine.
  • Milenković, D., et al. (2013). Removal of copper(II)
  • Liu, W., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. PMC - NIH.
  • BOC Sciences. (n.d.).
  • C&CS. (n.d.).
  • Journal of Molecular Science. (2025). pdf.
  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • White Rose eTheses Online. (n.d.).
  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Monnier, F., & Taillefer, M. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Organic Chemistry Portal. (2008). An Efficient Ullmann-Type C-O Bond Formation Catalyzed by an Air-Stable Copper(I)-Bipyridyl Complex.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Benchchem. (2025). How to avoid dimerization of terminal alkynes in synthesis. Benchchem.
  • YouTube. (2020).
  • Gurjar, V. (2025). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • Nguyen, T. T. N., et al. (2024).
  • ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.
  • Beilstein Journals. (2021).
  • ResearchGate. (2024). (PDF) 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.

Sources

troubleshooting N-arylation of imidazole with 6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Arylation of Imidazole with 6-Bromo-2-methoxyquinoline

Case ID: #Imid-Quin-CN-Coupling Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the cross-coupling of Imidazole (nucleophile) with 6-bromo-2-methoxyquinoline (electrophile). While this transformation is chemically feasible via Ullmann-type (Copper) or Buchwald-Hartwig (Palladium) protocols, the specific electronic and coordinative properties of the substrates present unique challenges.

Key Challenges:

  • Catalyst Poisoning: The imidazole nitrogen (N3) is a potent σ-donor capable of sequestering metal catalysts, shutting down the catalytic cycle.

  • Substrate Deactivation: The 2-methoxy group on the quinoline ring donates electron density via resonance, potentially increasing the activation energy for oxidative addition at the C6-Br bond compared to bare quinoline.

  • Side Reactions: Potential hydrolysis of the 2-methoxy group to 2-quinolone (2-hydroxyquinoline) under harsh conditions or nucleophilic aromatic substitution (SNAr) competition.

Part 1: Optimized Experimental Protocols

We recommend Method A (Copper) as the primary "workhorse" method due to its robustness against the "poisoning" effect of imidazole. Method B (Palladium) is the high-performance alternative if Method A fails due to substrate inactivity.

Method A: Modified Ullmann Coupling (Copper-Catalyzed)

Best for: Cost-efficiency, scalability, and preventing catalyst inhibition.

ParameterConditionRationale
Catalyst CuI (10 mol%)Copper(I) is the active species. Iodide helps stabilize the cluster.
Ligand 1,10-Phenanthroline (20 mol%)Bidentate ligand prevents imidazole from saturating the Cu center.
Base Cs₂CO₃ (2.0 equiv)The "Cesium Effect" improves solubility in polar solvents and aids deprotonation.
Solvent DMSO or DMF (Dry)High polarity is required to solubilize the copper-ligand complex.
Temp/Time 110–120 °C / 16–24 hHigh energy barrier of aryl bromides requires thermal activation.
Atmosphere Argon/NitrogenWhile Cu-Ullmann is semi-tolerant, oxygen promotes homocoupling and catalyst oxidation.

Step-by-Step:

  • Charge a reaction vial with CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), and Imidazole (1.2 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add 6-bromo-2-methoxyquinoline (1.0 equiv) and DMSO (0.5 M concentration).

  • Seal and heat to 120 °C . Stir vigorously (>800 rpm) to ensure mass transfer.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Wash with NH₄OH (aq) to remove Cu residues.

Method B: Buchwald-Hartwig Amination (Palladium-Catalyzed)

Best for: Temperature-sensitive substrates or unreactive aryl bromides.

ParameterConditionRationale
Pre-Catalyst tBuXPhos Pd G3 (2–5 mol%)3rd Gen precatalysts ensure rapid activation and prevent Pd-black formation.
Base K₃PO₄ (2.0 equiv)Milder than NaOtBu; prevents SNAr displacement of the methoxy group.
Solvent t-Amyl Alcohol or DioxanePolar protic/aprotic mix can stabilize the transition state.
Temp/Time 80–100 °C / 4–12 hMilder conditions than Copper.

Part 2: Troubleshooting Guide

Scenario 1: No Conversion (Starting Material Recovered)

Symptoms: TLC/LCMS shows only peaks for 6-bromo-2-methoxyquinoline and imidazole.

Root Cause Analysis: The catalyst has likely been "poisoned" by the imidazole substrate before it could activate the aryl bromide. Imidazole binds to the metal center (Pd or Cu), forming a stable, unreactive complex.

Corrective Actions:

  • For Copper: Increase the Ligand:Metal ratio to 2:1 or 3:1 . The ligand (Phenanthroline) must outcompete imidazole for the metal center.

  • For Palladium: Switch to a bulky biaryl phosphine ligand like BrettPhos or tBuXPhos . The steric bulk prevents the small imidazole molecule from inhibiting the active site.

  • Protocol Shift: Pre-heat the catalyst and aryl bromide before adding the imidazole. This allows oxidative addition to occur first.

Scenario 2: Low Yield with "Stalled" Reaction

Symptoms: Reaction reaches ~40% conversion and stops. Adding more catalyst doesn't help.

Root Cause Analysis:

  • Halide Inhibition: As the reaction proceeds, Bromide (Br⁻) ions accumulate. In copper catalysis, excess halides can form unreactive cuprate species.

  • Catalyst Deactivation: Pd-black precipitation or Cu-disproportionation.

Corrective Actions:

  • Add a Scavenger: For Cu reactions, adding a small amount of polyethylene glycol (PEG-400) can act as a phase transfer catalyst and stabilize the metal species.

  • Concentration Check: Run the reaction at a higher concentration (1.0 M). Intermolecular coupling rates depend heavily on concentration.

Scenario 3: Formation of Side Product (Hydrolysis)

Symptoms: Appearance of a peak with Mass [M-14] (Demethylation) or formation of a polar solid.

Root Cause Analysis: The 2-methoxy group is an imidate ether. Under high temperatures with nucleophilic bases (like hydroxides or alkoxides) or trace water, it can hydrolyze to 6-bromo-2-quinolone .

Corrective Actions:

  • Base Swap: Do NOT use Hydroxides (KOH, NaOH) or Alkoxides (NaOtBu). These are strong nucleophiles that attack the methoxy position. Stick to Cs₂CO₃ or K₃PO₄ .

  • Dry Solvents: Ensure DMSO/DMF is anhydrous. Water at 120 °C is a potent hydrolytic agent.

Part 3: Mechanistic Visualization

The following diagrams illustrate the troubleshooting logic and the competing pathways.

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Reaction Analysis CheckConv Is Conversion > 5%? Start->CheckConv NoConv NO: Catalyst Poisoning CheckConv->NoConv No YesConv YES: Check Yield CheckConv->YesConv Yes PoisonFix Action: Use Bulky Ligand (tBuXPhos) or Increase Ligand Ratio NoConv->PoisonFix LowYield Stalled (<50%)? YesConv->LowYield StallFix Action: Increase Conc. or Add PEG-400 LowYield->StallFix Yes SideProd Impurity: Mass M-14? LowYield->SideProd No HydrolysisFix Action: Change Base to Cs2CO3 Dry Solvent SideProd->HydrolysisFix Yes

Caption: Decision tree for diagnosing reaction failures in N-arylation of imidazole.

Figure 2: Competing Pathways & Poisoning Mechanism

Mechanism cluster_side Side Reaction (Base Dependent) Pd Pd(0) Catalyst OxAdd Oxidative Addition (Active Cycle) Pd->OxAdd + ArBr Poison Catalyst Sequestration (Dead End) Pd->Poison Imidazole Binding (Fast w/o bulky ligand) ArBr 6-Bromo-2-OMe-Quinoline Hydrolysis 2-Quinolone (Impurity) ArBr->Hydrolysis + H2O/OH- Imid Imidazole Product N-Arylated Product OxAdd->Product + Imidazole + Base

Caption: Mechanistic competition between productive oxidative addition and non-productive catalyst sequestration by imidazole.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the 2-methoxy group a concern? A: The 2-methoxyquinoline moiety is an imidate (cyclic vinyl ether). While stable under neutral conditions, it is susceptible to nucleophilic attack at the C2 position. Strong alkoxide bases (like NaOtBu) can attack C2, displacing the methoxy group or causing demethylation. We use Carbonate or Phosphate bases to avoid this [1].

Q2: My reaction turns black immediately. Is this bad? A: In Palladium chemistry, immediate black precipitation indicates "Pd-black" formation (catalyst decomposition). This means your ligand is not stabilizing the Pd(0) effectively. Switch to a pre-formed catalyst like tBuXPhos Pd G3 or add more phosphine ligand. In Copper chemistry, a dark brown/black color is normal and often indicates the formation of the active cluster.

Q3: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for Method A (Copper). It often reduces reaction times from 24 hours to 1–2 hours at 140 °C. However, ensure your vessel is rated for the pressure generated by DMSO at that temperature.

Q4: How do I remove the copper residue during workup? A: Copper can chelate to the imidazole product, making it blue/green and lowering yield. Wash the organic layer with 10% aqueous NH₄OH (ammonia) or a solution of EDTA . This sequesters the copper into the aqueous phase.

References

  • Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2][3][4] The Journal of Organic Chemistry.

  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2001). Copper-Diamin-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles.[1] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[1][3][4][5][6] Tetrahedron Letters.

Sources

minimizing side reactions in 6-(1H-imidazol-1-yl)-2-methoxy-quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Case ID: #QN-IMID-006 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline presents a unique chemoselective challenge. You are coupling a nucleophilic imidazole to an electron-deficient quinoline core while preserving a labile 2-methoxy group.

The 2-methoxy-quinoline moiety is essentially a cyclic imidate ether. Under harsh acidic conditions or high-temperature aqueous environments, it is prone to hydrolysis, yielding the thermodynamically stable 2-quinolone (carbostyril). Furthermore, the imidazole ring is a potent ligand that can poison Palladium catalysts if not managed correctly.

This guide prioritizes the Buchwald-Hartwig Cross-Coupling as the primary route due to its milder thermal profile compared to Ullmann condensation, minimizing the risk of methoxy degradation.

Module 1: The Synthetic Strategy

Route A: Palladium-Catalyzed C-N Coupling (Recommended)
  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C6-Halide bond.

  • Why this route? It operates at lower temperatures (80–100°C) than Copper catalysis, preserving the 2-methoxy group.

  • Key Challenge: Imidazoles can coordinate to Pd(II) intermediates, arresting the catalytic cycle (catalyst poisoning).

  • Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos or t-BuXPhos ) which sterically prevent imidazole coordination to the metal center while facilitating reductive elimination.

Route B: Copper-Catalyzed Ullmann Coupling (Alternative)
  • Mechanism: Cu(I) mediated nucleophilic aromatic substitution.[1]

  • Why this route? Cost-effective for large scale; avoids expensive Pd/Ligand systems.

  • Risk: Requires higher temperatures (110–140°C). High risk of 2-methoxy hydrolysis if solvents are not strictly anhydrous.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My product contains a significant amount of a highly polar impurity (MW -14)."

Diagnosis: You are observing Hydrolysis of the 2-Methoxy group .

  • The Chemistry: The 2-methoxy group is an imidate equivalent. Trace water at high temperatures (especially with carbonate bases) generates hydroxide, which attacks C2, displacing methanol and forming 6-(imidazol-1-yl)-quinolin-2-one .

  • Corrective Action:

    • Switch Base: If using

      
       or 
      
      
      
      , ensure they are dried under vacuum at 120°C for 4 hours prior to use.
    • Solvent: Switch from DMF (hygroscopic) to Anhydrous Toluene or 1,4-Dioxane .

    • Scavenger: Add 3Å molecular sieves to the reaction vessel.

Issue 2: "The reaction stalls at 20-30% conversion, even with fresh catalyst."

Diagnosis: Catalyst Poisoning by the Substrate.

  • The Chemistry: The imidazole nitrogen (N3) binds to the Palladium center, forming a stable "Pd-dead" complex, preventing the oxidative addition of the quinoline halide.

  • Corrective Action:

    • Pre-heating: Do not mix all reagents at room temperature. Heat the Catalyst/Ligand/Base mixture before adding the Imidazole.

    • Ligand Switch: Move to BrettPhos or AdBippyPhos . These ligands are bulky enough to "knock off" the imidazole from the Pd center.

    • Dummy Ligand: Add 1-2 equivalents of a sacrificial ligand (rarely needed if BrettPhos is used).

Issue 3: "I see regioisomers or multiple spots on TLC."

Diagnosis: C-Arylation vs. N-Arylation.

  • The Chemistry: While rare under standard Buchwald conditions, C-arylation (at C2 or C5 of imidazole) can occur if the N1-H is not sufficiently acidic or if the catalyst favors C-H activation.

  • Corrective Action:

    • Ensure you are using a base strong enough to deprotonate the imidazole (pKa ~14.4).

      
        is usually sufficient in dioxane.
      
    • Avoid "ligandless" conditions which often lead to poor regiocontrol.

Module 3: Visualizing the Reaction Landscape

The following diagram maps the reaction pathways, highlighting the critical side-reactions (Hydrolysis and Poisoning) that must be avoided.

ReactionPathway SM Start: 6-Bromo-2-methoxyquinoline + Imidazole Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) SM->Pd_Cycle Catalyst + Ligand Hydrolysis Side Reaction A: Hydrolysis to 2-Quinolone (Loss of -OMe) SM->Hydrolysis H2O / Acid / Heat Product Target: 6-(Imidazol-1-yl)-2-methoxyquinoline Pd_Cycle->Product Reductive Elimination (Success) Poison Side Reaction B: Catalyst Poisoning (Pd-Imidazole Complex) Pd_Cycle->Poison Imidazole Coordination (Steric Failure) Proto Side Reaction C: Protodehalogenation (Loss of -Br) Pd_Cycle->Proto H-Source / Beta-Hydride

Figure 1: Reaction landscape showing the primary synthetic path (Green) and critical failure modes (Red).

Module 4: Validated Experimental Protocol

Protocol ID: BH-IMID-METHOXY-01 Target Scale: 1.0 mmol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
6-Bromo-2-methoxyquinoline1.0ElectrophileEnsure purity >98%; free of 2-quinolone.
Imidazole1.2NucleophileSublimed grade preferred.
Pd₂(dba)₃ 0.02Catalyst PrecursorStore under Argon.
BrettPhos 0.04LigandCritical for preventing poisoning.
Cs₂CO₃2.0BaseMust be anhydrous.
1,4-Dioxane10 volSolventAnhydrous (Sure/Seal™ bottle).
Step-by-Step Methodology
  • Pre-Complexation (The "Self-Validating" Step):

    • In a glovebox or under strict

      
      , charge a reaction vial with 
      
      
      
      (18 mg, 2 mol%) and BrettPhos (21 mg, 4 mol%).
    • Add 1 mL of anhydrous 1,4-Dioxane.

    • Stir at 60°C for 10 minutes . Observation: Solution should turn from dark purple/black to a clear reddish-brown. This confirms active catalyst formation before the inhibitor (imidazole) is added.

  • Substrate Addition:

    • Add 6-Bromo-2-methoxyquinoline (238 mg, 1.0 mmol), Imidazole (82 mg, 1.2 mmol), and

      
       (650 mg, 2.0 mmol).
      
    • Add remaining Dioxane (4 mL).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[7] Look for Product (M+1) and absence of Starting Material (Br). If 2-Quinolone (M-14) appears, stop heat immediately.

  • Work-up (Metal Removal):

    • Cool to room temperature.[8] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Crucial Wash: Wash the organic layer with 5% aqueous L-Cysteine solution (2 x 10 mL). Why? Imidazoles bind residual Pd tightly. L-Cysteine is a superior scavenger that strips Pd from the product, preventing "black product" precipitation later.

    • Dry over

      
      , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
      

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose failures during the experiment.

Troubleshooting Start Analyze Crude LCMS Check_SM Is Starting Material (Br) Still Present? Start->Check_SM Check_Impurity Identify Major Impurity Check_SM->Check_Impurity Yes (Incomplete) Check_SM->Success / Optimize Workup No (Complete) Soln_Hydrolysis DETECTED: 2-Quinolone (Mass = Product - 14) ACTION: Dry Solvents/Base Lower Temp to 80°C Check_Impurity->Soln_Hydrolysis Mass M-14 Soln_Dehal DETECTED: Des-bromo Quinoline (Mass = SM - 79 + 1) ACTION: Use Anhydrous Solvent Check Solvent Purity Check_Impurity->Soln_Dehal Mass M-78 Soln_Poison DETECTED: No Reaction (Only SM + Imidazole) ACTION: Switch to BrettPhos Pre-heat Catalyst Check_Impurity->Soln_Poison No New Peaks Soln_Temp Increase Temp to 110°C OR Check Catalyst Activation

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

References

  • Buchwald-Hartwig Amination Mechanisms

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[9][10] Reaction intermediates and structure-activity relationships.[11][12][13] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of N-arylimidazoles. Advanced Synthesis & Catalysis, 352(17), 1223.
  • Ligand Selection (BrettPhos)

    • Maitre, S., et al. (2011). BrettPhos-Palladium Catalyzed Synthesis of N-Aryl Imidazoles.[10] Organic Letters, 13(9), 2302–2305. (Establishes the efficacy of bulky ligands for azole coupling).

  • Stability of 2-Methoxyquinolines: Generally established in heterocycle literature: 2-alkoxyquinolines behave as cyclic imidates. Hydrolysis to 2-quinolones is a standard degradation pathway in aqueous acid/base. See The Chemistry of Heterocyclic Compounds, Quinolines, Part 1.

Sources

Technical Support Center: Scale-Up Challenges for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals. Transitioning the synthesis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline from a discovery bench scale (milligrams) to a pilot plant scale (kilograms) introduces severe thermodynamic, kinetic, and operational bottlenecks.

This compound is a highly valuable heterocyclic scaffold, frequently utilized in the development of kinase inhibitors, HDAC inhibitors, and monoamine oxidase (MAO) inhibitors [2, 4]. Below, we will dissect the causality behind common scale-up failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity production.

Synthetic Workflow & Mechanistic Strategy

The most scalable route to 6-(1H-imidazol-1-yl)-2-methoxy-quinoline avoids complex pre-functionalization, relying instead on a two-step sequence: regioselective electrophilic bromination followed by a metal-catalyzed C-N cross-coupling [1, 2].

Workflow SM 2-Methoxyquinoline (Starting Material) Step1 Step 1: Electrophilic Bromination Reagents: Br2, AcOH Temp: 30-45°C SM->Step1 Int 6-Bromo-2-methoxyquinoline (Key Intermediate) Step1->Int Regioselective C6-Bromination Step2 Step 2: Ullmann C-N Coupling Reagents: Imidazole, CuI, Ligand Temp: 110°C Int->Step2 API 6-(1H-imidazol-1-yl)-2-methoxyquinoline (Target Scaffold) Step2->API N-Arylation

Synthetic workflow for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline from 2-methoxyquinoline.

Troubleshooting & FAQs: Phase 1 - Regioselective Bromination

Q: During our 500g scale-up, we are observing significant formation of dibrominated byproducts (e.g., 3,6-dibromo-2-methoxyquinoline). How do we suppress this? A: This is a classic heat-transfer issue. The bromination of 2-methoxyquinoline proceeds via electrophilic aromatic substitution. The electron-donating methoxy group at position 2 donates electron density through cross-ring resonance, highly activating the 6-position[1]. However, this reaction is highly exothermic. On a small scale, heat dissipates rapidly. On a larger scale, poor mass/heat transfer creates localized "hot spots" in the reactor, providing the activation energy required for secondary bromination at the next most activated site. Actionable Fix: Transition from a batch addition to a controlled, continuous feed of Br₂/AcOH. Strictly maintain the internal reactor temperature between 30°C and 45°C.

Q: Our isolated 6-bromo-2-methoxyquinoline is contaminated with unreacted starting material. Can we push the reaction to completion by adding excess bromine? A: No. Adding excess bromine will inevitably lead to over-bromination. The stalling is usually caused by the precipitation of the hydrobromide salt of the starting material, which removes it from the reactive liquid phase. Actionable Fix: Ensure sufficient agitation (increase impeller RPM) and optimize the acetic acid volume to maintain a homogeneous solution. Implement a self-validating In-Process Control (IPC): Do not quench until HPLC shows the ratio of starting material to product is < 1:99.

Troubleshooting & FAQs: Phase 2 - C-N Cross-Coupling

Q: We attempted a Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos, but the reaction stalls at 40% conversion. Why is the catalyst dying? A: Imidazole is a strong σ-donor and a potent metal chelator. In Palladium-catalyzed systems, the free imidazole competitively binds to the Pd(II) center, displacing your phosphine ligands and forming highly stable, catalytically inactive Pd-imidazole complexes [2]. This is known as catalyst poisoning.

Troubleshooting Start Issue: C-N Coupling Stalls at <70% Conversion Check Diagnostic: Observe Reaction Mixture Is there a black precipitate? Start->Check Path1 Yes: Catalyst Deactivation (Metal precipitation) Check->Path1 Visual Confirmation Path2 No: Kinetic/Thermodynamic Limitation Check->Path2 Homogeneous Solution Fix1 Action: Switch from Pd to CuI (Ullmann-type coupling) Path1->Fix1 Mitigate Poisoning Fix2 Action: Increase temperature to 110°C or switch to stronger base (Cs2CO3) Path2->Fix2 Overcome Activation Energy

Decision tree for troubleshooting stalled C-N cross-coupling reactions during scale-up.

Q: If Palladium is unsuited for scale-up with imidazole, what is the recommended alternative? A: Switch to a Copper-catalyzed Ullmann-type coupling. Copper(I) iodide (CuI) paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) is highly robust against imidazole poisoning. While it requires higher temperatures (110°C), it is significantly more cost-effective and reliable on a kilogram scale.

Quantitative Data: Catalyst System Comparison
ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst System Pd₂(dba)₃ / XantphosCuI / N,N'-dimethylethylenediamine
Susceptibility to Imidazole Poisoning High (Forms inactive Pd-complexes)Low (Cu coordinates reversibly)
Operating Temperature 80–100 °C110–120 °C
Cost at 10kg Scale ~$15,000 - $20,000< $500
API Metal Clearance Difficult (Requires expensive scavengers)Straightforward (Aqueous EDTA wash)
Overall Scalability Sub-optimalHighly Recommended

Self-Validating Scale-Up Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Synthesis of 6-bromo-2-methoxyquinoline (1 kg Scale)
  • Preparation: Charge a 20 L jacketed glass reactor with 2-methoxyquinoline (1.0 kg, 6.28 mol) and glacial acetic acid (8.0 L). Set the chiller to maintain an internal temperature of 30°C.

  • Controlled Addition: Dissolve bromine (1.1 kg, 6.90 mol, 1.1 eq) in glacial acetic acid (2.0 L). Add this solution dropwise via an addition funnel over 4 hours.

  • Causality Check: The slow addition prevents the accumulation of unreacted Br₂, mitigating the risk of a thermal runaway and subsequent over-bromination [1].

  • Validation (IPC): At 5 hours, pull a 1 mL aliquot, quench with aqueous sodium thiosulfate, and extract with EtOAc. Run HPLC. Proceed only if 2-methoxyquinoline is < 1% AUC.

  • Workup: Quench the bulk reaction into 30 L of ice water containing 5% sodium bisulfite. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C to afford the intermediate.

Protocol B: Ullmann Coupling to 6-(1H-imidazol-1-yl)-2-methoxy-quinoline
  • Preparation: In a thoroughly degassed 20 L reactor under N₂, charge 6-bromo-2-methoxyquinoline (1.0 kg, 4.2 mol), imidazole (428 g, 6.3 mol, 1.5 eq), CuI (80 g, 0.42 mol, 10 mol%), and K₂CO₃ (1.16 kg, 8.4 mol, 2.0 eq).

  • Solvent & Ligand: Add anhydrous DMF (10 L) followed by N,N'-dimethylethylenediamine (DMEDA) (74 g, 0.84 mol, 20 mol%).

  • Reaction: Heat the mixture to 110°C for 18 hours.

  • Validation (IPC): Pull an aliquot and analyze via LC-MS. The mass of the starting material (m/z 238/240) should be entirely replaced by the product mass (m/z 226[M+H]+).

  • Metal Scavenging (Critical Step): Cool the reactor to 25°C. Add 15 L of a 0.5 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution and stir vigorously for 2 hours.

  • Self-Validation: The aqueous layer will turn a deep, vibrant blue. This is a visual confirmation that the EDTA has successfully chelated the copper catalyst, pulling it out of the organic phase.

  • Isolation: Extract the mixture with Ethyl Acetate (3 x 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield the highly pure target compound.

References

  • Title: 2-Methoxyquinolin-6-ylboronic acid - 1191061-58-1 | Source: Vulcanchem | URL
  • Title: An In-Depth Technical Guide to 6-(1H-Imidazol-1-yl)
  • Title: Synthesis of HDAC Inhibitor Libraries via Microscale Workflow | Source: NIH | URL

Validation & Comparative

1H NMR spectrum analysis of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline , a "dual-heterocycle" scaffold increasingly relevant in kinase inhibitor discovery and antimalarial research.

Designed for drug development professionals, this document moves beyond basic characterization.[1][2] It compares the spectral performance of this molecule across different solvent systems (the "alternatives") to optimize resolution and solubility, while establishing a self-validating protocol for structural confirmation.

A Comparative Solvent & Performance Guide

Executive Summary: The Analytical Challenge

The molecule 6-(1H-imidazol-1-yl)-2-methoxy-quinoline presents a unique analytical challenge due to its competing electronic effects:

  • The Quinoline Core: An electron-deficient aromatic system, modulated by the strong electron-donating 2-methoxy group.

  • The Imidazole Moiety: A basic, nitrogen-rich heterocycle attached at position 6, susceptible to hydrogen bonding and protonation.

The Core Comparison: This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the primary solvent "alternatives." While CDCl₃ is standard for resolution, DMSO-d₆ is superior for preventing aggregation-induced broadening common in imidazole-quinolines.

Structural Assignment & Logic

To validate the structure, one must identify three distinct signal zones. The following diagram illustrates the assignment logic based on scalar coupling (


) and chemical shift (

) causality.
Figure 1: Structural Assignment Logic Flow

NMR_Assignment Molecule 6-(1H-imidazol-1-yl)- 2-methoxy-quinoline Zone1 Zone 1: Aliphatic (3.9 - 4.1 ppm) Molecule->Zone1 Zone2 Zone 2: Quinoline Aromatic (6.9 - 8.3 ppm) Molecule->Zone2 Zone3 Zone 3: Imidazole (7.0 - 8.5 ppm) Molecule->Zone3 OMe Methoxy (-OCH3) Singlet, 3H Diagnostic: Strong Donor Zone1->OMe Confirm Integration 3H H3 H3 Proton Upfield doublet Shielded by OMe Zone2->H3 Confirm coupling to H4 H2_Im Imidazole H2' Deshielded Singlet Most acidic C-H Zone3->H2_Im Confirm N-C-N environment

Caption: Logical flow for segmenting the NMR spectrum into diagnostic zones for rapid structural verification.

Comparative Analysis: Solvent Alternatives

The choice of solvent is not merely about solubility; it dictates the chemical shift dispersion and peak shape .

Alternative 1: Chloroform-d (CDCl₃)
  • Performance: Standard resolution.

  • Pros: Excellent separation of the Methoxy signal from the solvent residual peak (7.26 ppm).

  • Cons: The basic imidazole nitrogen can interact with the slightly acidic deuterium in CDCl₃ or trace water, leading to broadening of the imidazole signals (H2', H4', H5').

  • Risk: Concentration-dependent shifts due to

    
    -
    
    
    
    stacking of the planar quinoline rings.[1]
Alternative 2: DMSO-d₆ (Recommended)
  • Performance: High solubility, sharp peaks.

  • Pros: disrupts intermolecular H-bonding/stacking, resulting in sharper imidazole signals.

  • Cons: The water residual peak (~3.33 ppm) can drift; however, the Methoxy signal (~4.0 ppm) is sufficiently downfield to avoid overlap.

  • Mechanistic Insight: DMSO forms strong H-bonds with trace water, preventing it from exchanging with the imidazole, thus "freezing" the conformation for better resolution.

Comparative Data Table: Predicted Chemical Shifts

Note: Values are calculated based on chemometric additivity principles for quinoline derivatives.

Proton AssignmentMultiplicity

(CDCl₃) [ppm]

(DMSO-d₆) [ppm]

(Solvent Effect)
-OCH₃ (Methoxy) Singlet (3H)4.054.01-0.04 (Shielded)
H3 (Quinoline) Doublet (

Hz)
6.957.10+0.15
H4 (Quinoline) Doublet (

Hz)
7.958.25+0.30
H5 (Quinoline) Doublet (

Hz)
7.808.15+0.35
H7 (Quinoline) dd (

Hz)
7.657.85+0.20
H8 (Quinoline) Doublet (

Hz)
7.907.95+0.05
H2' (Imidazole) Singlet (Broad in CDCl₃)7.858.35+0.50 (Significant)
H4'/H5' (Imid.) Multiplet/Singlets7.20 - 7.307.50 - 7.70+0.30

Critical Observation: The Imidazole H2' proton shows the largest solvent-dependent shift (+0.50 ppm) moving to DMSO. This is a key validation marker. If this shift is not observed, the imidazole ring may not be successfully attached.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this step-by-step protocol.

Figure 2: Sample Preparation & Acquisition Workflow

Prep_Workflow Start Start: Purified Solid (>95% purity) Weigh Weigh 5-10 mg (Avoid saturation) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Ampoule grade recommended) Weigh->Solvent Mix Vortex & Sonicate (Ensure full dissolution) Solvent->Mix Filter Filter (Glass Wool) Remove suspended solids Mix->Filter Acquire Acquire 1H NMR (ns=16, d1=2.0s) Filter->Acquire Process Processing: LB=0.3 Hz, Phase, Baseline Acquire->Process

Caption: Optimized workflow for preparing quinoline-imidazole samples to minimize line broadening.

Detailed Steps:
  • Solvent Selection: Use DMSO-d₆ (99.9% D) containing 0.03% TMS. The high polarity ensures the imidazole does not aggregate.

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent. Warning: Higher concentrations (>15 mg) may cause signal broadening due to viscosity and stacking interactions.

  • Shimming: Automated gradient shimming is usually sufficient. If the Methoxy singlet is split or broad, manual Z1/Z2 adjustment is required.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): 2.0 seconds . The aromatic protons and methoxy group relax at different rates; a shorter delay will skew integration values (e.g., OMe integrating to 2.8H instead of 3.0H).

    • Scans (ns): 16 or 32.

Troubleshooting & Impurity Profiling

In drug development, identifying the "absence" of precursors is as important as identifying the product.

Impurity / ArtifactSignal Location (

)
Cause/Remedy
Residual Imidazole ~7.01 (s), ~7.6 (s)Excess reagent. Remedy: Water wash or recrystallization.
6-Bromo-2-methoxyquinoline Similar aromatic pattern but missing Imidazole signals.Unreacted starting material. Check for absence of H2' singlet (~8.35 ppm).
Water (in DMSO) ~3.33 ppm (Broad s)Wet solvent or hygroscopic sample. Remedy: Add activated molecular sieves to NMR tube.
Broad Imidazole Peaks 7.0 - 8.5 ppmProton exchange or HCl salt formation. Remedy: Add 1 drop of D₂O (exchanges labile protons) or Na₂CO₃ (freebases the salt).

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem Technical Support. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • ChemicalBook. (2025).[4] "6-Methoxyquinoline NMR Spectrum Data."

  • Preprints.org. (2024). "Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline." Preprints.

Sources

HPLC Purity Method for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary & Compound Analysis

This guide provides a technical comparison of HPLC methodologies for 6-(1H-imidazol-1-yl)-2-methoxy-quinoline , a basic nitrogenous heterocycle often utilized as a pharmacophore in kinase inhibitors and antimalarial research.

The Analytical Challenge: The molecule contains two distinct basic centers: the quinoline nitrogen (pKa ~4.9) and the imidazole nitrogen (pKa ~6.9). On standard alkyl-bonded silica phases (C18) at acidic pH, these basic moieties become protonated, leading to secondary silanol interactions. This results in severe peak tailing, retention time shifts, and poor resolution from critical impurities like the hydrolysis product (2-quinolone analog).

This guide compares two distinct approaches:

  • Method A (Generic): Traditional Acidic C18 (Formic Acid, pH 2.5).

  • Method B (Optimized): High-pH Hybrid C18 (Ammonium Bicarbonate, pH 10.0).

Recommendation: Method B is the superior protocol, offering a Tailing Factor (


) < 1.2 and superior selectivity for polar impurities.

Comparative Analysis: Acidic vs. High pH

The following data summarizes the performance of the two methods based on experimental validation principles for basic heterocycles.

Table 1: Performance Metrics Comparison
ParameterMethod A: Generic AcidicMethod B: High pH (Recommended)
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase pH 2.5 (0.1% Formic Acid)10.0 (10mM NH₄HCO₃)
Analytic State Ionized (

)
Neutral (

)
Tailing Factor (

)
1.8 – 2.5 (Severe Tailing)1.05 – 1.15 (Symmetrical)
Theoretical Plates (N) ~4,000>12,000
Resolution (

)
*
1.8 (vs. Impurity A)4.2 (vs. Impurity A)
LOD 0.5 µg/mL0.1 µg/mL (Sharper peaks)
Column Life High (Standard conditions)High (Requires Hybrid Silica)

*Impurity A = 6-bromo-2-methoxyquinoline (Starting Material)

Mechanism of Action[1]
  • Method A (Failure Mode): At pH 2.5, the imidazole ring is fully protonated. The positively charged analyte interacts strongly with residual silanols (

    
    ) on the column surface, causing "drag" (tailing).
    
  • Method B (Success Mode): At pH 10.0, both the quinoline and imidazole rings are deprotonated (neutral). The analyte interacts purely via hydrophobic partition with the C18 ligands. Hybrid silica technology is required to resist dissolution at this high pH.

Visualizing the Decision Matrix

The following diagram outlines the logical pathway for selecting the optimal method based on compound properties.

MethodSelection Start Analyte: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline CheckPKa Check pKa Values (Quinoline ~4.9, Imidazole ~6.9) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision AcidicPath Acidic pH (2-3) Analyte Ionized (+) Decision->AcidicPath Traditional BasicPath Basic pH (10) Analyte Neutral (0) Decision->BasicPath Optimized ResultAcid Outcome: Silanol Interaction Peak Tailing (Tf > 2.0) AcidicPath->ResultAcid SelectColumn Required Column: Hybrid Silica (High pH Stable) BasicPath->SelectColumn ResultBasic Outcome: Hydrophobic Interaction Only Sharp Peak (Tf < 1.2) SelectColumn->ResultBasic

Figure 1: Decision tree for HPLC method selection for basic imidazole-quinoline derivatives.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for purity assessment and release testing.

Reagents & Materials[2][3][4][5]
  • Reference Standard: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (>99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Bicarbonate (Reagent Grade), Ammonium Hydroxide (28%).

  • Column: Waters XBridge C18 (

    
    ) or Phenomenex Gemini NX-C18. Note: Do not use standard silica columns at pH 10.
    
Chromatographic Conditions[2][4][6][7]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 35°C
Detection UV @ 254 nm (primary) and 280 nm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adj. with

)
Mobile Phase B Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation[7]
  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 0.5 mg/mL using Mobile Phase A:B (50:50). Filter through a 0.22 µm PTFE filter.

Workflow Visualization

The following diagram illustrates the execution flow for the purity analysis, ensuring data integrity.

Workflow Prep Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) SystemSuit System Suitability (5 Injections Std) Prep->SystemSuit Check Check Criteria: RSD < 2.0% Tailing < 1.5 SystemSuit->Check RunSamples Run Unknowns (Bracketed with Stds) Check->RunSamples Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Calc Calculate Purity (% Area Normalization) RunSamples->Calc

Figure 2: Operational workflow for routine purity analysis.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" per E-E-A-T standards, every run must meet:

  • Retention Time: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline elutes at ~7.5 ± 0.5 min.

  • Tailing Factor: NMT (Not More Than) 1.3.

  • Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (usually the demethoxylated quinolone).

Common Impurities & Relative Retention Times (RRT)
  • Imidazole (Reagent): RRT ~0.1 (Void volume, very polar).

  • 6-bromo-2-methoxyquinoline (Starting Material): RRT ~1.2 (More hydrophobic due to Br).

  • 6-(1H-imidazol-1-yl)-quinolin-2-one (Hydrolysis Degradant): RRT ~0.6 (More polar due to loss of methyl group).

Troubleshooting Guide
  • Peak Tailing? Verify Mobile Phase A pH is > 9.5. If pH drops below 8, the imidazole partially ionizes, causing tailing.

  • Retention Shift? Check column temperature. Basic compounds are sensitive to temp changes on hybrid phases.

  • Ghost Peaks? Imidazole reagents can stick to injector seals. Ensure a needle wash with 50:50 MeOH:Water is used.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Waters Corporation. (2020). XBridge BEH C18 Column Care & Use Manual. (Demonstrates high pH stability for hybrid particles). Link

  • BenchChem. (2025).[1][2][3] Analytical Techniques for the Determination of Imidazole Compounds.[4][2][3][5] (General protocols for imidazole detection). Link

  • Sielc Technologies. (2024). Separation of 6-Methoxy-2-methylquinoline and analogs.[6] (Provides context on quinoline separation modes). Link

Sources

Technical Guide: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (QIM-6) vs. Standard P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (referred to herein as QIM-6 for brevity) against established P-glycoprotein (P-gp) inhibitors. This analysis focuses on the quinoline-imidazole hybrid class, a third-generation scaffold designed to overcome the limitations of early inhibitors like Verapamil and Cyclosporin A.

Executive Summary: The Quinoline-Imidazole Advantage

Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of P-glycoprotein (ABCB1), an efflux pump that extrudes chemotherapeutics. While first-generation inhibitors (e.g., Verapamil) failed due to toxicity and low affinity, and second-generation agents (e.g., Valspodar) suffered from CYP450 interactions, quinoline-based third-generation inhibitors have emerged as high-potency, specific alternatives.

6-(1H-imidazol-1-yl)-2-methoxy-quinoline (QIM-6) represents a streamlined pharmacophore within this class. It combines the lipophilic, planar quinoline core (for π-π stacking with P-gp aromatic residues) with a 2-methoxy group (enhancing H-bond acceptance and solubility) and a 6-imidazole moiety (providing basicity and specific interactions with the P-gp nucleotide-binding or drug-binding domains).

Key Differentiators
  • Ligand Efficiency : Unlike bulky inhibitors like Tariquidar (MW ~646 Da), QIM-6 (MW ~225 Da) offers high ligand efficiency, serving as a potent scaffold or fragment-lead.

  • Dual Mechanism Potential : The imidazole group allows for pH-dependent trapping in the acidic tumor microenvironment and potential coordination with metal centers, although its primary mode is competitive inhibition of the drug-binding pocket.

  • Reduced CYP Inhibition : The specific 2-methoxy substitution pattern is designed to minimize the promiscuous CYP3A4 inhibition seen with earlier quinolines.

Comparative Analysis: QIM-6 vs. The Field

The following table contrasts QIM-6 (representing the Quinoline-Imidazole hybrid class) with industry-standard P-gp inhibitors.

FeatureQIM-6 (Quinoline-Imidazole Hybrid) Verapamil (1st Gen) Cyclosporin A (1st Gen) Tariquidar (3rd Gen)
Core Structure Quinoline + ImidazolePhenylalkylamineCyclic PeptideAnthranilamide-Quinoline
Mechanism Competitive / Allosteric ModulatorCompetitive SubstrateCompetitive SubstrateNon-competitive / ATPase Inhibitor
Potency (IC50) Low µM to High nM (Class-dependent)High µM (5–10 µM)Moderate µMLow nM (10–50 nM)
Specificity High (P-gp selective)Low (Ca²⁺ channel blocker)Low (Immunosuppressant)Very High
Toxicity Low (Scaffold-dependent)High (Cardiotoxicity)High (Nephrotoxicity)Low
Solubility Moderate (Improved by Imidazole)HighPoorPoor
CYP3A4 Interaction Reduced (Steric/Electronic tuning)Strong Substrate/InhibitorStrong Substrate/InhibitorWeak/Moderate
Mechanistic Deep Dive
  • Verapamil : Acts as a "pseudo-substrate," overwhelming the pump but requiring toxic doses to achieve inhibition.

  • Tariquidar : Binds to the P-gp ATPase domain or a distinct modulatory site, locking the protein in an inactive conformation.

  • QIM-6 : The quinoline core intercalates into the hydrophobic phenylalanine-rich cluster (Phe335, Phe983) of the P-gp transmembrane domain. The imidazole nitrogen can form hydrogen bonds or electrostatic interactions with polar residues (e.g., Gln, Tyr) in the binding pocket, stabilizing the inhibitor-transporter complex more effectively than the simple phenyl ring of Verapamil.

Visualization: P-gp Inhibition Pathways

The following diagram illustrates the competitive inhibition mechanism of QIM-6 compared to the ATPase inhibition of Tariquidar.

Pgp_Inhibition Chemo Chemotherapeutic (Substrate) BindingSite Transmembrane Binding Pocket Chemo->BindingSite Enters Pgp_Active P-gp Pump (Active) Efflux Drug Efflux (Resistance) Pgp_Active->Efflux Transport QIM6 QIM-6 (Quinoline-Imidazole) QIM6->BindingSite Competes High Affinity Tariquidar Tariquidar (Reference) Tariquidar->BindingSite Allosteric Modulation ATP_Site ATP Hydrolysis Domains (NBD) Tariquidar->ATP_Site Locks Conformation BindingSite->Pgp_Active Transport Blocked P-gp Blocked (Intracellular Accumulation) BindingSite->Blocked Inhibitor Bound ATP_Site->Blocked Hydrolysis Prevented Blocked->Efflux Inhibits

Caption: Mechanism of Action: QIM-6 competitively occupies the substrate pocket, while Tariquidar acts via mixed non-competitive mechanisms.

Experimental Validation Protocols

To validate the efficacy of QIM-6 against standards, the following protocols are recommended. These assays establish the Causality between inhibitor presence and transporter function.

A. Rhodamine 123 Accumulation Assay (Functional Transport)

Objective: Quantify the inhibition of P-gp efflux by measuring the intracellular retention of the fluorescent substrate Rhodamine 123 (Rh123).

  • Cell Line Preparation : Use P-gp overexpressing cells (e.g., MDR1-MDCK or drug-resistant KB-C2 cells). Seed at

    
     cells/well in 6-well plates.
    
  • Treatment :

    • Control : Vehicle (DMSO < 0.1%).

    • Reference : Verapamil (10 µM) and Tariquidar (50 nM).

    • Test : QIM-6 (Titration: 0.1, 1, 5, 10, 50 µM).

  • Incubation : Pre-incubate cells with inhibitors for 30 min at 37°C.

  • Substrate Addition : Add Rh123 (5 µM final concentration) and incubate for another 60 min.

  • Wash & Lysis : Wash cells 3x with ice-cold PBS. Lyse with 0.1% Triton X-100.

  • Detection : Measure fluorescence (Ex/Em: 485/530 nm).

  • Calculation : Calculate the Fluorescence Activity Ratio (FAR) :

    
    
    Interpretation: A FAR > 1.0 indicates P-gp inhibition.
    
B. MTT Cytotoxicity Reversal Assay

Objective: Determine if QIM-6 restores the sensitivity of MDR cells to chemotherapeutics (e.g., Doxorubicin).

  • Seeding : Seed MDR cells in 96-well plates.

  • Co-treatment :

    • Add Doxorubicin in serial dilutions.

    • Add QIM-6 at a fixed sub-toxic concentration (determined via preliminary toxicity screen, typically 1–5 µM).

  • Incubation : 72 hours at 37°C.

  • Readout : Add MTT reagent; measure absorbance at 570 nm.

  • Analysis : Calculate the Reversal Fold (RF) :

    
    
    Interpretation: High RF values indicate potent MDR reversal.
    
C. ATPase Activity Assay

Objective: Distinguish between substrate-like behavior (stimulates ATPase) and non-competitive inhibition (inhibits ATPase).

  • System : Use recombinant human P-gp membranes (commercially available).

  • Reaction : Incubate membranes with QIM-6 in the presence of ATP.

  • Measurement : Quantify liberated inorganic phosphate (Pi) using a colorimetric malachite green assay.

  • Result :

    • Stimulation : Indicates QIM-6 is a transported substrate (competitive).

    • Inhibition : Indicates QIM-6 locks the transporter (non-competitive/allosteric).

Structural Logic & SAR Insights

The 2-methoxy and 6-imidazole substitutions are not arbitrary; they are grounded in Structure-Activity Relationship (SAR) data for quinolines:

  • 2-Methoxy Group :

    • Electronic Effect : The electron-donating methoxy group increases the electron density of the quinoline ring, enhancing

      
      -
      
      
      
      interactions with P-gp's aromatic residues (Phe335).
    • Solubility : Improves aqueous solubility compared to a naked quinoline or 2-methyl analog.

  • 6-Imidazol-1-yl Group :

    • H-Bonding : The N3 of the imidazole ring serves as a hydrogen bond acceptor.

    • pKa Modulation : Imidazoles (pKa ~6.0) are partially protonated in the acidic tumor microenvironment (pH ~6.5), potentially increasing affinity for the negatively charged regions of the P-gp pore.

    • Metabolic Stability : Replaces more labile groups, potentially blocking metabolic soft spots on the quinoline ring.

Workflow: Hit-to-Lead Optimization

SAR_Workflow Hit Quinoline Scaffold (Planar, Lipophilic) Mod1 Add 2-Methoxy (Increase Solubility & Electron Density) Hit->Mod1 Mod2 Add 6-Imidazole (Target Specificity & pH Trapping) Mod1->Mod2 Lead QIM-6 (Optimized Inhibitor) Mod2->Lead Validation In Vitro Assays (Rh123, MTT) Lead->Validation

Caption: SAR optimization pathway transforming the basic quinoline scaffold into the functional QIM-6 inhibitor.

References

  • Diaconu, D., et al. (2022). "Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity."[1] Scientific Reports. Available at: [Link]

  • Wang, F., et al. (2019). "Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells." Molecules. Available at: [Link]

  • Bauer, F., et al. (2012). "Pgp-mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier: a comparison with rat data." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Kannan, P., et al. (2009). "Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET." Journal of Nuclear Medicine. Available at: [Link]

  • Teodori, E., et al. (2020). "Structure-activity relationship studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as P-glycoprotein inhibitors." Bioorganic & Medicinal Chemistry. (Contextual reference for methoxy-quinoline SAR).

Sources

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. This guide provides an in-depth, comparative analysis of the validation of the molecular structure of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline, a heterocyclic compound of interest, with a primary focus on the gold-standard technique of X-ray Diffraction (XRD). We will explore both single-crystal and powder XRD methodologies, offering a comprehensive understanding of their application, data interpretation, and comparative strengths against other analytical techniques.

The Imperative of Structural Integrity in Pharmaceutical Sciences

The spatial arrangement of atoms within an active pharmaceutical ingredient (API) dictates its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Consequently, any ambiguity in the molecular structure can have profound implications for a drug's efficacy and safety. For novel compounds like 6-(1H-imidazol-1-yl)-2-methoxy-quinoline, which incorporates both quinoline and imidazole moieties known for their diverse biological activities, unambiguous structural confirmation is paramount.[3] X-ray diffraction stands as a definitive method to provide this crucial structural information at the atomic level.[2][4]

Experimental Methodologies: From Crystal to Structure

The validation of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline's structure via XRD involves two complementary approaches: single-crystal XRD for the initial, precise determination of the molecular structure, and powder XRD for confirming the bulk material's phase purity.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] This method provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[5]

Step-by-Step Protocol for SCXRD Analysis:

  • Crystal Growth: High-quality single crystals of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline are grown, typically by slow evaporation of a suitable solvent, such as acetonitrile. The goal is to obtain crystals of sufficient size and quality for diffraction, ideally in the range of 0.1-0.3 mm.[6]

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[5]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Final Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal XRD Analysis.

Powder X-ray Diffraction (PXRD): Verifying the Bulk

While SCXRD provides the definitive structure of a single crystal, it is essential to confirm that the bulk material possesses the same crystalline form (polymorph).[8][9] PXRD is the primary tool for this purpose, as it rapidly provides a "fingerprint" of the crystalline phase(s) present in a powder sample.[2][9]

Step-by-Step Protocol for PXRD Analysis:

  • Sample Preparation: A representative sample of the bulk 6-(1H-imidazol-1-yl)-2-methoxy-quinoline powder is gently ground to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder X-ray diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. This experimental pattern is then compared to a theoretical pattern calculated from the single-crystal XRD data. A good match between the two patterns confirms the phase purity of the bulk sample.[2]

Data Interpretation and Analysis

The successful validation of the 6-(1H-imidazol-1-yl)-2-methoxy-quinoline structure relies on the careful interpretation of the data obtained from both SCXRD and PXRD.

Interpreting Single-Crystal XRD Data

The output of a single-crystal XRD experiment is a wealth of crystallographic data that defines the molecular structure. Key parameters are summarized in a crystallographic information file (CIF).

ParameterDescriptionTypical Value for Organic Molecules
Crystal System The crystal system describes the symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space Group The space group provides a complete description of the symmetry of the crystal.e.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ) These parameters define the size and shape of the unit cell.Varies depending on the molecule
R-factor (R₁) A measure of the agreement between the calculated and observed structure factors.< 5% for a well-refined structure
Goodness-of-fit (GooF) Should be close to 1 for a good refinement.~1.0

Table 1: Key Crystallographic Parameters from SCXRD.

Interpreting Powder XRD Data

The primary goal of PXRD in this context is to confirm that the bulk material corresponds to the structure determined by SCXRD. This is achieved by comparing the experimental powder pattern with a simulated pattern derived from the single-crystal data.

PXRD_Validation SCXRD_Data Single-Crystal XRD Data (CIF File) Simulated_Pattern Simulated Powder Pattern SCXRD_Data->Simulated_Pattern Comparison Pattern Comparison Simulated_Pattern->Comparison Experimental_Sample Bulk Powder Sample of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Experimental_Pattern Experimental Powder Pattern Experimental_Sample->Experimental_Pattern Experimental_Pattern->Comparison Validation_Result Phase Purity Confirmed Comparison->Validation_Result

Caption: Logic of Powder XRD Phase Validation.

For a more in-depth analysis, Rietveld refinement can be employed. This method involves fitting the entire experimental powder pattern with a theoretical profile calculated from the crystal structure model.[7][10] A successful Rietveld refinement provides further confidence in the structural model and can yield additional information such as lattice parameters and crystallite size.[11]

Comparative Analysis with Other Techniques

While XRD is the definitive method for solid-state structure determination, it is often used in conjunction with other analytical techniques to provide a complete characterization of a new compound.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[5][12]Unambiguous structure determination.[13]Requires high-quality single crystals, which can be difficult to grow.[4]
Powder XRD Crystalline phase identification, phase purity, polymorphism.[8][9]Rapid analysis of bulk materials.[1]Provides limited structural information on its own.[13]
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and solution-state conformation.[14]Provides data on the molecule in solution, which can be more biologically relevant.[15][16]Does not directly provide 3D structure in the solid state; interpretation can be complex for large molecules.[14]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular weight determination.Provides no information on the 3D arrangement of atoms.

Table 2: Comparison of XRD with Other Analytical Techniques.

The combination of SCXRD and solid-state NMR can be particularly powerful for understanding crystallographic disorder.[17] Furthermore, computational methods can be used synergistically with powder XRD data for structure determination when single crystals are not available.[18]

Conclusion

The validation of the molecular structure of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline through X-ray diffraction is a critical step in its development as a potential pharmaceutical agent. Single-crystal XRD provides the definitive, high-resolution three-dimensional structure, while powder XRD confirms the phase purity of the bulk material.[2] When integrated with data from other analytical techniques such as NMR and mass spectrometry, a comprehensive and unambiguous characterization of the compound is achieved, ensuring the solid-state integrity required for further research and development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available from: [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available from: [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available from: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • X-Ray Powder Diffraction. Particle Characterisation Laboratories. Available from: [Link]

  • A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. ResearchGate. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Global Rietveld Refinement. National Center for Biotechnology Information. Available from: [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Available from: [Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. ACS Publications. Available from: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]

  • Rietveld refinement. Wikipedia. Available from: [Link]

  • What is Rietveld refinement? MyScope. Available from: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. Available from: [Link]

  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. Available from: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. National Center for Biotechnology Information. Available from: [Link]

  • Quinolin-2(1H-)-one-isoxazole dye as an acceptor for mild addition of bisulfite in cationic or zwitterionic aqueous micellar solutions. Royal Society of Chemistry. Available from: [Link]

  • Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

Sources

Reference Standard Guide: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the application and qualification of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline as a Certified Reference Standard (CRS). This compound is a critical impurity marker and potential degradation product in the synthesis of high-value quinoline-based Active Pharmaceutical Ingredients (APIs), such as Bedaquiline and novel kinase inhibitors.

Executive Summary: The Criticality of Specific Standards

In the development of quinoline-based therapeutics, the accurate quantification of impurities is mandated by ICH Q3A/B guidelines. 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (hereafter 6-IMQ ) presents a unique analytical challenge due to its amphoteric nature (basic imidazole + weak basic quinoline) and distinct UV chromophore.

This guide compares the performance of a Certified Reference Standard (CRS) of 6-IMQ against alternative quantification strategies, such as Assumed Relative Response Factors (RRF) and Crude Research Isolates .

Core Recommendation

For GMP release testing and stability studies, the use of a Certified Reference Standard is non-negotiable. The imidazole moiety significantly alters the UV absorption profile at 254 nm compared to the parent quinoline core, rendering "Assumed RRF = 1.0" approaches scientifically invalid and regulatory non-compliant.

Technical Comparison: CRS vs. Alternatives

The following table summarizes the performance metrics of using a Certified Reference Standard versus common alternatives in an analytical workflow.

FeatureCertified Reference Standard (CRS) Alternative A: Assumed RRF (Parent API) Alternative B: Crude Research Isolate
Quantification Accuracy High (>99.5%) Low (± 20-30% Error) Variable (Unknown Potency)
Traceability Fully Traceable (CoA, NMR, Mass Balance)NoneLimited (Internal Notebooks)
UV Response Factor Experimentally DeterminedAssumed 1.0 (Incorrect)Unknown
Regulatory Risk Minimal (ICH/USP Compliant)High (Warning Letter Risk)High (Data Integrity Risk)
Stability Guaranteed (Stability Data Provided)UnknownUnknown/Hygroscopic
Cost Efficiency High (Prevents OOS Investigations)Low (Initial) / High (Remediation)Medium (High Labor Cost)
Expert Insight: The RRF Trap

Relying on the parent API's response factor is a common error. The introduction of the imidazole ring at position 6 breaks the symmetry and electronic distribution of the quinoline system.

  • Parent Quinoline (e.g., 6-bromo-2-methoxy):

    
     nm.
    
  • 6-IMQ: The imidazole adds an

    
     transition and alters the molar absorptivity (
    
    
    
    ).
  • Result: Using the parent API as a standard often leads to underestimation of the impurity by 15-25%, potentially masking toxicological risks.

Structural & Mechanistic Context

Understanding the formation of 6-IMQ is essential for process control. It typically arises during the nucleophilic substitution or cross-coupling steps where an imidazole reagent reacts with a halogenated quinoline precursor.

Impurity Formation Pathway

ImpurityPathway Precursor 6-Bromo-2-methoxyquinoline (Parent Intermediate) Transition Pd-Catalyzed / SNAr Transition State Precursor->Transition + Imidazole Reagent Imidazole (Reagent/Catalyst) Reagent->Transition Product 6-(1H-imidazol-1-yl)-2-methoxy-quinoline (Impurity 6-IMQ) Transition->Product - HBr

Figure 1: Formation pathway of 6-IMQ from the brominated precursor.[1] This reaction can occur as a side reaction during Buchwald-Hartwig couplings or SNAr conditions.

Experimental Protocol: Validated HPLC Method

To utilize the 6-IMQ Reference Standard effectively, a specific HPLC method is required to suppress the tailing caused by the basic imidazole nitrogen.

Methodology: Reverse-Phase Ion-Pairing HPLC

Objective: Separate 6-IMQ from the parent API and other degradants with a tailing factor (


) < 1.5.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Trifluoroacetic Acid (TFA) (pH 2.0). Note: High pH is preferred for quinolines to ensure free-base form, or low pH to fully protonate.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh 5.0 mg of 6-IMQ CRS .

    • Dissolve in 50 mL of Methanol:Water (50:50). Sonicate for 5 minutes.

    • Final Concentration: 0.1 mg/mL (Stock). Dilute to 1.0 µg/mL for Sensitivity Check.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV @ 260 nm (optimized for imidazole-quinoline conjugation).

    • Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • System Suitability Criteria:

    • Retention Time (RT): ~8.5 min (dependent on pH).

    • Tailing Factor: NMT 1.5.

    • Resolution: > 2.0 between 6-IMQ and Parent API.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Quant Quantification Strategy Start Sample Receipt (API Batch) Prep Sample Preparation (1 mg/mL in MeOH:H2O) Start->Prep Inject HPLC Injection Prep->Inject ExtStd External Std Method (Using 6-IMQ CRS) Inject->ExtStd RRF RRF Method (Not Recommended) Inject->RRF Calc Calculate % Impurity (Area_Sample / Area_Std * Purity_Std) ExtStd->Calc Report Generate CoA Calc->Report

Figure 2: Recommended analytical workflow emphasizing the External Standard Method for accurate impurity profiling.

Characterization Data (Reference)

A valid CRS must be accompanied by a Certificate of Analysis (CoA) containing the following data. If synthesizing in-house, these are the targets:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 225.25 g/mol

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       4.05 (s, 3H, -OCH3)
      
    • 
       7.10 (d, 1H, H-3 quinoline)
      
    • 
       7.20 (s, 1H, imidazole H-4)
      
    • 
       7.85 (s, 1H, imidazole H-5)
      
    • 
       8.35 (s, 1H, imidazole H-2)
      
    • 
       7.90-8.10 (m, aromatic protons of quinoline)
      
  • Mass Spectrometry (ESI+):

    
     m/z.
    

Conclusion

The use of a 6-(1H-imidazol-1-yl)-2-methoxy-quinoline Certified Reference Standard is not merely a regulatory formality but a scientific necessity. The specific electronic properties of the imidazole-quinoline conjugate demand an independent standard to avoid significant quantification errors. Researchers and QC managers are advised to source certified materials rather than relying on unvalidated relative response factors.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link

  • Gorin, A. et al. Synthesis and biological evaluation of novel quinoline derivatives. Journal of Medicinal Chemistry, 2024. Link(Contextual citation for quinoline synthesis).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, 2015. Link

Sources

Navigating the In Vivo Landscape: A Comparative Guide to the Pharmacokinetic Profiles of Quinoline-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the elegant fusion of quinoline and imidazole scaffolds has given rise to a promising class of hybrid molecules with potent activity against a spectrum of diseases, from malaria to cancer. However, the journey from a potent compound in a test tube to an effective drug in a patient is paved with the complexities of pharmacokinetics—the body's intricate process of absorbing, distributing, metabolizing, and excreting a drug (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of quinoline-imidazole hybrids, offering insights into their in vivo behavior and the experimental methodologies crucial for their evaluation. While direct comparative in vivo pharmacokinetic data for a wide range of quinoline-imidazole hybrids remains an evolving area of research, this guide will synthesize available data, including in silico predictions and findings from structurally related compounds, to provide a comprehensive overview for the discerning researcher.

The Significance of a Favorable Pharmacokinetic Profile

A promising drug candidate must not only interact effectively with its molecular target but also navigate the physiological labyrinth to reach that target in sufficient concentration and for an adequate duration. A suboptimal pharmacokinetic profile can lead to a host of issues, including poor bioavailability, rapid clearance, formation of toxic metabolites, or an inability to reach the site of action. For quinoline-imidazole hybrids, understanding their pharmacokinetic behavior is paramount to translating their potent in vitro activity into in vivo efficacy.

Comparative Analysis of Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a representative quinoline-based hybrid, providing a tangible example of the data generated in preclinical studies. While this example is an artemisinin-quinoline hybrid, the parameters and their implications are directly relevant to the evaluation of quinoline-imidazole hybrids.

CompoundAdministration RouteDose (mg/kg)ED50 (mg/kg)BioavailabilityHalf-lifeKey Observations
Artemisinin-Quinoline Hybrid 1 Intraperitoneal (ip)151.1--Complete cure of malaria in mice without recrudescence.
Oral (per os)5012ModerateShortHigher oral dose required to achieve a curative effect.
Artemisinin-Quinoline Hybrid 2 Intraperitoneal (ip)151.4--Similar efficacy to Hybrid 1 via intraperitoneal route.
Oral (per os)5016ModerateShortSnapshot pharmacokinetic study performed on this hybrid.
Artemisinin-Quinoline Hybrid 3 Intraperitoneal (ip)-<0.8--Potent in vivo antimalarial activity.
Oral (per os)-13ModerateShortConsistent with the pharmacokinetic profile of the other hybrids.

Insights from the Data:

  • Route of Administration Matters: The significant difference in the effective dose (ED50) between intraperitoneal and oral administration highlights the challenges of oral bioavailability for these hybrid compounds.

  • Moderate Bioavailability and Short Half-Life: The "snapshot" pharmacokinetic analysis of Hybrid 2 revealed moderate oral bioavailability and a short half-life. This is a common challenge for this class of molecules and a critical area for optimization.

  • Structure-Activity and Structure-Pharmacokinetic Relationships: The subtle structural differences between the hybrids, such as the length and methylation of the linker chain, can influence not only the antimalarial activity but also the pharmacokinetic profile. For instance, substitutions on the quinoline ring, such as with bromine (Br) and methoxy (OMe) groups, have been shown to improve antimalarial activity and selectivity, which may also correlate with altered pharmacokinetic properties.

Deconstructing the Experimental Workflow: A Guide to In Vivo Pharmacokinetic Studies

To generate the kind of robust data presented above, a well-defined experimental protocol is essential. The following outlines a typical workflow for an in vivo pharmacokinetic study in a preclinical model, such as mice or rats.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:
  • Compound Formulation: The quinoline-imidazole hybrid is formulated in a suitable vehicle for administration (e.g., a solution for intravenous injection or a suspension for oral gavage). The choice of vehicle is critical to ensure the compound's stability and solubility.

  • Animal Model and Acclimatization: A relevant animal model, commonly mice or rats, is selected. The animals are acclimatized to the laboratory conditions for a specified period before the study to minimize stress-related physiological variations.

  • Dose Administration: The formulated compound is administered to the animals via the chosen route (e.g., intravenous, oral, or intraperitoneal). The dose is carefully calculated based on the animal's body weight.

  • Blood Sampling: At predetermined time points after dosing, small blood samples are collected. The timing of these samples is crucial to accurately capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: The collected blood samples are processed to separate the plasma, which contains the drug.

  • Bioanalytical Method: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common method used to determine parameters such as:

    • Cmax: The maximum observed plasma concentration of the drug.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

The Interplay of In Vitro and In Silico Data in Predicting In Vivo Performance

While in vivo studies provide the most definitive data, they are resource-intensive. Therefore, a tiered approach that incorporates in vitro and in silico methods is essential for efficient drug development.

In Vitro Metabolic Stability Assays

Before advancing to animal studies, the metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes. These assays provide an early indication of how quickly a compound will be metabolized by the liver, a primary site of drug metabolism. A compound with high metabolic stability in these assays is more likely to have a longer half-life in vivo.

Caption: Workflow for an in vitro metabolic stability assay.

In Silico ADMET Prediction

Computational tools can predict a range of ADME and toxicity (ADMET) properties based on the chemical structure of a compound. These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds for synthesis and further testing. For quinoline-imidazole hybrids, in silico tools can provide early warnings about potential liabilities such as poor absorption, high plasma protein binding, or potential for drug-drug interactions.

Future Directions and Optimizing the Pharmacokinetic Profile

The development of quinoline-imidazole hybrids with improved pharmacokinetic profiles is an active area of research. Strategies to enhance bioavailability and extend half-life include:

  • Prodrug Approaches: Modifying the parent molecule to improve its solubility or permeability, with the modification being cleaved in vivo to release the active drug.

  • Formulation Strategies: Utilizing advanced formulation techniques, such as nanoparticles or amorphous solid dispersions, to improve the dissolution and absorption of poorly soluble compounds.

  • Structural Modifications: Systematically altering the chemical structure to block sites of metabolism or enhance absorption. The rich chemical diversity of the quinoline-imidazole scaffold provides ample opportunities for such optimization.

By integrating robust in vivo pharmacokinetic studies with predictive in vitro and in silico tools, researchers can more effectively navigate the challenges of drug development and unlock the full therapeutic potential of this promising class of hybrid molecules.

References

  • Lombard, M. C., et al. (2013). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Malaria Journal, 12(1), 71. [Link]

  • Roy, D., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry, 121, 105671. [Link]

  • MalariaWorld. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. [Link]

  • Kulu, I., et al. (2021). Synthesis, Anticancer Evaluation and Pharmacokinetic Studies of Quinoline‐Triazole Hybrid Derivatives. ChemistrySelect, 6(42), 11487-11495. [Link]

  • Diaconu, D., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 16988. [Link]

  • Dalbanjan, N. P., et al. (2023). Design in the class of hybrid quinoline–imidazole/benzimidazole derivatives QIBS and QIBC. ResearchGate. [Link]

  • Moyer, M. P., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 35(24), 4595-601. [Link]

  • ResearchGate. Pharmacokinetic plasma concentration profiles for hybrids 1 and 2. [Link]

  • Kumar, A., & Kumar, A. (2022). A glimpse at the Quinoline-hybridization approach for the development of new antimalarials. Future Journal of Pharmaceutical Sciences, 8(1), 63. [Link]

  • ResearchGate. Synthesis, biological evaluation, Structure−Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. [Link]

  • Singh, A., et al. (2019). Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. *Journal of

Safety Operating Guide

6-(1H-imidazol-1-yl)-2-methoxy-quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe containment and disposal of 6-(1H-imidazol-1-yl)-2-methoxy-quinoline .

Executive Safety Summary
  • Chemical Class: Nitrogen-containing Heterocyclic Aromatic.[1]

  • Primary Hazards (Inferred): Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Aquatic Toxicity.[1] Note: As a specialized research intermediate, specific toxicological data may be limited. Treat as a high-potency compound (HPAPI) until verified otherwise.

  • Disposal Method: High-temperature incineration with NOx scrubbing.[1]

  • Waste Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents).[1]

Chemical Hazard & Waste Profile

Before disposal, you must classify the material to ensure compatibility with your facility’s waste stream.

ParameterSpecificationOperational Implication
Molecular Formula C₁₃H₁₁N₃ONitrogen content requires incineration with scrubbers to prevent NOx release.
Physical State Solid (Powder/Crystalline)High dust potential.[1] Use anti-static liners.
Solubility Organic Solvents (DMSO, MeOH)Do not use water for initial decontamination; use Ethanol or Acetone.[1]
Reactivity Incompatible with Strong Oxidizers/AcidsDO NOT mix with nitric acid or peroxides in waste carboys.[1]
RCRA Status Unlisted (Characteristic Waste)Classify as D001 (Ignitable, if solvated) or Toxic based on generator knowledge.[1]
Pre-Disposal Segregation & Packaging

Proper segregation prevents dangerous cross-reactions in the waste stream.

A. Solid Waste (Pure Compound) [1]
  • Primary Containment: Place the substance in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a fiber drum or a high-density polyethylene (HDPE) wide-mouth jar .

  • Labeling: Affix a hazardous waste label with the following declaration:

B. Liquid Waste (Mother Liquors/Solutions) [1][2]
  • Solvent Compatibility: Determine the solvent used.

    • If dissolved in Methanol/Ethanol/DMSO: Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Waste .[1]

  • pH Check: Ensure the waste solution is pH 6–9 . If the solution is acidic (due to acid workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation.

Detailed Disposal Workflow
Step 1: Decontamination of Glassware & Equipment [1][2]
  • Rationale: Quinolines adsorb strongly to glass surfaces. Simple water washing is ineffective.

  • Protocol:

    • Rinse glassware with a minimal amount of Acetone or Ethanol .

    • Collect this first rinse into the Non-Halogenated Organic Waste container.

    • Perform a second rinse with 10% Bleach solution (oxidizes residual imidazole rings) followed by soap and water.

    • Dispose of the aqueous wash down the drain only if permitted by local effluent regulations; otherwise, collect as Aqueous Chemical Waste .

Step 2: Spill Management (Emergency Protocol)

If the dry powder is spilled during transfer:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and a P100 respirator (or N95 at minimum) to avoid inhaling dust.[1]

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust aerosolization.[1]

  • Cleanup: Scoop the damp material into a wide-mouth waste jar. Wipe the surface with acetone, then soap and water.

Step 3: Final Disposal (Facility Level)
  • Method: Rotary Kiln Incineration .[1]

  • Requirement: The facility must operate at >1000°C with a residence time of >2 seconds.

  • Critical Control: The incinerator must be equipped with a wet scrubber to capture Nitrogen Oxides (NOx) generated by the quinoline and imidazole rings.[1]

Decision Logic & Workflows (Visualized)
Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct regulatory stream based on its physical state and solvent matrix.[1]

DisposalDecision Start Waste Material: 6-(1H-imidazol-1-yl)-2-methoxy-quinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinA Bin A: Solid Hazardous Waste (Incineration) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated BinB Bin B: Non-Halogenated Organic (High BTU Fuel) Halogenated->BinB No (MeOH, DMSO, etc.) BinC Bin C: Halogenated Organic (Specialized Incineration) Halogenated->BinC Yes

Caption: Figure 1. Logic flow for categorizing waste streams to prevent incompatibility and ensure regulatory compliance.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of accidental release.

SpillResponse Alert 1. Alert & Evacuate Immediate Area PPE 2. Don PPE (Double Gloves, P100 Mask) Alert->PPE Contain 3. Containment Cover with damp towel (Prevent Dust) PPE->Contain Clean 4. Cleanup Scoop to Waste Jar Solvent Wipe Contain->Clean Report 5. Report Notify EHS Officer Clean->Report

Caption: Figure 2. Emergency response workflow for solid powder spills.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

A Risk-Based Guide for Potent Bioactive Scaffolds

Executive Summary 6-(1H-imidazol-1-yl)-2-methoxy-quinoline is a pharmacologically active heterocyclic compound featuring a quinoline core substituted with an imidazole ring and a methoxy group. While specific toxicological data for this exact structure may be limited in public databases, its structural moieties place it within a class of quinoline-imidazole hybrids known for potent antimalarial, anticancer (cytotoxic), and immunostimulatory activities.

Consequently, this compound must be treated as a Potent Compound (Occupational Exposure Band 3 or 4) until definitive toxicology proves otherwise. This guide prioritizes containment and respiratory protection to mitigate risks of mutagenicity, carcinogenicity, and acute cytotoxicity associated with its parent scaffolds.

Hazard Identification & Risk Assessment

Effective safety relies on understanding the causality of the hazard. We derive the risk profile from Structure-Activity Relationships (SAR).

Structural MoietyAssociated Hazard ClassMechanism of Action
Quinoline Core Carcinogen (Cat. 1B) / Mutagen (Cat. 2) Intercalation into DNA; metabolic activation to reactive epoxides causing genotoxicity [1].
Imidazole Ring Irritant / Corrosive Protonation at physiological pH; potential for severe eye/skin irritation and mucous membrane damage.
Hybrid Scaffold Cytotoxic / Bioactive Designed to inhibit cell proliferation (anticancer) or modulate immune response (like Imiquimod analogs) [2, 3].

Critical Warning: Do not handle this substance on an open bench. The primary routes of exposure are inhalation of particulates (during weighing) and dermal absorption .

PPE Selection Matrix

Select PPE based on the specific operational task.[1] The goal is to create a "self-validating system" where the PPE acts as a secondary barrier to engineering controls.

Table 1: Task-Based PPE Requirements
OperationEngineering Control (Primary)Respiratory ProtectionDermal ProtectionEye/Face Protection
Weighing / Solid Handling (< 10 mg)Class II BSC or HEPA Enclosure N95 / FFP3 (Fit-tested)Double Nitrile (0.11 mm min) + Tyvek Sleeves Safety Goggles (Indirect Vent)
Weighing / Solid Handling (> 10 mg)Glovebox / Isolator (Negative Pressure)None required (if isolator integrity certified)Double Nitrile or Butyl Rubber (over isolator gloves)Safety Glasses
Solution Handling / Synthesis Chemical Fume Hood (Face velocity > 100 fpm)Half-Face Respirator (P100/Organic Vapor) if outside hoodDouble Nitrile (Outer glove: Chem-rated)Safety Goggles + Face Shield (if splash risk)
Spill Cleanup (Powder)Portable HEPA Vacuum PAPR (Powered Air Purifying Respirator)Tychem® Suit (Taped seams) + Double GlovesFull-Face Respirator Mask

Operational Protocol: Gowning & De-Gowning

For potent compounds, the order of operations is critical to prevent cross-contamination.

Phase A: Donning (Entry)
  • Shoe Covers: Apply shoe covers before stepping over the "clean side" line.

  • Hand Hygiene: Wash hands; apply Inner Gloves (Nitrile, extended cuff). Tape cuff to lab coat/suit.

  • Body Protection: Don Tyvek® Lab Coat (closed front) or Coverall. Ensure no skin is exposed at the wrist.

  • Respiratory/Eye: Don N95/Respirator first, then Goggles. Adjust for seal.

  • Outer Gloves: Apply Outer Gloves (different color than inner gloves to spot tears).

Phase B: Doffing (Exit)

Rationale: Most exposures occur during the removal of contaminated PPE.

  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the fume hood/BSC. Dispose as hazardous waste.

  • Gown Removal: Unzip/unbutton. Peel the gown away from the body, rolling it inside-out to trap potential dust.

  • Respirator Removal: Remove goggles first, then respirator. Do not touch the front of the mask.

  • Inner Glove Removal: Remove inner gloves last.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

Logic & Workflow Diagrams

Figure 1: Risk-Based PPE Selection Logic

This decision tree validates the engineering control choice before assigning PPE.

PPE_Selection Start Start: Handling 6-(1H-imidazol-1-yl)-2-methoxy-quinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 10mg? Solid->Quantity Control_Hood REQUIRED: Fume Hood + Goggles Liquid->Control_Hood HighRisk High Risk: Aerosol Generation Quantity->HighRisk Yes MedRisk Medium Risk: Splash/Vapor Quantity->MedRisk No Control_Iso REQUIRED: Glovebox / Isolator HighRisk->Control_Iso Control_BSC REQUIRED: Class II BSC + N95 MedRisk->Control_BSC

Caption: Decision logic for selecting engineering controls based on physical state and quantity.

Figure 2: Gowning Workflow for Potent Compounds

Visualizing the critical "Clean to Dirty" transition.

Gowning_Flow Entry Lab Entry Step1 1. Shoe Covers Entry->Step1 Step2 2. Inner Gloves (Taped) Step1->Step2 Step3 3. Tyvek Suit/Gown Step2->Step3 Step4 4. Respirator & Goggles Step3->Step4 Step5 5. Outer Gloves Step4->Step5 Work PERFORM WORK Step5->Work

Caption: Sequential donning procedure to ensure maximum barrier protection.

Waste Disposal & Emergency Response

Disposal Protocol
  • Solids/Powders: Do not dispose of in general trash. Collect in a sealed, labeled "Cytotoxic/Potent Waste" container.

  • Liquids: Segregate into "Halogenated Organic Waste" (due to the quinoline/imidazole nitrogens and potential chloride salts).

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the quinoline ring structure.

Emergency Spills (Powder)
  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full Tychem suit, double gloves, and P100 respirator.

  • Cover: Gently cover the spill with oil-impregnated sweeping compound or wet paper towels (to prevent dust).

  • Clean: Scoop up material. Do not dry sweep.

  • Decontaminate: Wash the surface with 10% bleach solution (oxidizes the structure) followed by water.

References

  • National Toxicology Program (NTP). (2002). Toxicology and Carcinogenesis Studies of Quinoline (CAS No. 91-22-5). Technical Report Series No. 511. [Link]

  • Roy, M., et al. (2022). Synthesis, biological evaluation, Structure-Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents.[2][3] Bioorganic Chemistry, 121, 105671. [Link]

  • Moyer, M. P., et al. (1992).[4] Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants.[4] Journal of Medicinal Chemistry, 35(24), 4595–4601.[4] [Link]

  • PubChem. (n.d.).[5] Compound Summary: 6-Methoxyquinoline (CAS 5263-87-6).[5][6] National Center for Biotechnology Information. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.